molecular formula C32H35NO6 B034368 5-Dodecanoylaminofluorescein CAS No. 107827-77-0

5-Dodecanoylaminofluorescein

カタログ番号: B034368
CAS番号: 107827-77-0
分子量: 529.6 g/mol
InChIキー: VJNRUQFWKRLMSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Dodecanoylaminofluorescein, also known as this compound, is a useful research compound. Its molecular formula is C32H35NO6 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(N-Dodecanoyl)aminofluorescein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNRUQFWKRLMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148298
Record name 5-(N-Dodecanoyl)aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107827-77-0
Record name 5-(N-Dodecanoyl)aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N-Dodecanoyl)aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe that has garnered significant attention in cellular and biochemical research. Its unique structure, featuring a hydrophilic fluorescein (B123965) head and a hydrophobic dodecanoyl tail, allows it to readily intercalate into lipid bilayers. This property makes it an invaluable tool for investigating membrane dynamics, including fluidity and the formation of micelles. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and workflow visualizations to facilitate its effective use in a laboratory setting.

Chemical Properties and Structure

This compound, also known as DAF, is a derivative of the widely used fluorescent dye, fluorescein. The addition of a 12-carbon aliphatic chain (dodecanoyl group) via an amide linkage to the 5-position of the fluorescein core imparts significant lipophilicity to the molecule. This amphiphilic nature is central to its function as a membrane probe.

Chemical Structure

The chemical structure of this compound consists of a xanthene core, characteristic of fluorescein, substituted with a dodecanamide (B72619) group at the 5-position.

Systematic Name: N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)dodecanamide

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 107827-77-0[1][2][3]
Molecular Formula C₃₂H₃₅NO₆[1][2]
Molecular Weight 529.62 g/mol [1][2]
Excitation Maximum (λex) 490 nm[4]
Emission Maximum (λem) 520 nm[4]
Appearance Solid[1]
Storage Conditions -20°C, protect from light[5]

Note: The spectral properties of fluorescent probes can be influenced by the local microenvironment. The provided excitation and emission maxima are typical values and may shift depending on the solvent polarity and whether the probe is in an aqueous or lipid environment.

Synthesis

The synthesis of this compound is typically achieved through the acylation of 5-aminofluorescein (B15267) with lauroyl chloride. The reaction involves the formation of an amide bond between the amino group of 5-aminofluorescein and the carboxyl group of lauroyl chloride.

5-Aminofluorescein 5-Aminofluorescein Reaction Reaction 5-Aminofluorescein->Reaction Lauroyl Chloride Lauroyl Chloride Lauroyl Chloride->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.

Applications in Research

The lipophilic nature of this compound makes it a versatile tool for studying lipid environments. Its primary applications lie in the investigation of membrane properties and the characterization of surfactant systems.

Membrane Fluidity Studies

As a lipophilic probe, this compound readily incorporates into cellular membranes and artificial lipid bilayers.[4] Changes in the local environment, such as alterations in membrane fluidity, can be detected by monitoring changes in the fluorescence properties of the probe. Techniques such as fluorescence anisotropy and fluorescence recovery after photobleaching (FRAP) can be employed to quantify membrane fluidity.

Determination of Critical Micelle Concentration (CMC)

This compound is utilized to determine the critical micelle concentration (CMC) of detergents.[6] The probe exhibits different fluorescence characteristics when it is in a monomeric state in the aqueous phase compared to when it is incorporated into a micelle. This change in fluorescence, often measured as an increase in fluorescence anisotropy, allows for the precise determination of the onset of micelle formation.[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Anisotropy

This protocol outlines a method for determining the CMC of a detergent using this compound and measuring fluorescence anisotropy.[6][7]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Detergent of interest

  • Appropriate buffer solution (e.g., phosphate-buffered saline)

  • Fluorometer with polarization filters

Procedure:

  • Prepare a series of detergent solutions in the buffer at concentrations spanning the expected CMC.

  • Add a small aliquot of the this compound stock solution to each detergent solution to a final concentration in the submicromolar range (e.g., 0.1-1 µM).

  • Incubate the solutions at a constant temperature to allow for equilibration of the probe with the detergent micelles.

  • Measure the fluorescence anisotropy of each sample using the fluorometer. Excite the sample at ~490 nm and measure the emission at ~520 nm.

  • Plot the fluorescence anisotropy values as a function of the detergent concentration.

  • The CMC is determined as the point of inflection in the resulting sigmoidal curve, which corresponds to the concentration at which the probe begins to incorporate into the newly formed micelles.

cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Detergent_Series Prepare Detergent Concentration Series Add_Probe Add this compound Detergent_Series->Add_Probe Incubate Incubate at Constant Temperature Add_Probe->Incubate Measure_Anisotropy Measure Fluorescence Anisotropy Incubate->Measure_Anisotropy Plot_Data Plot Anisotropy vs. Concentration Measure_Anisotropy->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC

References

5-Dodecanoylaminofluorescein and its Derivatives: A Technical Guide for Cellular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 5-Dodecanoylaminofluorescein and its prominent derivative, this compound di-β-D-Galactopyranoside (C12FDG), in the realm of cellular biology. This document details the core principles of their use, experimental protocols, and data interpretation, with a focus on membrane fluidity analysis and the detection of cellular senescence.

This compound: A Probe for Membrane Fluidity

This compound is a lipophilic fluorescent probe characterized by a fluorescein (B123965) head group and a 12-carbon dodecanoyl lipid chain. This amphipathic structure allows it to readily insert into cellular membranes, making it a useful tool for investigating the dynamic properties of the lipid bilayer.

The primary application of this compound in cellular biology is the assessment of membrane fluidity. Membrane fluidity is a critical parameter that influences a multitude of cellular processes, including signal transduction, membrane transport, and receptor function. Changes in membrane fluidity are associated with various physiological and pathological states.

The lipophilic nature of this compound allows it to act as a reporter molecule within the lipid bilayer. Its fluorescence properties, particularly its fluorescence anisotropy or polarization, are sensitive to the micro-viscosity of its immediate environment. In a more fluid membrane, the probe exhibits greater rotational freedom, leading to a decrease in fluorescence polarization. Conversely, in a more rigid or ordered membrane, its movement is constrained, resulting in higher fluorescence polarization.

While detailed protocols specifically citing this compound for membrane fluidity are not as prevalent as for other probes, the general principles of fluorescence polarization assays can be applied.

Conceptual Experimental Workflow for Membrane Fluidity Analysis

The following diagram illustrates a conceptual workflow for assessing membrane fluidity using a lipophilic fluorescent probe like this compound.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture probe_prep Prepare 5-Dodecanoyl- aminofluorescein Solution incubation Incubate Cells with Probe probe_prep->incubation washing Wash Cells incubation->washing excitation Excite with Polarized Light washing->excitation emission Measure Parallel and Perpendicular Emission excitation->emission calculation Calculate Fluorescence Anisotropy emission->calculation comparison Compare Anisotropy Values calculation->comparison conclusion Infer Changes in Membrane Fluidity comparison->conclusion

Conceptual Workflow for Membrane Fluidity Analysis.
Quantitative Parameters for Membrane Fluidity Probes

The following table summarizes key parameters for fluorescent probes used in membrane fluidity studies. Note that specific values for this compound may need to be empirically determined.

ParameterDescriptionTypical Values
Excitation Wavelength (λex) Wavelength of light used to excite the fluorophore.~488 nm for fluorescein
Emission Wavelength (λem) Wavelength of light emitted by the fluorophore.~520 nm for fluorescein
Probe Concentration Concentration of the probe used for cell labeling.1-10 µM
Incubation Time Duration of cell incubation with the probe.15-60 minutes
Incubation Temperature Temperature at which cells are incubated with the probe.25-37°C

This compound di-β-D-Galactopyranoside (C12FDG): A Substrate for Detecting Cellular Senescence

A more widespread and well-documented application in cellular biology involves a derivative of this compound, namely this compound di-β-D-Galactopyranoside (C12FDG). This compound has become a valuable tool for the detection of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various diseases.

Senescent cells are characterized by an increase in the activity of senescence-associated β-galactosidase (SA-β-gal). C12FDG is a fluorogenic substrate for β-galactosidase. It is a lipophilic and non-fluorescent molecule that can readily cross the cell membrane. Once inside the cell, β-galactosidase cleaves the two galactopyranoside moieties, releasing the fluorescent product, this compound. The lipophilic dodecanoyl tail helps to retain the fluorescent product within the cell, allowing for its detection and quantification.[1]

Mechanism of Action of C12FDG

The following diagram illustrates the enzymatic activation of C12FDG in senescent cells.

G C12FDG C12FDG (Non-fluorescent) Cell_Membrane Cell Membrane C12FDG->Cell_Membrane Enters Cell BetaGal β-Galactosidase (upregulated in senescent cells) Cell_Membrane->BetaGal Hydrolysis Fluorescent_Product This compound (Fluorescent) BetaGal->Fluorescent_Product Detection Fluorescence Detection (Microscopy or Flow Cytometry) Fluorescent_Product->Detection Emits Green Light

Mechanism of C12FDG for Senescence Detection.
Experimental Protocols for Senescence Detection using C12FDG

C12FDG can be used to detect senescent cells using both fluorescence microscopy and flow cytometry.

This protocol provides a general guideline for staining cells with C12FDG for visualization by fluorescence microscopy.

Materials:

  • C12FDG stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bafilomycin A1 stock solution (optional, 100 µM in DMSO)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fixation solution (optional, e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • (Optional) Bafilomycin A1 Treatment: To increase the lysosomal pH to the optimal pH of 6.0 for SA-β-gal activity, incubate the cells with 100 nM bafilomycin A1 in culture medium for 1 hour at 37°C.

  • C12FDG Staining: Prepare a working solution of C12FDG in pre-warmed culture medium (final concentration typically 10-33 µM).

  • Remove the medium from the cells and add the C12FDG working solution.

  • Incubate the cells for 1-2 hours at 37°C, protected from light.

  • Washing: Remove the C12FDG solution and wash the cells twice with PBS.

  • Nuclear Counterstaining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL Hoechst 33342 in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Ex/Em ~488/523 nm) and the nuclear counterstain.[2]

This protocol outlines the steps for quantifying senescent cells using C12FDG and flow cytometry.

Materials:

  • C12FDG stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bafilomycin A1 stock solution (100 µM in DMSO)

  • Trypsin or other cell detachment solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as required to induce senescence.

  • Bafilomycin A1 Treatment: Incubate the cells with 100 nM bafilomycin A1 in culture medium for 1 hour at 37°C.

  • Cell Detachment: Harvest the cells using trypsin or another appropriate method.

  • Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.

  • C12FDG Staining: Add C12FDG to the cell suspension to a final concentration of 10-33 µM.

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS by centrifugation.

  • Resuspension: Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the green fluorescence from the C12FDG product in the appropriate channel (e.g., FITC).

Quantitative Data for C12FDG Applications

The following table summarizes the key quantitative parameters for using C12FDG in senescence detection assays.

ParameterFluorescence MicroscopyFlow Cytometry
C12FDG Concentration 10 - 33 µM10 - 33 µM
Bafilomycin A1 Concentration 100 nM100 nM
Incubation Time 1 - 2 hours1 - 2 hours
Incubation Temperature 37°C37°C
Excitation Wavelength (λex) ~488 nm~488 nm
Emission Wavelength (λem) ~523 nm~523 nm

Summary and Conclusion

This compound and its di-β-D-Galactopyranoside derivative, C12FDG, are valuable fluorescent tools in cellular biology. While the parent compound serves as a lipophilic probe for investigating membrane fluidity, its application is less documented than that of its derivative. C12FDG has emerged as a robust and widely used substrate for the detection of cellular senescence through the activity of SA-β-gal. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists aiming to employ these powerful fluorescent probes in their studies of fundamental cellular processes and disease-related mechanisms. The ability to visualize and quantify these cellular states provides critical insights for basic research and has significant potential in drug development and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Derivatives of 5-Dodecanoylaminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the lipophilic fluorescent probe, 5-Dodecanoylaminofluorescein, and its key derivatives. The information is intended to support researchers and professionals in the fields of cell biology, drug discovery, and diagnostics.

Introduction

This compound is a fatty acid-modified derivative of the widely used fluorophore, fluorescein (B123965). The introduction of a twelve-carbon aliphatic chain (dodecanoyl group) imparts significant lipophilicity to the molecule. This characteristic allows it to readily associate with and insert into cellular membranes, making it a valuable tool for studying membrane dynamics, fluidity, and for the development of targeted fluorescent probes. Its derivatives, most notably this compound di-β-D-galactopyranoside (C12FDG), have found critical applications in cellular assays, particularly in the detection of senescence-associated β-galactosidase activity.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 5-aminofluorescein (B15267), followed by its acylation with dodecanoyl chloride.

Synthesis of 5-Aminofluorescein

The synthesis of 5-aminofluorescein involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541), followed by the reduction of the resulting nitro group to an amine.

Experimental Protocol: Synthesis of 5-Aminofluorescein

  • Step 1: Synthesis of 5- and 6-Nitrofluorescein Mixture

    • Combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.

    • Add orthophosphoric acid (as a dehydrating agent) and heat the mixture to 190-200°C for approximately 6 hours.

    • After cooling, dissolve the reaction product in a dilute sodium hydroxide (B78521) solution.

    • Precipitate the mixture of 5- and 6-nitrofluoresceins by adding hydrochloric acid.

  • Step 2: Isomer Separation and Reduction

    • The mixture of nitrofluorescein isomers is acetylated using acetic anhydride (B1165640) to form O-diacetyl derivatives, which can be separated by fractional crystallization from an ethanol-toluene solvent system.

    • The separated 5-nitrofluorescein diacetate is then hydrolyzed.

    • The nitro group is reduced to an amine using an aqueous solution of sodium sulfide (B99878) and sodium hydrosulfide, yielding 5-aminofluorescein.[1]

    • Alternatively, the reduction can be carried out by boiling in an aqueous solution of sodium sulfide.

Synthesis of this compound

The final step is the acylation of the primary amine group of 5-aminofluorescein with dodecanoyl chloride. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: Acylation of 5-Aminofluorescein

  • Dissolve 5-aminofluorescein (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add dodecanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Derivatives of this compound

The most prominent and widely used derivative of this compound is this compound di-β-D-galactopyranoside (C12FDG).

This compound di-β-D-galactopyranoside (C12FDG)

C12FDG is a fluorogenic substrate for the enzyme β-galactosidase. The core this compound molecule is glycosidically linked to two galactose units. This modification renders the molecule non-fluorescent. Upon enzymatic cleavage of the galactose moieties by β-galactosidase, the highly fluorescent this compound is released.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its di-β-D-galactopyranoside derivative.

ParameterValueReference
Chemical Formula C₃₂H₃₅NO₆
Molecular Weight 529.6 g/mol
Appearance Orange to red powder
Excitation Maximum (λex) ~490 nm[2]
Emission Maximum (λem) ~515-520 nm[2]
Solubility Soluble in organic solvents (DMSO, DMF, ethanol)

Table 1: Physical and Spectroscopic Properties of this compound.

ParameterValueReference
Chemical Formula C₄₄H₅₅NO₁₆[3][4]
Molecular Weight 853.9 g/mol [3][4]
Appearance Solid Powder[]
Excitation Maximum (λex) 488 nm[6]
Emission Maximum (λem) 523 nm[6]
Purity >95%[4]
Storage Store at -20°C, protected from light[]

Table 2: Physical and Spectroscopic Properties of this compound di-β-D-galactopyranoside (C12FDG).

Experimental Protocols and Applications

Membrane Fluidity Studies

This compound can be used as a fluorescent probe to study the fluidity of biological membranes due to its lipophilic nature. The fluorescence properties of the probe, such as its quantum yield and lifetime, can be sensitive to the microenvironment of the lipid bilayer.

Detection of Senescence-Associated β-Galactosidase Activity using C12FDG

A primary application of the derivative C12FDG is in the detection of cellular senescence. Senescent cells exhibit increased lysosomal β-galactosidase activity. C12FDG is a substrate for this enzyme, and its cleavage leads to a fluorescent signal that can be quantified.

Experimental Protocol: Fluorescent Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

  • Cell Culture: Culture cells in appropriate multi-well plates overnight.

  • Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde/0.2% glutaraldehyde (B144438) in distilled water for 5 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and incubate with a 33 µM C12FDG solution in PBS (pH 6.0).

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~488 nm, emission ~523 nm).

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Step 1: Synthesis of 5-Aminofluorescein cluster_1 Step 2: Acylation 4-Nitrophthalic Acid 4-Nitrophthalic Acid Nitrofluorescein Mixture Nitrofluorescein Mixture 4-Nitrophthalic Acid->Nitrofluorescein Mixture Condensation Resorcinol Resorcinol Resorcinol->Nitrofluorescein Mixture Separation & Reduction Separation & Reduction Nitrofluorescein Mixture->Separation & Reduction 5-Aminofluorescein 5-Aminofluorescein Separation & Reduction->5-Aminofluorescein Acylation Reaction Acylation Reaction 5-Aminofluorescein->Acylation Reaction Dodecanoyl Chloride Dodecanoyl Chloride Dodecanoyl Chloride->Acylation Reaction This compound This compound Acylation Reaction->this compound

Caption: Synthesis of this compound.

C12FDG Enzymatic Assay Workflow

The following diagram illustrates the workflow for the detection of β-galactosidase activity using C12FDG.

G C12FDG Enzymatic Assay Workflow C12FDG (Non-fluorescent) C12FDG (Non-fluorescent) Enzymatic Cleavage Enzymatic Cleavage C12FDG (Non-fluorescent)->Enzymatic Cleavage Senescent Cell Senescent Cell β-galactosidase β-galactosidase Senescent Cell->β-galactosidase β-galactosidase->Enzymatic Cleavage This compound (Fluorescent) This compound (Fluorescent) Enzymatic Cleavage->this compound (Fluorescent) Fluorescence Detection Fluorescence Detection This compound (Fluorescent)->Fluorescence Detection

Caption: C12FDG β-galactosidase assay workflow.

References

An In-depth Technical Guide to the Lipophilic Nature and Membrane Interaction of 5-Dodecanoylaminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein (DAF) is a lipophilic fluorescent probe that has emerged as a valuable tool for investigating the biophysical properties of cell membranes and micelles. Its unique structure, featuring a hydrophilic fluorescein (B123965) headgroup and a hydrophobic dodecanoyl tail, allows it to readily insert into lipid bilayers and other nonpolar environments. This guide provides a comprehensive overview of the physicochemical properties of DAF, its mechanism of interaction with membranes, and detailed protocols for its application in membrane fluidity analysis and the determination of critical micelle concentration. Furthermore, this document explores its potential use in studying lipid rafts and its relevance in the broader context of cellular signaling and drug delivery.

Introduction: The Significance of Lipophilic Fluorescent Probes

The cell membrane is a dynamic and complex interface that plays a crucial role in cellular signaling, transport, and homeostasis. Its fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the function of membrane-associated proteins and the overall integrity of the cell. Lipophilic fluorescent probes are indispensable tools for studying the intricate environment of the cell membrane. These molecules partition into the lipid bilayer, and their fluorescent properties, such as emission intensity, spectral shifts, and anisotropy, are sensitive to the local microenvironment. This sensitivity allows researchers to glean valuable insights into the physical state of cellular and artificial membranes.

This compound, a fatty-acid conjugate of fluorescein, is one such probe that has proven particularly useful in membrane fluidity studies and for characterizing detergent micelles. Its distinct amphiphilic nature governs its interaction with lipid assemblies, making it a powerful reporter of the hydrophobic core of membranes and micelles.

Physicochemical Properties of this compound

The utility of this compound as a membrane probe is intrinsically linked to its chemical structure and resulting physicochemical properties.

Structure and Lipophilicity

This compound consists of a fluorescein molecule covalently linked to a 12-carbon saturated fatty acid (dodecanoic acid) via an amide bond. This conjugation imparts a significant lipophilic character to the otherwise hydrophilic fluorescein core. The long hydrocarbon tail facilitates the partitioning of the molecule into the hydrophobic interior of lipid membranes and micelles.

Spectroscopic Properties

Like its parent molecule, this compound is a fluorescent compound. Its excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.

PropertyValue
Excitation Wavelength (Ex)~490 nm
Emission Wavelength (Em)~515 nm
Quantum YieldEnvironment-dependent
Fluorescence LifetimeEnvironment-dependent

The fluorescence quantum yield and lifetime of this compound are highly sensitive to the polarity and viscosity of its immediate surroundings. This solvatochromic behavior is the basis for its application in membrane and micelle studies.

Mechanism of Membrane Interaction

The lipophilic dodecanoyl tail of this compound acts as a hydrophobic anchor, driving its insertion into the lipid bilayer of cell membranes. The fluorescein headgroup, being more polar, tends to reside near the membrane-water interface. This orientation positions the fluorescent reporter in a region sensitive to changes in lipid packing and hydration.

The interaction can be visualized as the probe "floating" within the lipid sea, with its acyl chain interdigitating with the fatty acid chains of the membrane phospholipids. The rotational and lateral mobility of the probe within the membrane are directly influenced by the fluidity of the bilayer. In a more fluid, disordered membrane, the probe can tumble and diffuse more freely, which is reflected in its fluorescence anisotropy. Conversely, in a more rigid, ordered membrane, the probe's motion is restricted, leading to higher anisotropy.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Anisotropy

This protocol is adapted from the method described by Thorsteinsson et al. (2005) and is a reliable method for determining the CMC of various detergents[1].

Principle: Below the CMC, detergent molecules exist as monomers in solution, and the this compound probe tumbles freely, resulting in low fluorescence anisotropy. Above the CMC, micelles form, and the lipophilic probe partitions into these larger, slower-tumbling structures. This restriction in rotational motion leads to a significant increase in fluorescence anisotropy. The CMC is determined as the inflection point of the anisotropy versus detergent concentration curve.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Detergent of interest

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorometer with polarization filters

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO or ethanol (B145695) to a concentration of 1-5 mM. Store protected from light at -20°C.

  • Prepare a working solution of the probe: Dilute the stock solution in the desired buffer to a final concentration of 100-500 nM. It is crucial to use a low probe concentration to minimize perturbation of micelle formation[1].

  • Prepare a series of detergent dilutions: Create a serial dilution of the detergent in the buffer, covering a concentration range that is expected to span the CMC.

  • Mix probe and detergent: To each detergent dilution, add the this compound working solution to its final concentration. Ensure thorough mixing.

  • Equilibrate: Allow the samples to equilibrate for at least 30 minutes at a constant temperature.

  • Measure fluorescence anisotropy:

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

    • Measure the vertically (Ivv) and horizontally (Ivh) polarized emission intensities with vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) for each sample using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the G-factor of the instrument, which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light.

  • Data Analysis:

    • Plot the fluorescence anisotropy (r) as a function of the logarithm of the detergent concentration.

    • The resulting plot should be a sigmoidal curve. The CMC is the concentration at the inflection point of this curve. This can be determined by fitting the data to a suitable sigmoidal function or by finding the maximum of the first derivative of the curve.

Diagram of CMC Determination Workflow:

CMC_Determination A Prepare DAF Working Solution C Mix DAF and Detergent Solutions A->C B Prepare Detergent Serial Dilutions B->C D Equilibrate Samples C->D E Measure Fluorescence Anisotropy D->E F Plot Anisotropy vs. log[Detergent] E->F G Determine CMC at Inflection Point F->G Cell_Staining_Workflow A Culture Cells on Imaging Substrate C Wash Cells with PBS A->C B Prepare DAF Staining Solution D Incubate Cells with DAF Solution B->D C->D E Wash to Remove Excess Probe D->E F Image with Fluorescence Microscope E->F G Analyze Membrane Fluidity (Anisotropy) F->G DAF_Applications DAF This compound Membrane Cell Membrane DAF->Membrane Inserts into Fluidity Membrane Fluidity DAF->Fluidity Reports on Rafts Lipid Rafts DAF->Rafts Potentially Probes DrugDelivery Drug Delivery (Nanospheres) DAF->DrugDelivery Used to Synthesize Membrane->Fluidity Exhibits Membrane->Rafts Contains Signaling Signal Transduction Fluidity->Signaling Modulates

References

5-Dodecanoylaminofluorescein: A Technical Guide to its Application as a Marker for Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The ability to accurately identify and quantify senescent cells is paramount for research into these conditions and for the development of novel therapeutics, such as senolytics. While the histochemical detection of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0 has long been the gold standard, this method has limitations, including being qualitative and time-consuming. 5-Dodecanoylaminofluorescein (C12FDG) has emerged as a valuable fluorogenic substrate for β-galactosidase, enabling the sensitive and quantitative detection of senescent cells via flow cytometry and fluorescence microscopy. This technical guide provides an in-depth overview of C12FDG, its mechanism of action, detailed experimental protocols, and its application in cellular senescence research and drug discovery.

Mechanism of Action

This compound (C12FDG) is a lipophilic, non-fluorescent compound that can readily permeate the cell membrane. Once inside the cell, it is hydrolyzed by the lysosomal enzyme β-galactosidase, which is overexpressed in senescent cells.[1][2][3][4] The enzymatic cleavage of the two galactopyranoside residues from the C12FDG molecule results in the release of the highly fluorescent compound this compound, which can be detected by fluorescence microscopy or flow cytometry.[2][4][5] The lipophilic dodecanoyl chain helps to retain the fluorescent product within the cell.[6] The increased lysosomal mass and β-galactosidase activity in senescent cells lead to a significantly higher fluorescent signal in these cells compared to their proliferating counterparts.[1][7]

Data Presentation: Quantitative Comparison of Senescence Markers

The following tables summarize quantitative data comparing C12FDG with the conventional SA-β-gal staining method and highlight its utility in quantifying senescence in response to inducing agents.

ParameterThis compound (C12FDG)Senescence-Associated β-Galactosidase (SA-β-gal) StainingReference
Detection Method Flow Cytometry / Fluorescence MicroscopyBrightfield Microscopy[2][5]
Nature of Assay QuantitativeSemi-quantitative / Qualitative[8][9]
Throughput HighLow[2]
Assay Duration Rapid (hours)Long (overnight incubation often required)[2][5]
Cell State Live or Fixed CellsFixed Cells[2][6]
Sensitivity HighModerate[2][4]
Treatment ConditionCell LinePercentage of Senescent Cells (C12FDG Flow Cytometry)Reference
Untreated ControlRPMI 82260.8%[2]
5 nM DoxorubicinRPMI 822615.78%[2]
25 nM DoxorubicinRPMI 822626.31%[2]
50 nM DoxorubicinRPMI 8226>30% (as per histogram)[2][10]
Camptothecin-treatedJurkat~10-fold higher fluorescence intensity vs. untreated[4]

Experimental Protocols

Protocol 1: Detection of Senescent Cells by Flow Cytometry

This protocol is adapted from established methods for the fluorescent detection of SA-β-gal activity in live cells.[2][5]

Materials:

  • This compound (C12FDG) (e.g., from MedChemExpress, Abcam)[11][12]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bafilomycin A1 (optional, for lysosomal pH alkalinization)[2][5]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10-20 mM stock solution of C12FDG in DMSO. Aliquot and store at -20°C, protected from light.[2][11]

    • If using, prepare a 0.1 mM stock solution of Bafilomycin A1 in DMSO. Aliquot and store at -20°C.[2]

  • Cell Preparation:

    • Culture cells to the desired confluency. Induce senescence using appropriate methods (e.g., replicative exhaustion, drug treatment, irradiation).

    • Harvest cells using trypsin (for adherent cells) or by gentle scraping.

    • Wash the cells once with PBS and resuspend in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Bafilomycin A1 Treatment (Optional but Recommended):

    • To increase the pH of lysosomes to approximately 6.0, which is optimal for detecting SA-β-gal activity, treat the cells with 100 nM Bafilomycin A1.[2][13]

    • Incubate the cells for 30-60 minutes at 37°C. This step helps to reduce false negatives by ensuring that the β-galactosidase can function at the suboptimal pH of 6.0.[5]

  • C12FDG Staining:

    • Dilute the C12FDG stock solution in pre-warmed cell culture medium to a final working concentration of 10-33 µM. The optimal concentration may need to be determined empirically for each cell type.[11][14]

    • Add the C12FDG working solution to the cell suspension.

    • Incubate for 1-2 hours at 37°C, protected from light.[15]

  • Flow Cytometry Analysis:

    • Following incubation, wash the cells twice with cold PBS.

    • Resuspend the cells in cold PBS for flow cytometry analysis.

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (typically around 515-530 nm).[11]

    • Use unstained and/or non-senescent stained cells as negative controls to set the gates for the senescent population.

Protocol 2: Detection of Senescent Cells by Fluorescence Microscopy

This protocol allows for the visualization and localization of senescent cells within a population.

Materials:

  • Same as Protocol 1

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips or in imaging-compatible plates.

    • Induce senescence as required.

  • Staining:

    • Wash the cells once with PBS.

    • Incubate the cells with Bafilomycin A1 (optional, as in Protocol 1) in cell culture medium for 30-60 minutes at 37°C.

    • Replace the medium with the C12FDG working solution (10-33 µM in medium).

    • Incubate for 1-2 hours at 37°C, protected from light.

    • For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) or DAPI to the cells during the last 10-15 minutes of incubation.[11]

  • Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope.

    • Acquire images using the appropriate filter sets for the green fluorescence of the hydrolyzed C12FDG and the blue fluorescence of the nuclear stain.

Signaling Pathways in Cellular Senescence

Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/pRb pathway. These pathways converge on the regulation of the cell cycle.

p53_p21_pathway dna_damage DNA Damage, Telomere Shortening, Oncogene Activation atm_atr ATM/ATR dna_damage->atm_atr p53 p53 atm_atr->p53 activates p21 p21 p53->p21 induces expression cdk2_cyclin_e CDK2/Cyclin E p21->cdk2_cyclin_e inhibits cell_cycle_arrest Cell Cycle Arrest (G1) cdk2_cyclin_e->cell_cycle_arrest promotes

Caption: The p53/p21 signaling pathway in cellular senescence.

p16_pRb_pathway stress_signals Stress Signals, Oncogenic Stress p16 p16INK4a stress_signals->p16 induces expression cdk46_cyclin_d CDK4/6-Cyclin D p16->cdk46_cyclin_d inhibits pRb pRb (Retinoblastoma protein) cdk46_cyclin_d->pRb phosphorylates e2f E2F Transcription Factors pRb->e2f inhibits cell_cycle_progression Cell Cycle Progression e2f->cell_cycle_progression promotes

Caption: The p16INK4a/pRb signaling pathway in cellular senescence.

Experimental Workflow

The following diagram illustrates the general workflow for using C12FDG to detect and quantify cellular senescence.

c12fdg_workflow cell_culture Cell Culture & Senescence Induction bafilomycin Bafilomycin A1 Treatment (Optional) cell_culture->bafilomycin c12fdg_staining C12FDG Staining bafilomycin->c12fdg_staining data_acquisition Data Acquisition c12fdg_staining->data_acquisition flow_cytometry Flow Cytometry data_acquisition->flow_cytometry fluorescence_microscopy Fluorescence Microscopy data_acquisition->fluorescence_microscopy data_analysis Data Analysis & Quantification flow_cytometry->data_analysis fluorescence_microscopy->data_analysis

Caption: General experimental workflow for C12FDG-based senescence detection.

Applications in Drug Development

The quantitative and high-throughput nature of the C12FDG assay makes it a powerful tool in drug discovery and development.[9][16] It can be employed in high-content screening platforms to identify and characterize senolytic (selectively kill senescent cells) and senomorphic (suppress the senescent phenotype) compounds.[9][17][18] By providing a robust and reproducible method for quantifying senescence, C12FDG facilitates the evaluation of drug efficacy and the determination of dose-response relationships.[9] This is crucial for the preclinical development of novel therapeutics targeting cellular senescence.

Conclusion

This compound (C12FDG) is a sensitive and reliable fluorescent probe for the detection and quantification of cellular senescence. Its utility in both flow cytometry and fluorescence microscopy, coupled with its amenability to high-throughput screening, makes it an indispensable tool for researchers and drug development professionals. By providing a quantitative measure of senescence, C12FDG is accelerating our understanding of the role of senescent cells in health and disease and is proving instrumental in the discovery of new therapeutic interventions for age-related pathologies.

References

The Mechanism of C12FDG Cleavage by β-Galactosidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase, an enzyme renowned for its role in the lactose (B1674315) operon and as a widely used reporter in molecular biology, catalyzes the hydrolysis of β-galactosides into their constituent monosaccharides. Among the various substrates developed to assay its activity, 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) has emerged as a crucial tool, particularly for the detection of senescence-associated β-galactosidase (SA-β-gal) activity in living cells. Its lipophilic nature, conferred by the C12 acyl chain, facilitates its passage across cell membranes, where it is cleaved by intracellular β-galactosidase, resulting in a fluorescent signal.[1][2] This guide provides a comprehensive technical overview of the enzymatic mechanism of C12FDG cleavage, supported by experimental protocols and quantitative data for related substrates.

The Core Mechanism: A Two-Step Catalytic Cleavage

The cleavage of C12FDG by β-galactosidase follows a well-established double-displacement mechanism characteristic of retaining glycosidases.[3] This process involves two key catalytic residues within the enzyme's active site: a nucleophile (Glutamate 537 in E. coli β-galactosidase) and a general acid/base catalyst (Glutamate 461 in E. coli β-galactosidase).[4]

The overall reaction can be summarized as the sequential hydrolysis of the two β-D-galactopyranoside moieties from the fluorescein (B123965) backbone of C12FDG. This process releases the highly fluorescent fluorescein molecule.[1]

Signaling Pathway of C12FDG Cleavage

C12FDG_Cleavage_Pathway C12FDG C12FDG (Non-fluorescent) ES_Complex Enzyme-Substrate Complex C12FDG->ES_Complex Binding Enzyme β-Galactosidase Enzyme->ES_Complex Intermediate1 Galactosyl-Enzyme Intermediate + C12FMG ES_Complex->Intermediate1 Galactosylation 1 Intermediate1->Enzyme Regeneration C12FMG C12-Fluorescein Monogalactoside Intermediate1->C12FMG Galactose1 Galactose Intermediate1->Galactose1 Intermediate2 Galactosyl-Enzyme Intermediate + C12-Fluorescein C12FMG->Intermediate2 Binding Fluorescein C12-Fluorescein (Fluorescent) Intermediate2->Fluorescein Degalactosylation 2 Galactose2 Galactose Intermediate2->Galactose2 Water1 H₂O Water1->Intermediate1 Water2 H₂O Water2->Intermediate2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_C12FDG Prepare C12FDG Stock (10 mM in DMSO) Dilute_C12FDG Prepare C12FDG Dilutions (0-200 µM) Prep_C12FDG->Dilute_C12FDG Prep_Enzyme Prepare β-Galactosidase Stock (1 mg/mL) Dilute_Enzyme Prepare Enzyme Working Solution (1-10 µg/mL) Prep_Enzyme->Dilute_Enzyme Add_Substrate Add C12FDG to Microplate Dilute_C12FDG->Add_Substrate Add_Enzyme Add β-Galactosidase to Initiate Dilute_Enzyme->Add_Enzyme Add_Substrate->Add_Enzyme Measure_Fluorescence Measure Fluorescence (Ex: 490 nm, Em: 520 nm) Kinetically Add_Enzyme->Measure_Fluorescence Calc_V0 Calculate Initial Velocity (V₀) Measure_Fluorescence->Calc_V0 Plot_Data Plot V₀ vs. [S] Calc_V0->Plot_Data Fit_MM Fit to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Params Determine Km and Vmax Fit_MM->Determine_Params BetaGal_Mechanism Enzyme β-Galactosidase Active Site Glu537 (Nucleophile) Glu461 (Acid/Base) ES_Complex Enzyme-Substrate Complex Substrate Bound Enzyme:s->ES_Complex:n Binding Substrate C12FDG Substrate:e->ES_Complex:w Transition1 First Transition State ES_Complex->Transition1 Galactosylation Intermediate Covalent Galactosyl-Enzyme Intermediate Galactose-Glu537 Transition1->Intermediate Product1 C12FMG Released Intermediate->Product1 Transition2 Second Transition State Intermediate->Transition2 Degalactosylation Water H₂O Water->Transition2 Transition2->Enzyme Regeneration Product2 Galactose Released Transition2->Product2

References

5-Dodecanoylaminofluorescein: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Spectral and Physicochemical Properties

The spectral characteristics of 5-Dodecanoylaminofluorescein are primarily determined by its fluorescein (B123965) core. The lipophilic dodecanoyl chain facilitates its association with nonpolar environments but has a minimal direct effect on its excitation and emission wavelengths.

Table 1: Spectral Properties of this compound and Comparable Fluorophores

PropertyThis compound (from C12FDG cleavage)Fluorescein Isothiocyanate (FITC)Alexa Fluor™ 488
Excitation Maximum (λex) ~485 - 490 nm495 nm495 nm
Emission Maximum (λem) ~514 - 530 nm[1]519 nm519 nm
Molar Extinction Coefficient (ε) Data not available75,000 cm⁻¹M⁻¹[2]71,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Data not available0.92[2]0.92[2]
Molecular Weight 517.6 g/mol 389.4 g/mol ~643 g/mol
Solubility Soluble in DMSO and ethanolSoluble in DMSO and DMFSoluble in water and DMSO

Note: The spectral data for this compound is inferred from its enzymatic cleavage product from this compound di-β-D-Galactopyranoside (C12FDG). The core fluorophore is identical.

Chemical Structure and Synthesis Pathway

The chemical structure of this compound features a fluorescein molecule functionalized with a dodecanoylamino group at the 5-position of the xanthene ring.

cluster_structure Chemical Structure of this compound img img

Figure 1: Chemical Structure of this compound.

A plausible synthetic route to this compound involves the acylation of 5-aminofluorescein (B15267) with dodecanoyl chloride. This is a standard method for forming amide bonds.

5-Aminofluorescein 5-Aminofluorescein Reaction Acylation (Amide Bond Formation) 5-Aminofluorescein->Reaction Dodecanoyl_Chloride Dodecanoyl_Chloride Dodecanoyl_Chloride->Reaction This compound This compound Reaction->this compound HCl HCl (byproduct) Reaction->HCl

Figure 2: Proposed Synthesis Pathway for this compound.

Experimental Protocols

General Protocol for Cellular Labeling with this compound

This protocol is a general guideline for staining live cells and can be adapted from protocols for similar lipophilic fluorescein derivatives like CFSE. Optimization of dye concentration and incubation times is recommended for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer without serum

  • Complete cell culture medium

  • Cells in suspension or adherent in a suitable imaging vessel

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or in imaging-compatible plates to the desired confluency.

    • For suspension cells, harvest and wash them once with serum-free medium or PBS to a concentration of 1-10 x 10⁶ cells/mL.

  • Staining Solution Preparation:

    • Dilute the this compound stock solution in serum-free medium or PBS to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the staining solution.

    • For suspension cells, resuspend the cell pellet in the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with complete culture medium to remove unbound dye. An incubation step of 30 minutes in complete medium can help facilitate the removal of excess dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).

cluster_workflow Cellular Labeling Workflow Start Start Prepare_Cells Prepare Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Staining_Solution Prepare Staining Solution (1-10 µM in serum-free medium) Prepare_Cells->Prepare_Staining_Solution Incubate_Cells Incubate Cells with Dye (15-30 min at 37°C) Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash Cells (2-3x with complete medium) Incubate_Cells->Wash_Cells Image_Cells Image Cells (Fluorescence Microscopy) Wash_Cells->Image_Cells End End Image_Cells->End

Figure 3: Experimental Workflow for Cellular Labeling.

Key Applications and Considerations

pH Sensitivity

Fluorescein and its derivatives are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments. This property can be exploited to measure pH in cellular compartments. The fluorescence of this compound is expected to be quenched at lower pH values.

High_pH High pH (e.g., Cytosol, pH ~7.4) High_Fluorescence High Fluorescence High_pH->High_Fluorescence Protonation State Favors Emission Low_pH Low pH (e.g., Lysosome, pH ~4.5) Low_Fluorescence Low Fluorescence (Quenched) Low_pH->Low_Fluorescence Protonation State Favors Non-radiative Decay

Figure 4: pH-Dependent Fluorescence of Fluorescein Derivatives.
Probing Lipid Membranes

The lipophilic dodecanoyl chain of this compound makes it an excellent tool for studying the structure and dynamics of lipid membranes. It is expected to insert into the lipid bilayer, with the fluorescein headgroup positioned near the membrane-water interface. This allows for the investigation of:

  • Membrane Fluidity: Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of the probe within the membrane.

  • Membrane Polarity: The exact emission maximum of fluorescein derivatives can be sensitive to the polarity of their microenvironment.

  • Lipid Rafts: The partitioning of the probe between different lipid domains can provide insights into membrane organization.

Conclusion

This compound is a valuable fluorescent probe for researchers in cell biology and drug development. Its lipophilic nature directs it to cellular membranes, and its fluorescein core provides a strong, pH-sensitive fluorescent signal. While specific photophysical parameters such as quantum yield and molar extinction coefficient are not widely published, its spectral properties can be reasonably approximated by those of other fluorescein derivatives. The experimental protocols provided in this guide offer a starting point for the application of this probe in a variety of cellular imaging and biophysical studies. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Discovery and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe derived from fluorescein (B123965). Its discovery and initial applications have paved the way for its use in various biophysical and cellular studies. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and seminal applications of this compound, with a focus on its use in determining the critical micelle concentration of detergents and in the study of membrane fluidity. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Discovery and Synthesis

The development of this compound stems from the need for fluorescent probes that can integrate into and report on the properties of hydrophobic environments. The synthesis of this molecule is a two-step process, beginning with the synthesis of its precursor, 5-aminofluorescein (B15267), followed by its acylation with dodecanoyl chloride.

Synthesis of 5-Aminofluorescein

The synthesis of 5-aminofluorescein involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541), followed by the reduction of the resulting nitrofluorescein isomers.

Experimental Protocol: Synthesis of 5-Aminofluorescein

  • Step 1: Synthesis of 5- and 6-Nitrofluoresceins. A mixture of 4-nitrophthalic acid and resorcinol (1:2 molar ratio) is heated in concentrated sulfuric acid or orthophosphoric acid at approximately 135°C for several hours. The reaction mixture is then cooled and poured into water to precipitate the nitrofluorescein isomers. The precipitate is collected by filtration, washed with water, and dried.

  • Step 2: Separation of Isomers (Optional but Recommended). The mixture of 5- and 6-nitrofluoresceins can be separated by techniques such as fractional crystallization of their diacetate derivatives.

  • Step 3: Reduction to 5-Aminofluorescein. The 5-nitrofluorescein isomer is reduced to 5-aminofluorescein using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) or by catalytic hydrogenation. The reaction is typically carried out in an alkaline aqueous solution. After the reduction is complete, the pH is adjusted to precipitate the 5-aminofluorescein, which is then collected by filtration, washed, and dried.

Synthesis of this compound

This compound is synthesized by the N-acylation of 5-aminofluorescein with dodecanoyl chloride.

Experimental Protocol: Synthesis of this compound

  • Materials: 5-aminofluorescein, dodecanoyl chloride, an anhydrous aprotic solvent (e.g., pyridine, N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM)), and a non-nucleophilic base (e.g., triethylamine, if using a non-basic solvent).

  • Procedure:

    • Dissolve 5-aminofluorescein in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • If not using pyridine, add a slight excess of the non-nucleophilic base to the solution to act as an acid scavenger.

    • Slowly add a stoichiometric amount of dodecanoyl chloride to the reaction mixture at room temperature with constant stirring.

    • Allow the reaction to proceed for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Pathway of this compound

G cluster_0 Synthesis of 5-Aminofluorescein cluster_1 Acylation 4-Nitrophthalic acid 4-Nitrophthalic acid 5-Nitrofluorescein 5-Nitrofluorescein 4-Nitrophthalic acid->5-Nitrofluorescein Condensation Resorcinol Resorcinol Resorcinol->5-Nitrofluorescein Condensation 5-Aminofluorescein 5-Aminofluorescein 5-Nitrofluorescein->5-Aminofluorescein Reduction This compound This compound 5-Aminofluorescein->this compound Acylation Dodecanoyl chloride Dodecanoyl chloride Dodecanoyl chloride->this compound

Caption: Synthesis of this compound from its precursors.

Physicochemical Properties

The key characteristics of this compound are its lipophilicity, conferred by the dodecanoyl chain, and its fluorescence, inherited from the fluorescein core.

PropertyValueReference
Molecular Formula C₃₂H₃₅NO₆[1]
Molecular Weight 529.62 g/mol
Appearance Orange to red solid
Excitation Maximum (λex) ~490 nm[2]
Emission Maximum (λem) ~520 nm[2]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in water

Initial Applications

The unique structure of this compound, combining a hydrophilic fluorescent headgroup with a lipophilic tail, made it an ideal candidate for probing interfacial environments. Its initial applications focused on the characterization of micelles and biological membranes.

Determination of Critical Micelle Concentration (CMC)

One of the earliest and most significant applications of this compound is in the determination of the critical micelle concentration (CMC) of detergents using fluorescence anisotropy (also known as fluorescence polarization).[3][4]

Principle: Below the CMC, the probe is free in solution and rotates rapidly, resulting in low fluorescence anisotropy. Above the CMC, the lipophilic dodecanoyl tail of the probe partitions into the hydrophobic core of the micelles. This incorporation into the much larger and slower-tumbling micelle restricts the rotational motion of the probe, leading to a significant increase in fluorescence anisotropy. The CMC is determined from the inflection point of the plot of fluorescence anisotropy versus detergent concentration.

Experimental Protocol: CMC Determination using Fluorescence Anisotropy

  • Materials: this compound stock solution (in a suitable organic solvent like ethanol), buffer solution, detergent of interest, and a fluorescence plate reader or spectrofluorometer equipped with polarizers.

  • Procedure:

    • Prepare a series of detergent solutions in the buffer at various concentrations, spanning the expected CMC.

    • Add a small, constant amount of the this compound stock solution to each detergent solution to a final concentration in the nanomolar range. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting micellization.

    • Incubate the samples at a constant temperature to allow for equilibration.

    • Measure the fluorescence anisotropy of each sample. Excite the sample with vertically polarized light (e.g., at 490 nm) and measure the emission intensity of both the vertically (Ivv) and horizontally (Ivh) polarized components (e.g., at 520 nm).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the G-factor of the instrument, which corrects for the differential transmission of the two polarization components.

    • Plot the fluorescence anisotropy (r) as a function of the logarithm of the detergent concentration.

    • The CMC is determined from the point of maximum slope or the intersection of the two linear portions of the resulting sigmoidal curve.

Workflow for CMC Determination

G A Prepare detergent solutions of varying concentrations B Add this compound to each solution A->B C Incubate to equilibrate B->C D Measure fluorescence anisotropy C->D E Plot anisotropy vs. log[detergent] D->E F Determine CMC from the inflection point E->F

Caption: Experimental workflow for determining the CMC of a detergent.

Membrane Fluidity Studies

The lipophilic nature of this compound also makes it a valuable tool for studying the fluidity of biological and artificial membranes.[1]

Principle: Similar to its application in CMC determination, the fluorescence anisotropy of this compound is sensitive to the microviscosity of its environment. When incorporated into a lipid bilayer, the rotational motion of the probe is influenced by the fluidity of the membrane. In a more fluid membrane, the probe can rotate more freely, resulting in lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, the rotational motion is restricted, leading to higher anisotropy.

Experimental Protocol: Membrane Fluidity Measurement

  • Materials: Cells or liposomes, this compound stock solution, appropriate buffer, and a fluorescence microscope or spectrofluorometer with polarization optics.

  • Procedure:

    • Label the cells or liposomes with a low concentration of this compound by incubating them with the probe in a suitable buffer. The optimal concentration and incubation time should be determined empirically to ensure sufficient signal without causing membrane artifacts.

    • Wash the cells or liposomes to remove any unincorporated probe.

    • Resuspend the labeled samples in the desired buffer.

    • Measure the fluorescence anisotropy as described in the CMC determination protocol.

    • Changes in membrane fluidity due to factors such as temperature, lipid composition, or the presence of membrane-active agents can be monitored by observing the corresponding changes in fluorescence anisotropy.

Signaling Pathway for Membrane Fluidity Sensing

G cluster_0 Probe in Membrane cluster_1 Measurement Probe This compound Anisotropy Fluorescence Anisotropy Probe->Anisotropy Rotational Motion Membrane Lipid Bilayer Membrane->Probe Incorporation Fluidity Membrane Fluidity Anisotropy->Fluidity Inversely Proportional

Caption: Relationship between membrane fluidity and fluorescence anisotropy.

Conclusion

This compound has proven to be a versatile and valuable fluorescent probe since its initial development. Its straightforward synthesis and the sensitivity of its fluorescence anisotropy to the microenvironment have made it a staple in the study of micelles and membranes. The foundational applications detailed in this guide provide a strong basis for its continued use and for the development of new methodologies in biophysical and cell biology research. Researchers and drug development professionals can leverage the detailed protocols and data presented herein to effectively employ this probe in their investigations.

References

Probing the Dynamic Landscape of Cellular Membranes: A Technical Guide to 5-Dodecanoylaminofluorescein and Other Key Probes for Membrane Fluidity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorescent methodologies used to study membrane fluidity, a critical parameter in cellular processes and a key consideration in drug development. While the initial focus is on 5-Dodecanoylaminofluorescein, this guide extends to other widely used and validated fluorescent probes, offering a comparative analysis of their applications, detailed experimental protocols, and data interpretation.

Introduction to Membrane Fluidity

The plasma membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins. This fluidity, which describes the freedom of movement of membrane components, is crucial for a multitude of cellular functions, including signal transduction, cell-cell recognition, and the regulation of membrane protein activity. Alterations in membrane fluidity have been implicated in various disease states and are a critical factor in the efficacy and toxicity of pharmaceutical compounds.

Fluorescent probes offer a powerful and minimally invasive approach to quantify membrane fluidity in both live cells and model membrane systems. These techniques primarily rely on two key photophysical phenomena: Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Anisotropy.

Fluorescent Probes for Membrane Fluidity Analysis

While this compound is a fluorescent molecule with a lipophilic tail, its primary application lies in the detection of β-galactosidase activity, where the enzymatic cleavage product is retained within the cell membrane.[1][2][3] Its direct and widespread use as a primary probe for quantifying membrane fluidity is not well-documented in the scientific literature. Therefore, this guide will focus on established and extensively validated fluorescent probes for this purpose.

A selection of commonly employed fluorescent probes for membrane fluidity studies is presented below:

ProbeTechnique(s)PrincipleExcitation (nm)Emission (nm)
Laurdan Generalized Polarization (GP)Emission spectrum shifts in response to the polarity of the lipid environment, reflecting the degree of water penetration into the bilayer.[1][4]~350~440 (ordered phase) / ~490 (disordered phase)
1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindocarbocyanine Perchlorate (DiI) FRAPLipophilic dye that intercalates into the lipid bilayer, allowing for the tracking of lateral diffusion.[1][5]~549~565
1-(4-Trimethylammoniumphenyl)-6-Phenyl-1,3,5-Hexatriene (TMA-DPH) Fluorescence AnisotropyAnchors at the membrane surface with the DPH moiety inserting into the hydrophobic core, reporting on the rotational mobility of lipids.[6][7][8]~355~430
1,6-Diphenyl-1,3,5-hexatriene (DPH) Fluorescence AnisotropyPartitions into the hydrophobic core of the membrane, providing information on the order and dynamics of the acyl chains.~350~452
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) Phosphatidylethanolamine (NBD-PE) FRAP, Fluorescence AnisotropyA fluorescently labeled phospholipid that mimics the behavior of natural lipids in the membrane.[9][10]~463~536

Key Techniques for Measuring Membrane Fluidity

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane.[11][12][13] The experiment involves photobleaching a small, defined area of the membrane and then monitoring the recovery of fluorescence in that area as unbleached probes diffuse in from the surroundings. The rate of recovery is directly related to the diffusion coefficient of the probe, providing a quantitative measure of membrane fluidity.[11]

Experimental Workflow for FRAP

FRAP_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Photobleaching cluster_analysis Data Analysis A Label cells or liposomes with a fluorescent probe (e.g., DiI, NBD-PE) B Mount the sample on a microscope slide A->B C Acquire pre-bleach images of the fluorescently labeled membrane B->C D Select a region of interest (ROI) C->D E Photobleach the ROI with a high-intensity laser pulse D->E F Acquire a time-series of post-bleach images E->F G Measure the fluorescence intensity in the ROI over time F->G H Normalize the recovery data G->H I Fit the recovery curve to a diffusion model H->I J Calculate the diffusion coefficient (D) and mobile fraction (Mf) I->J

Caption: A generalized workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Prepare a stock solution of DiI in ethanol.

    • Dilute the DiI stock solution in serum-free media to a final concentration of 1-5 µM.

    • Incubate the cells with the DiI solution for 10-20 minutes at 37°C.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

    • Add fresh, pre-warmed culture medium to the cells.

  • Microscopy and Image Acquisition:

    • Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

    • Excite the DiI with a laser line at approximately 543 nm and collect the emission between 560 and 620 nm.

    • Acquire 5-10 pre-bleach images at a low laser power to minimize photobleaching during this phase.

    • Select a region of interest (ROI) for photobleaching.

    • Use a high-intensity laser pulse to bleach the ROI. The duration and intensity of the bleach pulse should be optimized to achieve approximately 70-80% reduction in fluorescence intensity.

    • Immediately after bleaching, acquire a time-series of images at a low laser power to monitor fluorescence recovery. The frequency and duration of image acquisition will depend on the diffusion rate of the probe.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control region, and a background region for each time point.

    • Correct for photobleaching during image acquisition by normalizing the intensity in the ROI to the intensity in the control region.

    • Normalize the recovery curve to pre-bleach and post-bleach intensities.

    • Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe in its local environment. When a fluorophore is excited with polarized light, the emitted light is also polarized. The degree of depolarization of the emitted light is related to the rotational diffusion of the probe during its fluorescence lifetime. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and lower anisotropy. Conversely, in a more ordered, less fluid membrane, the probe's rotation is restricted, resulting in higher anisotropy.

Principle of Fluorescence Anisotropy

Anisotropy_Principle cluster_excitation Excitation cluster_emission Emission cluster_membrane Membrane Environment A Vertically Polarized Excitation Light D Ordered Membrane (High Anisotropy) I∥ > I⊥ A->D Excites fluorophores aligned with polarization E Disordered Membrane (Low Anisotropy) I∥ ≈ I⊥ A->E Excites fluorophores aligned with polarization B Parallel Emission (I∥) C Perpendicular Emission (I⊥) D->B Limited rotation, emission remains polarized D->C E->B Rapid rotation, emission is depolarized E->C

Caption: The principle of fluorescence anisotropy in ordered versus disordered membranes.

  • Cell Preparation and Staining:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.

    • Prepare a stock solution of TMA-DPH in DMSO (10-50 mM).[7]

    • Dilute the TMA-DPH stock solution in buffer to a working concentration of 0.5-5 µM.[6][7]

    • Add the TMA-DPH working solution to the cell suspension and incubate for 5-30 minutes at 37°C.[6][7]

    • Wash the cells twice by centrifugation and resuspension in fresh buffer to remove unbound probe.[6]

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission light paths.

    • Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[6]

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

    • Measure the fluorescence intensities parallel (I_HV) and perpendicular (I_HH) to the horizontally polarized excitation light.

  • Data Analysis:

    • Calculate the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from membrane fluidity studies using the discussed techniques. It is important to note that these values can vary significantly depending on the cell type, temperature, and specific lipid composition of the membrane.

Table 1: Typical Diffusion Coefficients (D) from FRAP Studies

ProbeMembrane SystemTemperature (°C)Diffusion Coefficient (D) (µm²/s)Reference
DiIKeratinocyte plasma membraneNot specifiedPositive correlation with growth rate[14]
GFP-tagged proteinC. elegans intestinal cellsNot specifiedVaries with genetic background and diet[11]
FAST-DiIYeast plasma membraneNot specifiedIncreased immobile fraction in certain mutants[5]

Table 2: Typical Anisotropy Values (r) from Fluorescence Anisotropy Studies

ProbeMembrane SystemConditionAnisotropy (r)Reference
DPHCaco-2 cell membraneControl~0.25[15]
DPHCaco-2 cell membrane+ CholesterolIncreased[15]
DPHCaco-2 cell membrane+ Benzyl alcoholDecreased[15]
DPHDPPC (So phase)298 K~0.38[16]
DPHDOPC (Ld phase)298 K~0.22[16]
DPHSM/Chol (Lo phase)298 K~0.30[16]
TMA-DPHPhospholipid vesiclesVaries with fluidityCritical concentration for quenching is fluidity-dependent[17]

Conclusion

The study of membrane fluidity is essential for understanding fundamental cellular processes and for the development of effective and safe therapeutics. While this compound is a valuable tool for specific enzymatic assays, probes such as Laurdan, DiI, TMA-DPH, and NBD-PE are the current standards for the direct quantification of membrane fluidity. The choice of probe and technique will depend on the specific research question, with FRAP providing insights into lateral diffusion and fluorescence anisotropy revealing information about the rotational dynamics and order of the lipid environment. By carefully selecting the appropriate tools and methodologies, researchers can gain valuable insights into the dynamic nature of cellular membranes.

References

Methodological & Application

Application Notes and Protocols for 5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside (C12FDG) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) is a lipophilic, fluorogenic substrate for the enzyme β-galactosidase. Its application in flow cytometry provides a sensitive and quantitative method for detecting cellular senescence, a state of irreversible cell cycle arrest implicated in aging and various pathological conditions. This document provides detailed protocols for the use of C12FDG in flow cytometry to identify and quantify senescent cells.

Upon entry into a cell, the non-fluorescent C12FDG is cleaved by β-galactosidase, an enzyme that is overexpressed in senescent cells, to produce the highly fluorescent compound this compound. The lipophilic nature of this product ensures its retention within the cell, allowing for robust detection by flow cytometry.[1][2][3] This method offers a significant advantage over traditional colorimetric assays by enabling high-throughput analysis and quantification of senescent cells within a heterogeneous population.[3]

Core Applications

  • Detection and Quantification of Cellular Senescence: The primary application of C12FDG in flow cytometry is the identification of senescent cells, which exhibit increased lysosomal β-galactosidase activity.[2][3]

  • Drug Screening and Development: C12FDG can be utilized to assess the induction of senescence by novel therapeutic compounds.

  • Aging Research: This protocol is suitable for studying the dynamics of cellular senescence in various models of aging.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of C12FDG in flow cytometry experiments.

ParameterRecommended Value/RangeNotes
C12FDG Stock Solution Concentration 10-33 mM in DMSOPrepare fresh or store in aliquots at -20°C to -80°C, protected from light and repeated freeze-thaw cycles.[4]
C12FDG Working Concentration 33 µMThis concentration may need to be optimized depending on the cell type and experimental conditions.[4]
Cell Density for Staining 5 x 10^5 cells/mLOptimal cell density can vary; ensure cells are in a single-cell suspension.[4]
Incubation Time with C12FDG 1-2 hoursIncubation time can be adjusted to optimize the fluorescent signal.
Incubation Temperature 37°CStandard cell culture incubation conditions.
Flow Cytometer Excitation Wavelength 488 nmCompatible with the blue laser found in most standard flow cytometers.[4]
Flow Cytometer Emission Wavelength ~523 nmDetected in the green fluorescence channel (e.g., FITC channel).[4]

Experimental Protocols

Reagent Preparation
  • C12FDG Stock Solution (10 mM): Dissolve 5 mg of C12FDG (Molecular Weight: ~790 g/mol ) in approximately 633 µL of high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • C12FDG Working Solution (33 µM): Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium or PBS to a final concentration of 33 µM. It is critical to prepare this solution fresh just before use and protect it from light.[4]

Cell Staining Protocol
  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

  • Positive and Negative Controls: For a positive control, treat a sample of cells with a known senescence-inducing agent (e.g., etoposide (B1684455) or doxorubicin). For a negative control, use an untreated cell sample.

  • Incubation with C12FDG: Add an equal volume of the 2X C12FDG working solution (e.g., 66 µM) to the cell suspension to achieve a final concentration of 33 µM.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator, protected from light.

  • Washing: After incubation, wash the cells twice with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA). Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.

  • Fluorescence Detection: Collect the fluorescence emission in the green channel, typically around 515-530 nm (e.g., FITC or GFP channel).

  • Gating Strategy:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris and doublets.

    • Analyze the fluorescence intensity of the gated population.

  • Data Analysis: The percentage of senescent cells is determined by quantifying the population of cells with high green fluorescence compared to the negative control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of C12FDG cleavage and the experimental workflow for flow cytometry.

C12FDG_Cleavage Mechanism of C12FDG Cleavage C12FDG This compound di-β-D-Galactopyranoside (C12FDG) (Non-fluorescent) Cell Senescent Cell C12FDG->Cell Enzyme β-Galactosidase Cell->Enzyme Increased expression Product This compound (Fluorescent) Enzyme->Product Cleavage Flow_Cytometry_Workflow Experimental Workflow for C12FDG Flow Cytometry cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis Harvest Harvest Cells Stain Stain with C12FDG Working Solution Harvest->Stain Incubate Incubate at 37°C Stain->Incubate Wash Wash with PBS Incubate->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Gate Gate on Single Cells Acquire->Gate Analyze Analyze Green Fluorescence Gate->Analyze Quantify Quantify Senescent Population Analyze->Quantify

References

Application Notes and Protocols for 5-Dodecanoylaminofluorescein in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 5-Dodecanoylaminofluorescein for live-cell imaging. This lipophilic fluorescein (B123965) derivative is suitable for staining intracellular membranes and organelles, such as the Golgi apparatus and endoplasmic reticulum, in living cells. Its utility in drug development stems from the ability to monitor cellular morphology and organelle dynamics in response to therapeutic compounds.

Introduction

This compound is a fluorescent probe characterized by a fluorescein head group and a 12-carbon lipophilic tail. This structure allows it to readily permeate live cell membranes and accumulate in lipid-rich intracellular structures. Upon cleavage of its diacetate groups by intracellular esterases, the molecule becomes fluorescent, enabling the visualization of specific organelles. A derivative, this compound di-β-D-Galactopyranoside (C12FDG), is a known substrate for β-galactosidase, releasing the fluorescent this compound upon enzymatic activity.[1][2] This protocol focuses on the general application of this compound for live-cell imaging of intracellular membranes.

Principle of Staining

The lipophilic dodecanoyl chain of this compound facilitates its passive diffusion across the plasma membrane of live cells. Once inside, the non-fluorescent molecule is hydrolyzed by intracellular esterases, yielding the fluorescent this compound. This fluorescent product subsequently accumulates in intracellular membranes, likely the Golgi apparatus and endoplasmic reticulum, allowing for their visualization using fluorescence microscopy.

Data Presentation

ParameterValueReference
Excitation Wavelength (max) ~488 nm[1][3]
Emission Wavelength (max) ~523-530 nm[1][3]
Recommended Solvent DMSO[3]
Typical Staining Concentration 1-10 µMAdapted from similar dyes
Typical Incubation Time 15-30 minutes[3]
Incubation Temperature 37°C[3]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

2. Working Solution Preparation:

  • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer or serum-free culture medium.

  • It is recommended to prepare the working solution fresh for each experiment and protect it from light.[4]

Live-Cell Staining Protocol
  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency.

  • Media Removal: Gently aspirate the culture medium from the cells.

  • Washing: Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Staining: Add the freshly prepared staining solution (1-10 µM this compound in serum-free medium or buffer) to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.[3] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove excess dye.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~530 nm).[3]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM) prep_stock->prep_working add_stain Add Staining Solution prep_working->add_stain seed_cells Seed Cells on Imaging Dish wash1 Wash Cells with PBS seed_cells->wash1 wash1->add_stain incubate Incubate (37°C, 15-30 min) add_stain->incubate wash2 Wash Cells to Remove Excess Stain incubate->wash2 add_media Add Fresh Imaging Medium wash2->add_media image Live-Cell Imaging (Ex: 488 nm, Em: 530 nm) add_media->image

Caption: Workflow for staining live cells with this compound.

Mechanism of Cellular Staining

G Mechanism of this compound Staining cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space probe This compound (Lipophilic, Non-fluorescent) esterase Intracellular Esterases probe->esterase Passive Diffusion fluorescent_probe Fluorescent Product esterase->fluorescent_probe Esterase Cleavage organelle Accumulation in Intracellular Membranes (e.g., Golgi, ER) fluorescent_probe->organelle Sequestration

Caption: Cellular uptake and activation of this compound.

References

Application Notes: Quantification of Senescent Cells using 5-Dodecanoylaminofluorescein (C12FDG)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various age-related diseases.[1][2][3] A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), a lysosomal enzyme.[3][4][5][6] 5-Dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) is a fluorogenic substrate used for the detection and quantification of senescent cells.[4][7][8] This method offers a sensitive and rapid alternative to the traditional, colorimetric X-gal staining.[1][7]

Principle of the Assay

The C12FDG assay is based on the enzymatic activity of SA-β-gal.[7][9] C12FDG is a cell-permeable and non-fluorescent molecule.[4] Once inside the cell, the lipophilic C12 moiety helps retain the molecule.[10] In senescent cells, the highly active SA-β-gal cleaves the galactosyl residues from C12FDG.[4][7] This hydrolysis releases the fluorescent compound this compound, which emits a green fluorescence upon excitation (typically with a 488 nm laser) that can be detected and quantified by flow cytometry or fluorescence microscopy.[7][11]

The assay's specificity for senescent cells relies on the fact that SA-β-gal activity is optimally detected at a suboptimal pH of 6.0, whereas the endogenous β-galactosidase in non-senescent cells is most active at a much more acidic pH of 4.0.[6][10][12] To achieve this, cells are often pre-treated with a lysosomal alkalinizing agent like Bafilomycin A1, a specific inhibitor of vacuolar-type H+-ATPase, which raises the lysosomal pH to approximately 6.0.[12][13]

Signaling Pathway for Cellular Senescence

Cellular senescence is primarily controlled by the p53/p21 and p16INK4a/Rb tumor suppressor pathways. Various stressors, such as DNA damage, oncogene activation, or telomere shortening, can trigger these pathways, leading to a stable cell cycle arrest and the expression of senescence markers like SA-β-gal.[3][14][15]

cluster_0 Inducers cluster_1 Tumor Suppressor Pathways cluster_2 Cell Cycle Machinery cluster_3 Senescence Phenotype inducers DNA Damage Telomere Shortening Oncogenic Stress p53 p53 inducers->p53 p16 p16INK4a inducers->p16 p21 p21 p53->p21 activates CDK2 Cyclin E/CDK2 p21->CDK2 inhibits Arrest Cell Cycle Arrest p21->Arrest CDK46 Cyclin D/CDK4/6 p16->CDK46 inhibits p16->Arrest Rb Rb E2F E2F Rb->E2F inhibits Rb->E2F CDK2->Rb phosphorylates CDK2->Rb CDK46->Rb phosphorylates CDK46->Rb SABG ↑ SA-β-gal Activity Arrest->SABG leads to cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells induce 2. Induce Senescence (e.g., Doxorubicin) seed->induce harvest 3. Harvest & Wash Cells induce->harvest baf 4. Incubate with Bafilomycin A1 (1 hr) harvest->baf c12fdg 5. Add C12FDG (1-2 hrs) baf->c12fdg flow 6. Analyze by Flow Cytometry c12fdg->flow gate 7. Gate on Fluorescent Population flow->gate quantify 8. Quantify Percentage of Senescent Cells gate->quantify

References

Application Notes and Protocols for 5-Dodecanoylaminofluorescein in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe that integrates into cellular membranes, making it a valuable tool for investigating various cellular processes in fluorescence microscopy. Its dodecanoyl chain facilitates anchoring within the lipid bilayer, while the fluorescein (B123965) moiety provides a strong and detectable fluorescent signal. This document provides detailed application notes and protocols for the use of this compound in studying lipid metabolism, drug transport mechanisms, and membrane dynamics.

Key Applications

  • Monitoring Lipid Trafficking and Metabolism: The lipophilic nature of this compound allows it to mimic natural fatty acids, enabling the visualization of lipid uptake, transport, and incorporation into complex lipids and lipid droplets.

  • Investigating ATP-Binding Cassette (ABC) Transporter Activity: As a fluorescent substrate, it can be used to study the efflux activity of various ABC transporters, which play a crucial role in multidrug resistance in cancer and other diseases.

  • Assessing Membrane Dynamics and Fluidity: The probe's fluorescence characteristics can be sensitive to the local membrane environment, providing insights into membrane fluidity and the formation of distinct lipid domains.

Quantitative Data Summary

The following table summarizes the available spectral properties for the related compound this compound di-β-D-galactopyranoside (C12FDG), which can be used as an approximation for this compound.

PropertyValueReference
Excitation Maximum (Ex)~488 nm[1]
Emission Maximum (Em)~523 nm[1]

Experimental Protocols

Studying Cellular Lipid Trafficking

This protocol describes the use of this compound to visualize the trafficking of lipids within live cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging system with appropriate filter sets for fluorescein

Protocol:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Labeling:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing cytotoxicity.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~523 nm).

    • Acquire images at different time points to track the movement and localization of the fluorescent lipid analog.

Workflow for Lipid Trafficking Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1-5 mM in DMSO) labeling Label Cells with Probe (1-10 µM in medium, 15-30 min) prep_stock->labeling seed_cells Seed Cells on Imaging Dish seed_cells->labeling washing Wash Cells (2-3x with PBS) labeling->washing imaging Live-Cell Imaging (Ex: ~488 nm, Em: ~523 nm) washing->imaging time_lapse Time-Lapse Acquisition imaging->time_lapse quantification Quantify Fluorescence Intensity in Cellular Compartments time_lapse->quantification tracking Track Lipid Droplet Movement quantification->tracking

Caption: Workflow for studying lipid trafficking using this compound.

Assessing ABC Transporter Activity

This protocol provides a method to assess the efflux activity of ABC transporters using this compound as a fluorescent substrate. The principle is that cells with high ABC transporter activity will efflux the probe, resulting in lower intracellular fluorescence compared to cells with low or inhibited transporter activity.

Materials:

  • This compound

  • Cell lines with known expression of the ABC transporter of interest (e.g., parental sensitive cells and resistant cells overexpressing the transporter)

  • Known inhibitor of the specific ABC transporter (e.g., verapamil (B1683045) for P-glycoprotein/ABCB1)

  • DMSO

  • Cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Protocol:

  • Prepare Solutions:

    • Prepare a 1-5 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the ABC transporter inhibitor in DMSO at a concentration 100-1000 times the final desired concentration.

  • Cell Seeding: Seed both parental and resistant cells in a multi-well plate suitable for fluorescence measurements.

  • Inhibitor Treatment (for control wells):

    • To a subset of wells for both cell types, add the ABC transporter inhibitor to the culture medium at its effective concentration.

    • Incubate for 30-60 minutes at 37°C.

  • Labeling:

    • Add this compound to the medium of all wells (with and without inhibitor) to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to stop the transport process and remove the extracellular probe.

  • Fluorescence Measurement:

    • Add fresh, ice-cold PBS to the wells.

    • Measure the intracellular fluorescence using a fluorescence microscope with image analysis software to quantify the mean fluorescence intensity per cell, or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity between:

    • Parental and resistant cells (in the absence of inhibitor).

    • Resistant cells with and without the inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates that this compound is a substrate for the targeted ABC transporter.

Logical Flow for ABC Transporter Assay

G start Start seed_cells Seed Parental and Resistant Cells start->seed_cells add_inhibitor Add ABC Transporter Inhibitor (Control) seed_cells->add_inhibitor add_probe Add this compound seed_cells->add_probe add_inhibitor->add_probe incubate Incubate (30-60 min) add_probe->incubate wash Wash with Cold PBS incubate->wash measure Measure Intracellular Fluorescence wash->measure compare Compare Fluorescence Intensities measure->compare conclusion Determine if Probe is a Substrate of the Transporter compare->conclusion end End conclusion->end

Caption: Logical workflow for assessing ABC transporter activity.

Analysis of Membrane Fluidity

This protocol outlines a method to qualitatively assess changes in cell membrane fluidity using this compound. Changes in the fluorescence polarization or anisotropy of the probe can be correlated with changes in membrane fluidity.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • PBS

  • A fluorescence spectrophotometer or a microscope equipped with polarization filters

Protocol:

  • Cell Preparation and Labeling:

    • Prepare and label cells with this compound as described in the lipid trafficking protocol (Section 1).

  • Experimental Treatment: Treat the labeled cells with the experimental agent expected to alter membrane fluidity (e.g., cholesterol-depleting agents, temperature changes).

  • Fluorescence Polarization/Anisotropy Measurement:

    • Using a Spectrophotometer:

      • Detach the cells (if adherent) and resuspend them in PBS to a known concentration.

      • Measure the fluorescence polarization or anisotropy using the spectrophotometer with appropriate excitation and emission wavelengths. An increase in polarization/anisotropy generally corresponds to a decrease in membrane fluidity.

    • Using a Fluorescence Microscope:

      • Acquire images of the cells using excitation light polarized in a specific direction.

      • Use two emission channels with polarizers oriented parallel and perpendicular to the excitation polarization.

      • Calculate the anisotropy (r) for each pixel using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the detection system.

  • Data Analysis: Compare the fluorescence polarization/anisotropy values between control and treated cells to determine the effect of the treatment on membrane fluidity.

Conceptual Pathway of Membrane Fluidity Measurement

G cluster_input Input cluster_process Process cluster_output Output & Interpretation probe This compound in Cell Membrane excitation Excite with Polarized Light probe->excitation emission Measure Parallel and Perpendicular Emission excitation->emission calculation Calculate Fluorescence Polarization/Anisotropy emission->calculation fluidity Correlate with Membrane Fluidity calculation->fluidity

Caption: Conceptual diagram of membrane fluidity measurement.

Conclusion

This compound is a versatile fluorescent probe for studying various aspects of cellular lipid biology and membrane function. The protocols provided here offer a foundation for its application in fluorescence microscopy. Researchers are encouraged to optimize the experimental conditions, such as probe concentration and incubation times, for their specific cell types and experimental goals to achieve the most reliable and informative results.

References

Co-staining with 5-Dodecanoylaminofluorescein: Application Notes and Protocols for Multiplexed Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the co-staining of live cells using 5-Dodecanoylaminofluorescein (also known as C11-BODIPY(581/591)), a fluorescent sensor for lipid peroxidation, in conjunction with other fluorescent probes for simultaneous visualization of various cellular compartments and events. This approach enables a multi-parametric analysis of cellular health, oxidative stress, and organelle-specific responses, which is particularly valuable in fields such as cancer research, neurodegeneration, and drug discovery.

Introduction to this compound (C11-BODIPY(581/591))

This compound is a lipophilic fluorescent dye that localizes to cellular membranes.[1][2] It serves as a ratiometric sensor for lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress-induced cell death.[1][3][4] In its native, reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid radicals, its fluorescence shifts to the green spectrum.[1][3][5] This ratiometric shift allows for a quantitative assessment of lipid peroxidation, minimizing variability from factors like probe concentration or excitation intensity.[6]

Co-staining Applications

Co-staining with C11-BODIPY(581/591) and other fluorescent probes allows for the contextualization of lipid peroxidation within the cellular landscape. By simultaneously labeling specific organelles, researchers can pinpoint the subcellular location of oxidative damage and investigate the interplay between different cellular pathways. Common co-staining partners include nuclear stains, and probes for mitochondria, lysosomes, and the endoplasmic reticulum.

Data Presentation: Fluorescent Probe Properties

For successful multiplex imaging, careful selection of fluorescent probes with compatible spectral properties is crucial. The following table summarizes the key spectral characteristics of C11-BODIPY(581/591) and commonly used co-staining probes.

ProbeTargetExcitation (nm)Emission (nm)Notes
C11-BODIPY(581/591) (Reduced) Membranes (Lipid Peroxidation Sensor)581[1][5][7]591[1][5][7]Red fluorescence
C11-BODIPY(581/591) (Oxidized) Membranes (Lipid Peroxidation Sensor)488, 500[1][5][7]510, 525[1][7][8]Green fluorescence
Hoechst 33342 Nucleus (DNA)~350~461Blue fluorescence, live-cell compatible[9]
LysoTracker™ Deep Red Acidic Organelles (Lysosomes)~647~668Far-red fluorescence, suitable for co-staining with green and red probes[10]
MitoTracker™ Deep Red FM Mitochondria~644~665Far-red fluorescence, accumulates in active mitochondria
ER-Tracker™ Blue-White DPX Endoplasmic Reticulum~374~430-640Blue fluorescence
CellMask™ Deep Red Plasma Membrane Stain Plasma Membrane~649~666Far-red fluorescence[11]

Experimental Protocols

1. General Guidelines and Reagent Preparation

  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture to the desired confluency.

  • Reagent Preparation:

    • C11-BODIPY(581/591) Stock Solution: Prepare a 10 mM stock solution in high-quality anhydrous DMSO.[2][7] Store at -20°C, protected from light.

    • Working Solutions: Dilute stock solutions to the final working concentration in serum-free medium or an appropriate buffer like Hanks' Balanced Salt Solution (HBSS) immediately before use.[1]

2. Protocol for Co-staining with Hoechst 33342 (Nuclear Stain)

This protocol allows for the simultaneous visualization of lipid peroxidation and nuclear morphology.

  • Induce Treatment (Optional): Treat cells with the compound of interest to induce lipid peroxidation as required by the experimental design.

  • Prepare Staining Solution: Prepare a working solution containing 1-2 µM C11-BODIPY(581/591) and 1 µM Hoechst 33342 in cell culture media.[1]

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1][7]

  • Wash: Wash the cells twice with HBSS or PBS.[1]

  • Imaging: Image the cells immediately using appropriate filter sets for the green and red fluorescence of C11-BODIPY(581/591) and the blue fluorescence of Hoechst 33342.

3. Protocol for Co-staining with LysoTracker™ Deep Red (Lysosomes)

This protocol is designed to investigate the co-localization of lipid peroxidation with acidic organelles like lysosomes.

  • C11-BODIPY(581/591) Staining:

    • Prepare a 1-10 µM working solution of C11-BODIPY(581/591) in serum-free medium.

    • Incubate cells with the C11-BODIPY(581/591) working solution for 30 minutes at 37°C.[7]

    • Wash the cells twice with PBS.[7]

  • LysoTracker™ Staining:

    • Prepare a working solution of LysoTracker™ Deep Red according to the manufacturer's recommendations (typically 50-75 nM).

    • Incubate the C11-BODIPY(581/591)-stained cells with the LysoTracker™ working solution for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with fresh culture medium.

  • Imaging: Acquire images using appropriate filter sets for the oxidized C11-BODIPY(581/591) (green) and LysoTracker™ Deep Red (far-red).[10]

4. Protocol for Co-staining with MitoTracker™ Deep Red FM (Mitochondria)

This protocol enables the assessment of lipid peroxidation in relation to mitochondrial localization and health.

  • MitoTracker™ Staining:

    • Prepare a working solution of MitoTracker™ Deep Red FM (typically 25-500 nM) in pre-warmed culture medium.

    • Incubate cells with the MitoTracker™ working solution for 15-45 minutes at 37°C.

  • Wash: Wash the cells twice with fresh, pre-warmed medium.

  • C11-BODIPY(581/591) Staining:

    • Prepare a 1 µM working solution of C11-BODIPY(581/591) in pre-warmed medium.[12]

    • Incubate the MitoTracker™-stained cells with the C11-BODIPY(581/591) working solution for 30 minutes at 37°C.[12]

  • Wash: Wash the cells twice with fresh medium.

  • Imaging: Image the cells immediately. Use appropriate filter sets to capture the green/red fluorescence of C11-BODIPY(581/591) and the far-red fluorescence of MitoTracker™.

5. Protocol for Co-staining with ER-Tracker™ and CellMask™ Deep Red (ER and Plasma Membrane)

This advanced protocol allows for the simultaneous visualization of lipid peroxidation in the context of the endoplasmic reticulum and the plasma membrane.[11]

  • Induce Treatment: Treat cells with ferroptosis inducers or other stimuli as required.

  • Prepare Staining Cocktail: Prepare a working solution containing:

    • C11-BODIPY(581/591) (e.g., 10 µM)

    • ER-Tracker™ Blue-White DPX (follow manufacturer's protocol)

    • CellMask™ Deep Red Plasma Membrane Stain (e.g., 5 µg/mL)[11] in an appropriate buffer like HBSS.

  • Cell Staining: Add the staining cocktail to the cells.

  • Incubation: Incubate for 10 minutes at 37°C.[11]

  • Wash: A gentle wash may be performed if background is high, but imaging can often be done directly.

  • Imaging: Acquire images using filter sets for the green/red signal of C11-BODIPY(581/591), the blue signal of ER-Tracker™, and the far-red signal of CellMask™.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition & Analysis cell_culture Culture cells on imaging plate treatment Apply experimental treatment (e.g., drug compound) cell_culture->treatment prepare_stains Prepare working solutions of C11-BODIPY(581/591) and co-stain treatment->prepare_stains stain_cells Incubate cells with fluorescent probes prepare_stains->stain_cells wash_cells Wash cells to remove excess probe stain_cells->wash_cells acquire_images Image with fluorescence microscope wash_cells->acquire_images analyze_data Analyze ratiometric fluorescence and co-localization acquire_images->analyze_data

Caption: General workflow for co-staining experiments with C11-BODIPY(581/591).

lipid_peroxidation_pathway cluster_membrane Cellular Membrane cluster_probe Fluorescent Probe cluster_output Fluorescence Output PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Lipid_Peroxide Lipid Peroxide Lipid_Radical->Lipid_Peroxide O2 C11_Reduced C11-BODIPY(581/591) (Reduced) Lipid_Radical->C11_Reduced interacts with C11_Oxidized C11-BODIPY(581/591) (Oxidized) C11_Reduced->C11_Oxidized Oxidation Red_Fluorescence Red Fluorescence (~591 nm) C11_Reduced->Red_Fluorescence Green_Fluorescence Green Fluorescence (~510 nm) C11_Oxidized->Green_Fluorescence

Caption: Signaling pathway of C11-BODIPY(581/591) in response to lipid peroxidation.

References

Enhancing Senescence Detection: The Synergistic Use of Bafilomycin A1 with C12FDG

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), which is optimally active at a neutral pH of approximately 6.0.[1] The fluorogenic substrate 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG) is a valuable tool for detecting SA-β-gal activity in living cells.[2] This lipophilic, non-fluorescent compound can freely cross the plasma membrane.[2] Once inside the cell, it is hydrolyzed by β-galactosidase, yielding a fluorescent product that can be quantified by flow cytometry or fluorescence microscopy.[3] However, a significant challenge in accurately detecting senescent cells is the presence of endogenous β-galactosidase in lysosomes of non-senescent cells, which is highly active at an acidic pH (around 4.0).[1] This can lead to false-positive signals.

To address this, Bafilomycin A1, a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), is employed to enhance the specificity of the C12FDG assay.[2][4] Bafilomycin A1 effectively neutralizes the acidic environment of lysosomes by blocking the proton pump responsible for maintaining the low pH.[5][6][7] This alkalinization of the lysosome creates an environment where the endogenous, acidic β-galactosidase is less active, thereby amplifying the signal specifically generated by the pH-6.0-active SA-β-gal in senescent cells.[2][8] This combined approach significantly improves the discrimination between senescent and non-senescent cell populations.[9][10]

Data Presentation

The following table summarizes the key quantitative parameters for the combined use of Bafilomycin A1 and C12FDG, derived from established protocols.

ParameterConcentration/TimeCell Type(s)PurposeReference(s)
Bafilomycin A1 Stock Solution 0.1 mM in DMSOVariousPreparation of stock solution for long-term storage.[3]
Bafilomycin A1 Working Concentration 100 nMRPMI 8226, Fibroblasts, PBMCs, HNSCCTo neutralize lysosomal pH prior to C12FDG staining.[3][8][10][11]
Bafilomycin A1 Incubation Time 30 minutes to 1 hourRPMI 8226, Fibroblasts, PBMCs, HNSCCTo allow for sufficient time for lysosomal pH neutralization.[3][8][10][11]
C12FDG Stock Solution 20 mM in DMSOVariousPreparation of stock solution for long-term storage.[3]
C12FDG Working Concentration 2 mM to 33 µMRPMI 8226, PBMCsStaining of cells for β-galactosidase activity.[3][12]
C12FDG Incubation Time 1 to 2 hoursRPMI 8226, PBMCs, H460To allow for substrate cleavage and fluorescent product accumulation.[3][11][13]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which Bafilomycin A1 enhances the detection of senescent cells using C12FDG. In non-senescent cells, the acidic lysosomal environment allows for the cleavage of C12FDG by endogenous β-galactosidase. In senescent cells, the increased levels of SA-β-gal, which is active at a neutral pH, lead to a stronger fluorescent signal. Bafilomycin A1 treatment raises the lysosomal pH, thus inhibiting the activity of the endogenous enzyme and making the assay more specific for SA-β-gal in senescent cells.

G cluster_non_senescent Non-Senescent Cell cluster_senescent Senescent Cell cluster_bafilomycin Bafilomycin A1 Treatment Lysosome_NS Lysosome (pH ~4.0) betaGal_NS Endogenous β-Galactosidase C12FDG_NS C12FDG (Non-fluorescent) C12FDG_NS->Lysosome_NS Fluorescence_NS Fluorescent Product (Basal Signal) betaGal_NS->Fluorescence_NS Cleavage Lysosome_S Lysosome (pH ~6.0) SAbetagal SA-β-Galactosidase C12FDG_S C12FDG (Non-fluorescent) C12FDG_S->Lysosome_S Fluorescence_S Fluorescent Product (Enhanced Signal) SAbetagal->Fluorescence_S Cleavage Bafilomycin Bafilomycin A1 Bafilomycin->Lysosome_NS Blocks acidification VATPase V-ATPase Bafilomycin->VATPase Inhibits pH_increase Lysosomal pH increases to ~6.0 VATPase->pH_increase Leads to

Caption: Mechanism of Bafilomycin A1-enhanced C12FDG signal.

Experimental Protocols

I. Preparation of Reagents

  • C12FDG Stock Solution (20 mM): Dissolve C12FDG powder in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C.[3]

  • Bafilomycin A1 Stock Solution (0.1 mM): Dissolve Bafilomycin A1 powder in DMSO. Aliquot and store at -20°C.[3]

II. Induction of Senescence (Example using Doxorubicin)

This is an example protocol and should be optimized for the specific cell type and experimental goals.

  • Seed cells at an appropriate density in a culture vessel.

  • Allow cells to adhere for 24 hours.

  • Treat cells with a senescence-inducing agent (e.g., doxorubicin (B1662922) at a final concentration of 100-200 nM) for 48 hours.[3]

  • Remove the drug-containing medium, wash the cells with PBS, and culture in fresh medium for an additional 3-5 days to allow for the development of the senescent phenotype.

III. Bafilomycin A1 Treatment and C12FDG Staining

The following workflow diagram outlines the key steps of the experimental protocol.

G start Start with Senescent and Non-Senescent Control Cells baf_treatment Treat cells with 100 nM Bafilomycin A1 start->baf_treatment incubation_baf Incubate for 1 hour at 37°C, 5% CO2 baf_treatment->incubation_baf c12fdg_staining Add C12FDG to a final concentration of 2-33 µM incubation_baf->c12fdg_staining incubation_c12fdg Incubate for 1-2 hours at 37°C, 5% CO2 c12fdg_staining->incubation_c12fdg wash Wash cells with PBS incubation_c12fdg->wash analysis Analyze by Flow Cytometry or Fluorescence Microscopy wash->analysis

Caption: Experimental workflow for Bafilomycin A1 and C12FDG staining.

Step-by-Step Protocol:

  • Cell Preparation: Ensure both senescent and non-senescent (control) cells are ready for the assay.

  • Bafilomycin A1 Treatment:

    • Remove the culture medium.

    • Add pre-warmed fresh culture medium containing Bafilomycin A1 at a final concentration of 100 nM.[3]

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.[3]

  • C12FDG Staining:

    • Without removing the Bafilomycin A1-containing medium, add the C12FDG stock solution to a final concentration of 2-33 µM.[3][12]

    • Gently mix and incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator, protected from light.[3][13]

  • Cell Harvesting and Analysis:

    • For Flow Cytometry:

      • Wash the cells twice with ice-cold PBS.

      • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

      • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

      • Analyze the cells on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC).

    • For Fluorescence Microscopy:

      • Wash the cells twice with PBS.

      • Add fresh medium or mounting medium.

      • Observe the cells under a fluorescence microscope with appropriate filters for green fluorescence.

IV. Important Considerations and Troubleshooting

  • Cell Viability: It is crucial to assess cell viability before and after treatment, as high concentrations of Bafilomycin A1 or prolonged incubation times can be toxic.[3] A viability of >70% is recommended.[3]

  • Controls: Always include untreated non-senescent and senescent cells as negative and positive controls, respectively. A control without Bafilomycin A1 can also be included to assess the degree of signal enhancement.[3]

  • Optimization: The optimal concentrations of Bafilomycin A1 and C12FDG, as well as incubation times, may vary depending on the cell type and should be determined empirically.[2]

  • Alternative Reagents: If Bafilomycin A1 is not suitable, other lysosomotropic agents like chloroquine (B1663885) can be used to increase lysosomal pH.[2]

  • Photobleaching: The fluorescent product of C12FDG is susceptible to photobleaching. All steps following C12FDG addition should be performed with minimal exposure to light.[12]

References

Troubleshooting & Optimization

troubleshooting weak signal in 5-Dodecanoylaminofluorescein staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals in 5-Dodecanoylaminofluorescein staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, often used as this compound di-β-D-Galactopyranoside (C12FDG), is a lipophilic green fluorescent probe. Its primary application is the detection of β-galactosidase activity, a common biomarker for cellular senescence.[1][2][3] The lipophilic dodecanoyl chain helps to retain the fluorescent product within the cell.[3]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for this compound is approximately 488 nm, and its emission maximum is around 523 nm, producing a green fluorescence.[1][2]

Q3: What is a typical starting concentration for this compound staining?

A3: A common starting concentration for this compound di-β-D-Galactopyranoside (C12FDG) is 33 µM.[1][2] However, it is highly recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How does photobleaching affect my staining and how can I minimize it?

A4: Photobleaching is the light-induced degradation of a fluorophore, leading to a weaker signal. To minimize photobleaching, reduce the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium can also help preserve the fluorescent signal.

Q5: Can the lipophilic nature of this compound cause issues?

A5: Yes, its lipophilic nature can lead to aggregation at high concentrations, which may cause fluorescence quenching. It is crucial to ensure the dye is fully dissolved and to use the optimal, titrated concentration.

Troubleshooting Weak Staining Signals

A weak or absent fluorescent signal can be a significant roadblock in your research. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity in this compound staining.

Diagram: Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting Troubleshooting Workflow for Weak this compound Signal start Weak or No Signal reagent_prep Check Reagent Preparation and Quality start->reagent_prep staining_protocol Review Staining Protocol start->staining_protocol cell_health Assess Cell Health and Density start->cell_health imaging_setup Verify Imaging Setup start->imaging_setup sub_reagent1 Improper Dye Storage? reagent_prep->sub_reagent1 sub_reagent2 Incorrect Dye Concentration? reagent_prep->sub_reagent2 sub_reagent3 Dye Aggregation? reagent_prep->sub_reagent3 sub_protocol1 Suboptimal Incubation Time/Temp? staining_protocol->sub_protocol1 sub_protocol2 Inadequate Fixation/Permeabilization? staining_protocol->sub_protocol2 sub_cell1 Low Cell Viability? cell_health->sub_cell1 sub_cell2 Inappropriate Cell Density? cell_health->sub_cell2 sub_imaging1 Incorrect Filter Set? imaging_setup->sub_imaging1 sub_imaging2 Photobleaching? imaging_setup->sub_imaging2 solution_reagent1 Store dye as recommended, avoid freeze-thaw cycles. sub_reagent1->solution_reagent1 solution_reagent2 Perform dye concentration titration. sub_reagent2->solution_reagent2 solution_reagent3 Ensure complete dissolution; consider sonication. sub_reagent3->solution_reagent3 solution_protocol1 Optimize incubation time and temperature. sub_protocol1->solution_protocol1 solution_protocol2 Review and optimize fixation/permeabilization steps. sub_protocol2->solution_protocol2 solution_cell1 Use healthy, viable cells. sub_cell1->solution_cell1 solution_cell2 Optimize cell seeding density. sub_cell2->solution_cell2 solution_imaging1 Use filters appropriate for fluorescein (B123965) (Ex: ~488nm, Em: ~523nm). sub_imaging1->solution_imaging1 solution_imaging2 Minimize light exposure; use anti-fade reagents. sub_imaging2->solution_imaging2

Caption: A flowchart to diagnose and resolve weak staining signals.

Troubleshooting Table
Potential Cause Recommended Solution
Reagent-Related Issues
Improper Dye StorageStore this compound stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[1][2]
Incorrect Dye ConcentrationPerform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental conditions. A good starting range is 5-25 µM.[4]
Dye AggregationEnsure the dye is completely dissolved in a suitable solvent like DMSO before diluting in buffer.[1] Gentle warming or sonication may aid dissolution.
Protocol-Related Issues
Suboptimal Incubation TimeOptimize the incubation time. For C12FDG, a 10-minute incubation is a good starting point, but this may need to be adjusted for different cell types.[1]
Inappropriate Incubation TemperatureMost protocols recommend room temperature, but for some applications, incubation at 37°C might be beneficial. Test different temperatures to find the optimum.
Inadequate Fixation/PermeabilizationIf your protocol requires fixation, ensure the chosen method is compatible with the dye and does not compromise cell integrity. A common fixative is 2% formaldehyde (B43269) with 0.2% glutaraldehyde (B144438).[1]
Cell-Related Issues
Low Cell ViabilityEnsure you are using healthy, viable cells. Dead or dying cells may not retain the dye effectively.
Inappropriate Cell DensityOptimize the cell seeding density. Overly confluent or sparse cultures can lead to inconsistent staining. A starting density of 5 x 10^5 cells/mL is recommended for C12FDG assays.[1][2]
Imaging-Related Issues
Incorrect Microscope Filter SetUse a filter set appropriate for fluorescein, with an excitation filter around 488 nm and an emission filter around 523 nm.[1]
PhotobleachingMinimize exposure to the excitation light source. Acquire images efficiently and consider using an anti-fade mounting medium.
Low Signal-to-Noise RatioIncrease the camera exposure time or gain, but be mindful of increasing background noise.

Experimental Protocols

Protocol 1: Standard Staining with this compound di-β-D-Galactopyranoside (C12FDG)

This protocol is a starting point and should be optimized for your specific experimental needs.

Materials:

  • Cells cultured in a suitable plate format (e.g., 96-well plate)

  • This compound di-β-D-Galactopyranoside (C12FDG)

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 6.0

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in distilled water)

  • Optional: Hoechst 33342 for nuclear counterstaining

Procedure:

  • Cell Seeding: Culture cells overnight in your chosen plate format at a density of approximately 5 x 10^5 cells/mL.[1][2]

  • Fixation:

    • Wash cells once with 200 µL of PBS.

    • Add 100 µL of Fixation Solution and incubate for 5 minutes at room temperature.[1]

    • Wash cells twice with 200 µL of PBS.

  • Staining:

    • Prepare a 33 µM working solution of C12FDG in PBS (pH 6.0) from a stock solution in DMSO. Protect from light.[1][2]

    • Add 100 µL of the C12FDG working solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[1]

  • Optional Counterstaining:

    • If desired, add 200 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Ex/Em: ~488/523 nm) and Hoechst 33342 (if used, Ex/Em: ~360/460 nm).[1]

Protocol 2: Optimizing this compound Concentration

This protocol will help you determine the optimal dye concentration for a strong signal with low background.

Materials:

  • Cells cultured on coverslips or in an imaging plate

  • This compound stock solution

  • Staining buffer (e.g., PBS)

Procedure:

  • Prepare a Dilution Series: Prepare a series of this compound working solutions in your staining buffer, ranging from a low to a high concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM, 80 µM).

  • Stain Cells: Stain your cells with each concentration according to your standard protocol, keeping all other parameters (incubation time, temperature, cell density) constant.

  • Image: Acquire images of each sample using identical microscope settings (exposure time, gain, etc.).

  • Analyze: Quantify the mean fluorescence intensity of the stained cells for each concentration.

  • Determine Optimal Concentration: The optimal concentration will be the one that provides the highest signal-to-noise ratio (bright specific staining with low background).

Diagram: Cellular Uptake and Action of C12FDG

C12FDG_pathway Cellular Uptake and Action of C12FDG C12FDG_ext C12FDG (extracellular) cell_membrane Cell Membrane C12FDG_ext->cell_membrane Passive Diffusion C12FDG_int C12FDG (intracellular) cell_membrane->C12FDG_int beta_gal β-galactosidase C12FDG_int->beta_gal Enzymatic Cleavage fluorescent_product Fluorescent Product beta_gal->fluorescent_product

Caption: The pathway of C12FDG from outside the cell to fluorescence.

References

how to reduce background fluorescence with 5-Dodecanoylaminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Dodecanoylaminofluorescein (C12FDG). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on reducing background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue that can obscure specific signals and lead to misinterpretation of results. This guide addresses the most frequent causes and provides step-by-step solutions.

Issue 1: High background fluorescence observed in all samples, including negative controls.

This often indicates a problem with the reagents, buffers, or the substrate itself.

Possible Cause Recommended Solution
Spontaneous Hydrolysis of C12FDG Prepare C12FDG working solution fresh immediately before use. Protect the stock and working solutions from light and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Contaminated Culture Media or Buffers Use phenol (B47542) red-free culture medium for the final incubation and washing steps, as phenol red is fluorescent. Prepare fresh, sterile Phosphate-Buffered Saline (PBS) for washing steps.
Autofluorescence of Plasticware Test your microplates or slides for inherent fluorescence before seeding cells. If necessary, switch to imaging-specific plates with low autofluorescence (e.g., glass-bottom plates).
Excessive C12FDG Concentration Titrate the C12FDG concentration to find the optimal balance between signal and background. High concentrations can lead to non-specific staining.[2][3] Start with the recommended range and perform a dose-response experiment.
Issue 2: High fluorescence signal in non-senescent (negative control) cells.

This suggests that the β-galactosidase in non-senescent cells is cleaving the C12FDG substrate, leading to a false-positive signal.

Possible Cause Recommended Solution
Sub-optimal Lysosomal pH The key differentiator for senescence-associated β-galactosidase (SA-β-gal) is its activity at a sub-optimal pH of 6.0. Basal β-galactosidase in all cells is active at an acidic pH of 4.0.[4] To specifically detect SA-β-gal, pre-treat cells with a lysosomal alkalinizing agent to raise the lysosomal pH.[4][5][6]
Insufficient Washing Unbound, lipophilic C12FDG can be retained in the cell membrane, contributing to background. Increase the number and/or duration of washing steps after C12FDG incubation. Perform washes with cold PBS to reduce membrane fluidity and minimize dye leakage.[5]
Over-incubation with C12FDG Long incubation times can allow for low-level β-galactosidase activity in non-senescent cells to generate a significant signal. Optimize the incubation time for your specific cell type; shorter times may be sufficient while minimizing background.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12FDG) and how does it work?

A1: this compound (C12FDG) is a lipophilic, cell-permeant fluorogenic substrate for the enzyme β-galactosidase.[5][7] Once inside the cell, β-galactosidase cleaves the galactoside moieties, releasing the fluorescein (B123965) molecule, which produces a green fluorescent signal upon excitation (Ex/Em: ~490/514 nm).[1] The attached 12-carbon lipophilic tail helps to retain the fluorescent product within the cell.[8] It is commonly used to detect senescence-associated β-galactosidase (SA-β-gal), a key biomarker for senescent cells.[7][9]

Q2: Why is pre-treatment with Bafilomycin A1 or Chloroquine necessary?

A2: Pre-treatment with a V-ATPase inhibitor like Bafilomycin A1 or a lysosomotropic agent like Chloroquine is a critical step to specifically detect senescent cells.[5][6] Normal lysosomal β-galactosidase is optimally active at an acidic pH (~4.0), while senescence-associated β-galactosidase is uniquely active at a sub-optimal pH of 6.0.[4] Bafilomycin A1 raises the pH of lysosomes to approximately 6.0, thus inhibiting the activity in non-senescent cells and ensuring that the detected signal is specific to SA-β-gal in senescent cells.[4][5][6]

Q3: What is the optimal concentration and incubation time for C12FDG?

A3: The optimal conditions depend on the cell type and must be determined empirically. However, a good starting point is a concentration between 6.5 µM and 33 µM and an incubation time of 1 to 2 hours at 37°C.[1][2][5][7] For some cell types, longer incubations (e.g., 16 hours) at lower concentrations may be required.[2][3] It is crucial to perform a titration to find the conditions that yield the highest signal-to-noise ratio for your specific experiment.

Q4: My C12FDG signal is weak even in positive control cells. What should I do?

A4: Weak signal can result from several factors. First, ensure that your cells have truly entered senescence by using an alternative marker if possible. Second, confirm the activity of your C12FDG stock; prepare fresh dilutions for each experiment. Third, verify that the lysosomal pH was adequately raised; you can try increasing the concentration of Bafilomycin A1, but be mindful of potential cytotoxicity.[5] Finally, check that your microscope or flow cytometer filter sets are appropriate for fluorescein (FITC channel).

Q5: Can I fix my cells after staining with C12FDG?

A5: C12FDG is generally not recommended for protocols that involve fixation and permeabilization after staining. The cleaved fluorescent product is retained by the lipophilic tail but does not covalently bind within the cell and is known to leak out, a process that can be exacerbated by fixation and detergents.[9][10] If downstream intracellular staining is required, consider alternative reagents that are specifically designed to be fixable.

Experimental Protocols & Workflows

Protocol: Detection of Senescent Cells using C12FDG for Flow Cytometry

This protocol provides a standard workflow for preparing, staining, and analyzing cells for senescence-associated β-galactosidase activity.

Materials:

  • C12FDG Stock Solution (20 mM in DMSO)

  • Bafilomycin A1 Stock Solution (0.1 mM in DMSO)

  • Cell Culture Medium (Phenol red-free recommended for final steps)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (e.g., PBS + 5% FBS + 5 mM EDTA)

  • Trypsin or other cell dissociation reagent (for adherent cells)

  • Viability Dye (e.g., Propidium Iodide, 7-AAD)

Procedure:

  • Cell Preparation: Culture cells to induce senescence alongside a non-senescent control population. Harvest and count the cells, ensuring a minimum of 2 x 10^5 cells per sample.[7]

  • Lysosomal Alkalinization: Resuspend cells in 1 mL of pre-warmed culture medium. Add Bafilomycin A1 to a final concentration of 100 nM.

  • Incubate for 1 hour at 37°C and 5% CO₂.[5][7]

  • C12FDG Staining: Add C12FDG directly to the cell suspension to a final concentration of 6.5 - 33 µM (optimize for your cell type).

  • Incubate for 1-2 hours at 37°C and 5% CO₂, protected from light.[2][5]

  • Washing: Place cells on ice. Wash cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-500 x g for 5 minutes at 4°C between washes.[5][7]

  • Final Preparation: Resuspend the final cell pellet in 300-500 µL of cold FACS buffer.

  • Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[7]

  • Flow Cytometry Analysis: Analyze samples immediately. Use unstained and non-senescent stained controls to set the appropriate gates for background and positive populations.

Workflow and Troubleshooting Logic

C12FDG_Troubleshooting cluster_prep Preparation cluster_acq Analysis cluster_results Results & Troubleshooting A Start Experiment B Prepare Controls: 1. Unstained Cells 2. Non-Senescent Cells 3. Senescent (Positive) Cells A->B C Pre-treat with Bafilomycin A1 (100 nM, 1 hr) B->C D Stain with C12FDG (e.g., 33 µM, 1-2 hr) C->D E Wash Cells 2x (Cold PBS/FACS Buffer) D->E F Acquire on Flow Cytometer/Microscope E->F G Evaluate Signal F->G H High Background in ALL Samples? G->H Sub-optimal K Optimal Signal! Proceed with Analysis G->K Optimal I High Background in Non-Senescent Control? H->I No L Check Reagents: - Use fresh C12FDG - Use phenol-free media - Check plasticware autofluorescence H->L Yes J Weak/No Signal? I->J No M Optimize Staining: - Confirm Bafilomycin A1 treatment - Increase wash steps - Titrate C12FDG concentration/time I->M Yes J->K No N Optimize Signal: - Confirm senescence induction - Check C12FDG stock activity - Check instrument filters J->N Yes C12FDG_Pathway cluster_cell Cell Membrane cluster_lysosome Lysosome (pH ~6.0 after Bafilomycin A1) C12FDG_ext C12FDG (Non-fluorescent) C12FDG_int Intracellular C12FDG C12FDG_ext->C12FDG_int Passive Diffusion SA_Bgal Senescence-Associated β-Galactosidase (SA-β-gal) C12FDG_int->SA_Bgal Enters Lysosome Fluorescein Cleaved Fluorescein (Fluorescent) SA_Bgal->Fluorescein Enzymatic Cleavage Detector Detection (Flow Cytometer / Microscope) Fluorescein->Detector Emits Signal (514 nm)

References

Technical Support Center: Preventing Photobleaching of 5-Dodecanoylaminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing photobleaching of 5-Dodecanoylaminofluorescein during fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you acquire high-quality, stable fluorescent images.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my this compound signal?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorophore's ability to fluoresce, resulting in a fading signal during your microscopy experiment. The primary causes are prolonged exposure to high-intensity light and the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[2][3][4][5]

Q2: How can I identify if the signal loss of my this compound is due to photobleaching?

If you observe a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light, photobleaching is the likely cause. To confirm this, you can monitor a single region over time and plot the fluorescence intensity; a decaying curve is characteristic of photobleaching. You may also notice that adjacent, un-illuminated areas of your sample remain brightly fluorescent.[1]

Q3: Are there specific considerations for a lipophilic dye like this compound?

Yes. As a lipophilic probe, this compound will localize to cellular membranes. While the fundamental principles of photobleaching are the same as for its parent molecule, fluorescein, its localization within the lipid bilayer could influence its susceptibility to photobleaching. The proximity to other molecules within the membrane and the local oxygen concentration can play a role. When choosing antifade reagents for live-cell imaging, it is crucial to select those that are cell-permeable and non-toxic.[2][5]

Q4: What are the main strategies to minimize photobleaching?

There are four primary strategies to combat photobleaching:

  • Reduce Excitation Light Exposure: Minimize the intensity and duration of light exposure.[4]

  • Use Antifade Reagents: Incorporate chemical compounds that reduce photobleaching.[3][5]

  • Optimize Imaging Parameters: Adjust microscope and camera settings to be more efficient.

  • Sample Preparation: Ensure your sample is mounted in an appropriate medium.

Troubleshooting Guide

Problem: My fluorescence signal is fading rapidly during image acquisition.

Potential Cause Suggested Solution
Excessive Light Exposure Reduce the laser power or illumination intensity to the minimum required for a clear image. Use neutral density filters to attenuate the light. Decrease the camera exposure time.[4]
Prolonged Illumination Use transmitted light to locate the region of interest before switching to fluorescence. Acquire images only when necessary; avoid continuous exposure. For time-lapse experiments, increase the interval between acquisitions.
Absence of Antifade Reagent For fixed cells, use a mounting medium containing an antifade agent like PPD, n-propyl gallate, or DABCO. For live-cell imaging, add a cell-permeable, non-toxic antifade reagent such as Trolox to the imaging medium.[5]
High Oxygen Concentration For fixed samples, use an antifade mounting medium containing an oxygen scavenger. For live cells, consider using an enzymatic oxygen scavenging system if compatible with your experiment.
Inherent Photolability If possible, consider if a more photostable dye could be used for your application.

Problem: The initial fluorescence signal is weak, tempting me to increase the excitation intensity.

Potential Cause Suggested Solution
Low Probe Concentration Optimize your staining protocol to ensure an adequate concentration of this compound is labeling the target structure.
Suboptimal Imaging Settings Use a high-sensitivity detector or camera. Optimize the gain and offset settings to enhance signal detection without increasing excitation light.
Quenching by Mounting Medium Some antifade reagents can cause an initial decrease in fluorescence intensity.[3] Test different antifade formulations to find one that is compatible with your fluorophore and provides a bright initial signal.

Quantitative Data on Antifade Reagents

The effectiveness of various antifade reagents can differ. The following table summarizes the relative performance of common antifade agents for fluorescein-based dyes. Note that performance can be sample- and system-dependent.

Antifade Reagent Relative Effectiveness Advantages Disadvantages
p-Phenylenediamine (PPD) HighVery effective at reducing fading.Can cause initial quenching of fluorescence; can be toxic and may not be suitable for all fluorophores.[3][5]
n-Propyl gallate (NPG) Moderate to HighEffective antifade agent.[3]Can be difficult to dissolve; may have biological effects in live cells.[2][5]
1,4-diazabicyclo[2.2.2]octane (DABCO) ModerateLess toxic than PPD.[5]Less effective than PPD.[2]
Trolox ModerateCell-permeable and suitable for live-cell imaging.May require optimization of concentration.

Experimental Protocols

Protocol 1: Preparation of a Homemade Antifade Mounting Medium for Fixed Cells (n-Propyl Gallate)
  • Prepare a 10X PBS stock solution.

  • Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.

  • To prepare the final mounting medium, mix 9 parts of the n-propyl gallate/glycerol solution with 1 part of 10X PBS.

  • Adjust the pH to 7.4 if necessary.

  • Store the solution in the dark at 4°C.

  • To use, add a drop of the antifade medium to your fixed and stained sample on a microscope slide and carefully place a coverslip, avoiding air bubbles.

Protocol 2: Live-Cell Imaging with a Cell-Permeable Antifade Reagent (Trolox)
  • Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Culture and stain your cells with this compound according to your specific protocol.

  • Prepare your live-cell imaging medium (e.g., phenol (B47542) red-free cell culture medium buffered with HEPES).

  • Just before imaging, dilute the Trolox stock solution into the imaging medium to the desired final concentration (typically in the range of 100-500 µM). It is crucial to optimize the concentration to maximize the antifade effect while minimizing any potential cytotoxicity.

  • Replace the medium on your cells with the Trolox-containing imaging medium.

  • Proceed with your live-cell imaging experiment, following the best practices for minimizing light exposure.

Visualizations

Signaling Pathway of Photobleaching

Photobleaching_Pathway S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) (Long-lived) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) Bleached Photobleached State (Non-fluorescent) T1->Bleached Chemical Reaction with O2 ROS Reactive Oxygen Species (ROS) ROS->Bleached Oxidative Damage Oxygen Molecular Oxygen (O2) Oxygen->ROS Energy Transfer from T1

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Experimental Workflow for Minimizing Photobleaching

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy Imaging cluster_analysis Data Analysis Stain Stain with 5-Dodecanoyl- aminofluorescein Mount Mount in Antifade Medium (Fixed Cells) or Image in Antifade Medium (Live Cells) Stain->Mount Locate Locate Region of Interest (using transmitted light or low fluorescence intensity) Mount->Locate Optimize Optimize Imaging Parameters (lowest laser power, shortest exposure time) Locate->Optimize Acquire Acquire Image Optimize->Acquire Analyze Analyze High-Quality, Stable Image Acquire->Analyze

Caption: A workflow for sample preparation and imaging to reduce photobleaching.

Logical Relationship of Prevention Strategies

Prevention_Strategies cluster_reduce cluster_mitigate Goal Prevent Photobleaching Reduce_Excitation Reduce Excitation Events Goal->Reduce_Excitation Mitigate_Damage Mitigate Photochemical Damage Goal->Mitigate_Damage Lower_Intensity Lower Light Intensity Reduce_Excitation->Lower_Intensity Shorter_Exposure Shorter Exposure Time Reduce_Excitation->Shorter_Exposure Fewer_Acquisitions Fewer Acquisitions Reduce_Excitation->Fewer_Acquisitions Antifade Use Antifade Reagents (ROS Scavengers) Mitigate_Damage->Antifade Oxygen_Scavengers Use Oxygen Scavengers Mitigate_Damage->Oxygen_Scavengers

Caption: Interconnected strategies to prevent photobleaching of fluorophores.

References

Technical Support Center: Optimizing 5-Dodecanoylaminofluorescein (C12FDG) Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of 5-Dodecanoylaminofluorescein (C12FDG) for different cell types. C12FDG is a lipophilic, fluorogenic substrate for β-galactosidase, an enzyme often used as a biomarker for cellular senescence. Proper incubation time is critical for achieving optimal staining for analysis by flow cytometry or fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12FDG) and how does it work?

A1: this compound di-β-D-galactopyranoside (C12FDG) is a cell-permeable, non-fluorescent substrate for the enzyme β-galactosidase.[1] Due to its lipophilic 12-carbon tail, it can cross the cell membrane.[2] Once inside the cell, β-galactosidase, which is highly active in senescent cells at pH 6.0, cleaves the galactopyranoside moieties.[1] This cleavage releases the fluorescent product, this compound, which is well-retained within the cell, likely by incorporating its lipophilic tail into cellular membranes.[2][3] The resulting green fluorescence can be detected and quantified to identify senescent cells.[1]

Q2: Why is optimizing the incubation time for C12FDG important?

A2: Optimizing the incubation time is crucial for several reasons:

  • Signal Intensity: Insufficient incubation can lead to a weak fluorescent signal, making it difficult to distinguish positive from negative cells.

  • Background Fluorescence: Conversely, excessive incubation can increase non-specific staining and background fluorescence, reducing the signal-to-noise ratio.

  • Cell Viability: Prolonged exposure to any reagent can potentially affect cell health and viability.[4]

  • Cell Type Variability: Different cell types can exhibit varying rates of C12FDG uptake and enzymatic cleavage, necessitating cell-specific optimization.[4]

Q3: What are the key factors that influence the optimal C12FDG incubation time?

A3: Several factors can affect the ideal incubation time:

  • Cell Type: Adherent and suspension cells, as well as different cell lines, will have different membrane characteristics and metabolic rates, influencing probe uptake and processing.[4]

  • Cell Density: A higher cell density may require a longer incubation time or a higher concentration of the dye to ensure all cells are adequately stained.

  • Temperature: Incubation is typically performed at 37°C to ensure optimal enzyme activity. Deviations from this temperature can alter the rate of the enzymatic reaction.

  • pH of the Lysosomes: The pH of the lysosomes can affect β-galactosidase activity. Some protocols recommend pre-treatment with agents like bafilomycin A1 to neutralize the acidic pH of lysosomes.[5]

  • Expression Level of β-galactosidase: Cells with higher levels of the enzyme will produce a fluorescent signal more rapidly.

Q4: Can I fix the cells after staining with C12FDG?

A4: One of the limitations of C12FDG is that the fluorescent product can leak out of the cell over time. Therefore, it is generally recommended to analyze the cells live, immediately after staining.[6] If fixation is required for your experimental workflow, consider alternative fixable senescence probes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Fluorescent Signal 1. Insufficient Incubation Time: The incubation period was too short for adequate uptake and cleavage of C12FDG.Increase the incubation time in increments (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration for your cell type.
2. Low Concentration of C12FDG: The concentration of the probe was too low for the cell density.While the recommended starting concentration is often 33 µM, you may need to titrate this for your specific cell line.[7]
3. Low β-galactosidase Activity: The cells may not be senescent or may have low endogenous enzyme activity.Include a positive control of known senescent cells. Consider pre-treating cells with a known senescence inducer (e.g., doxorubicin).[5]
4. Incorrect pH: The lysosomal pH may be too acidic, inhibiting the senescence-associated β-galactosidase which is active at pH 6.0.Consider pre-incubating cells with bafilomycin A1 (e.g., 100 nM for 1 hour) to raise the lysosomal pH.[8]
High Background Fluorescence 1. Excessive Incubation Time: The probe was incubated for too long, leading to non-specific staining.Reduce the incubation time. Perform a time-course experiment to find the point of maximal signal-to-noise ratio.
2. High Concentration of C12FDG: Too much probe can lead to high background.Titrate the C12FDG concentration downwards.
3. Autofluorescence: Some cell types naturally exhibit high autofluorescence.Analyze an unstained control sample to determine the baseline autofluorescence of your cells.
4. Inadequate Washing: Residual unbound probe can contribute to background.Ensure thorough but gentle washing of the cells with PBS after incubation.
Uneven or Patchy Staining 1. Cell Clumping: Clumped cells may not be uniformly exposed to the staining solution.Ensure a single-cell suspension before and during staining, especially for suspension cells. Gentle pipetting can help break up clumps.
2. Uneven Cell Plating (Adherent Cells): Inconsistent cell density across the culture vessel can lead to uneven staining.Ensure even seeding of adherent cells and that they form a monolayer.
Cell Death or Toxicity 1. Prolonged Incubation: Extended exposure to the staining solution can be toxic to some cell types.Reduce the incubation time. If a longer time is needed for a sufficient signal, consider lowering the C12FDG concentration.
2. High C12FDG Concentration: Some cell lines may be sensitive to higher concentrations of the dye.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
3. Contamination: Contamination in the cell culture or reagents can lead to cell death.Use sterile techniques and fresh, high-quality reagents.

Experimental Protocols

General Protocol for Optimizing C12FDG Incubation Time

This protocol provides a framework for determining the optimal incubation time for a given cell type.

Materials:

  • This compound di-β-D-galactopyranoside (C12FDG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bafilomycin A1 (optional)

  • Adherent or suspension cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency.

    • Suspension Cells: Culture cells to the desired density.

  • Reagent Preparation:

    • Prepare a stock solution of C12FDG (e.g., 20 mM in DMSO).[5] Aliquot and store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of C12FDG (e.g., 33 µM) in pre-warmed cell culture medium.[7] Protect from light.

    • (Optional) If using bafilomycin A1, prepare a working solution in cell culture medium (e.g., 100 nM).[8]

  • (Optional) Bafilomycin A1 Pre-treatment:

    • Incubate cells with the bafilomycin A1 working solution for 1 hour at 37°C.[8]

  • C12FDG Incubation Time Course:

    • Remove the culture medium (and bafilomycin A1 solution, if used).

    • Add the C12FDG working solution to the cells.

    • Incubate the cells at 37°C for a range of time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr). It is recommended to test a wide range initially and then narrow it down.

    • For suspension cells, gently resuspend the cell pellet in the C12FDG working solution.[3]

  • Washing:

    • After incubation, remove the C12FDG solution.

    • Wash the cells twice with PBS. For suspension cells, this will involve centrifugation and resuspension.[5]

  • Analysis:

    • Immediately analyze the cells using a fluorescence microscope or flow cytometer with appropriate filter sets for fluorescein (B123965) (Excitation/Emission: ~490/514 nm).[3]

  • Data Interpretation:

    • Evaluate the fluorescence intensity and background at each time point to determine the incubation time that provides the best signal-to-noise ratio without causing significant cell death.

Data Presentation: Reported C12FDG Incubation Times for Various Cell Types

The optimal incubation time for C12FDG can vary significantly between cell types and experimental conditions. The following table summarizes incubation times reported in the literature for different cell lines. This should be used as a starting point for your own optimization experiments.

Cell TypeAdherent/SuspensionIncubation TimeConcentrationNotesReference
Human Fibroblasts (SBLF7, SBLF9) AdherentNot specified, but cells analyzed after 10 days of cultureNot specifiedUsed to detect senescence after irradiation.[9]
Breast Cancer (MDA-MB-231, MCF-7) AdherentNot specified, but cells analyzed after 10 days of cultureNot specifiedUsed to detect senescence after irradiation.[9]
Skin Cancer (ANST, ARPA, HV18MK, LIWE, RERO, ICNI) AdherentNot specified, but cells analyzed after 10 days of cultureNot specifiedUsed to detect senescence after irradiation.[9]
Multiple Myeloma (RPMI 8226) Suspension2 hours33 µMPre-treated with bafilomycin A1.[5]
NIH 3T3 (Mouse Fibroblasts) Adherent20-60 minutes33 µMUniform staining observed in this timeframe.[3]
General Adherent Cells Adherent20-60 minutes33 µMGeneral guideline from a product protocol.[3]
General Suspension Cells Suspension15-30 minutes33 µMGeneral guideline from a product protocol.[3]
Human PBMCs Suspension1 hour30 µMPre-treated with bafilomycin A1 for 1 hour.[8]
Murine Pancreatic Islet Cells Suspension (from dissociated tissue)1 hourNot specified (1.8 µL of 16.5 mM stock)Used for flow cytometry analysis of senescence.[10]
Mouse Embryonic Fibroblasts (MEFs) AdherentNot specified in detail, but part of a screening assay100 µMUsed in a high-content screening assay.[11]
Normal Human Dermal Fibroblasts (NHDFs) Adherent2 hours33 µMUsed for sorting senescent cells by flow cytometry.[4]
Normal Human Epidermal Keratinocytes (NHEKs) Adherent16 hours16 µMUsed for sorting senescent cells by flow cytometry.[4]

Visualizations

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Time Course cluster_analysis Analysis prep_cells Prepare Cells (Adherent or Suspension) incubation_start Add C12FDG to Cells prep_cells->incubation_start prep_reagents Prepare C12FDG Working Solution prep_reagents->incubation_start time_points Incubate at 37°C for Varying Time Points (e.g., 10m, 30m, 1h, 2h, 4h) incubation_start->time_points wash_cells Wash Cells with PBS time_points->wash_cells analyze Analyze by Fluorescence Microscopy or Flow Cytometry wash_cells->analyze interpret Determine Optimal Incubation Time analyze->interpret

Caption: Workflow for optimizing C12FDG incubation time.

Troubleshooting Decision Tree

troubleshooting_tree cluster_weak_signal Weak or No Signal cluster_high_bg High Background start Staining Issue? increase_time Increase Incubation Time start->increase_time Weak Signal decrease_time Decrease Incubation Time start->decrease_time High Background increase_conc Increase C12FDG Concentration increase_time->increase_conc Still Weak check_ph Check Lysosomal pH (Consider Bafilomycin A1) increase_conc->check_ph Still Weak decrease_conc Decrease C12FDG Concentration decrease_time->decrease_conc Still High check_wash Improve Washing Steps decrease_conc->check_wash Still High

Caption: Decision tree for troubleshooting C12FDG staining.

References

Technical Support Center: 5-Dodecanoylaminofluorescein (C12-FL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of 5-Dodecanoylaminofluorescein (C12-FL) leakage from cells during experimental procedures.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter with C12-FL retention.

1. Q: My C12-FL signal is weak and diminishes rapidly after staining. What is the likely cause?

A: Rapid signal loss is a classic sign of C12-FL leakage. The primary causes are typically active transport out of the cell by efflux pumps or compromised cell membrane integrity. Less common causes include photobleaching or suboptimal staining protocols.

2. Q: How can I determine if efflux pumps are causing the leakage?

A: The most direct method is to perform a comparative experiment using known efflux pump inhibitors. If the retention of C12-FL increases significantly in the presence of an inhibitor, it confirms that active transport is a major factor.

  • Experimental Workflow:

    • Culture your cells under identical conditions in two sets of plates or wells.

    • Pre-incubate one set with an appropriate efflux pump inhibitor (see Table 1) for 30-60 minutes. The other set will be your control.

    • Load both sets of cells with C12-FL according to your standard protocol.

    • Wash the cells and measure the fluorescence intensity at multiple time points using a fluorescence microscope or plate reader.

    • A significantly slower decline in fluorescence in the inhibitor-treated cells indicates efflux pump activity.

cluster_prep Cell Preparation cluster_treatment Experimental Groups cluster_staining Staining & Measurement cluster_analysis Data Analysis Start Seed Cells Culture Culture Overnight Start->Culture Control Control Group Culture->Control Inhibitor Inhibitor Group Culture->Inhibitor Load Load All Cells with C12-FL Control->Load PreIncubate Pre-incubate with Efflux Inhibitor Inhibitor->PreIncubate PreIncubate->Load Wash Wash Cells Load->Wash Measure Measure Fluorescence (Time-course) Wash->Measure Compare Compare Fluorescence Decay Rates Measure->Compare Conclusion Draw Conclusion on Efflux Activity Compare->Conclusion

Caption: Workflow for diagnosing efflux pump-mediated C12-FL leakage.

3. Q: How can I improve C12-FL retention, regardless of the cause?

A: Optimizing your experimental protocol can significantly enhance C12-FL retention.

  • Maintain Cell Health: Ensure cells are healthy, sub-confluent, and not passaged excessively. Stressed or dying cells have compromised membranes that cannot retain the dye.[1]

  • Optimize Loading Conditions: Excessive dye concentration can be toxic and induce leakage. Titrate the C12-FL concentration and incubation time to find the lowest effective combination that provides a sufficient signal.

  • Gentle Handling: Be gentle during wash steps. Use pre-warmed media and avoid forceful pipetting to prevent physical damage to the cell membranes.

  • Reduce Temperature: Active transport is an energy-dependent process that slows down at lower temperatures. After loading, try incubating and imaging your cells at room temperature or even on ice (for short-term imaging) to reduce leakage.

Frequently Asked Questions (FAQs)

1. Q: What is the intended mechanism for this compound (C12-FL) retention in cells?

A: C12-FL is a lipophilic molecule. It is designed to passively diffuse across the plasma membrane. Its long 12-carbon tail is thought to help anchor it within intracellular lipid environments, such as organelle membranes, thereby promoting its retention compared to hydrophilic fluorescein. However, this anchoring is not permanent, and the molecule can be actively exported from the cell.

cluster_cell Cell cluster_membrane Cell Membrane C12_in C12-FL (Inside Cell) Pump Efflux Pump (e.g., ABC Transporter) C12_in->Pump Binding C12_out C12-FL (Outside Cell) Pump->C12_out Active Transport (Leakage) C12_out->C12_in Passive Diffusion

Caption: Mechanism of C12-FL cellular uptake and efflux-mediated leakage.

2. Q: My cell line seems particularly prone to leakage. Are there alternative dyes I can use?

A: Yes, several alternatives exist, each with a different retention mechanism.

  • Calcein (B42510) AM: This is a popular choice for cell viability and tracking. It is non-fluorescent until intracellular esterases cleave the AM group, trapping the highly fluorescent and hydrophilic calcein inside cells with intact membranes.

  • PKH Dyes (e.g., PKH26): These dyes stably integrate into the lipid regions of the cell membrane and are excellent for long-term cell tracking, as their loss is primarily due to cell division, not leakage.[2]

  • CellTrace™ Dyes: Similar to Calcein AM, these dyes are modified with acetoxymethyl (AM) or succinimidyl ester (SE) groups, leading to covalent binding to intracellular components after modification by cellular enzymes, ensuring excellent retention.

3. Q: Can my choice of media or plates affect the assay?

A: Absolutely.

  • Media: For fluorescence-based assays, it is highly recommended to use phenol (B47542) red-free medium during the experiment, as phenol red is fluorescent and can significantly increase background noise.[3]

  • Plates: For fluorescence microscopy or bottom-reading plate readers, always use plates with clear, thin bottoms (e.g., glass or high-quality plastic). For fluorescence applications, black-walled plates are essential to minimize well-to-well crosstalk and background from scattered light.[3]

Data & Protocols

Table 1: Common Efflux Pump Inhibitors

This table provides a starting point for selecting an inhibitor for your diagnostic experiments. Note that optimal concentrations may vary by cell type and should be determined empirically.

InhibitorTarget Pump FamilyTypical Working ConcentrationNotes
Verapamil P-glycoprotein (P-gp/ABCB1)10 - 50 µMAlso has effects on calcium channels.
Probenecid Multidrug Resistance-associated Proteins (MRPs/ABCC)1 - 2.5 mMCan affect organic anion transporters.
MK-571 Multidrug Resistance-associated Proteins (MRPs/ABCC)20 - 50 µMMore specific for certain MRP family members.
Ko143 Breast Cancer Resistance Protein (BCRP/ABCG2)0.5 - 2 µMA potent and specific BCRP inhibitor.
Experimental Protocol: C12-FL Retention Assay

This protocol provides a detailed method for quantifying C12-FL leakage and assessing the impact of efflux pump inhibitors.

Materials:

  • Cells of interest

  • Complete culture medium (phenol red-free recommended)

  • Phosphate-Buffered Saline (PBS)

  • This compound (C12-FL) stock solution (e.g., 10 mM in DMSO)

  • Efflux pump inhibitor(s) of choice

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.[1]

  • Inhibitor Pre-incubation:

    • Prepare working solutions of your chosen efflux pump inhibitor(s) in phenol red-free medium.

    • Remove the culture medium from the wells and wash once with warm PBS.

    • Add the inhibitor-containing medium to the "treatment" wells and control medium (with equivalent DMSO concentration, if applicable) to the "control" wells.

    • Incubate for 30-60 minutes at 37°C.

  • C12-FL Loading:

    • Prepare a 2X working solution of C12-FL in phenol red-free medium (e.g., 10 µM for a final concentration of 5 µM).

    • Add an equal volume of the 2X C12-FL solution to all wells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the dye-containing medium from all wells.

    • Wash the cells 2-3 times with warm, phenol red-free medium. Perform washes gently to avoid dislodging cells.

    • After the final wash, add 100 µL of fresh phenol red-free medium to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed fluorescence plate reader or on a microscope stage with an environmental chamber.

    • Measure the fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) at time zero.

    • Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Data Analysis:

    • For each well, normalize the fluorescence readings to the value at time zero.

    • Plot the average normalized fluorescence versus time for both the control and inhibitor-treated groups.

    • Compare the decay curves to determine if the inhibitor improved C12-FL retention.

References

effect of pH on 5-Dodecanoylaminofluorescein fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Dodecanoylaminofluorescein. The fluorescence of this probe is highly sensitive to pH, and this guide will help you address common issues and optimize your experimental results.

Understanding the Effect of pH on this compound Fluorescence

The fluorescence of this compound, a derivative of fluorescein (B123965), is intrinsically linked to the pH of its environment. This pH sensitivity arises from the different ionic forms the fluorescein core can adopt. In aqueous solutions, fluorescein exists in equilibrium between several forms: a cation at very low pH, a neutral form, a monoanion, and a dianion at higher pH.[1] The key transition for fluorescence in the physiological range is the deprotonation of the phenol (B47542) group, which has a pKa of approximately 6.4 for the parent fluorescein molecule.[1][2] For fluorescein derivatives with substitutions at the 5-position, such as fluorescein isothiocyanate (FITC), this pKa is shifted slightly to around 6.8.[3] It is therefore expected that this compound will have a similar pKa.

The dianionic form, which is prevalent at pH values above this pKa, is the most fluorescent species, exhibiting a high quantum yield.[1][4] As the pH decreases and the molecule becomes protonated to the monoanionic and then neutral forms, the fluorescence intensity diminishes significantly.[4][5] This is due to a blue-shift in the absorption spectrum and a lower fluorescence quantum yield of the protonated species.[1][5]

The relationship between the different ionic states of the fluorescein core and pH is illustrated below.

G Ionic States of this compound Core Cation Cation (pH < 2.1) Non-fluorescent Neutral Neutral (pH ~2.1-4.3) Very low fluorescence Cation->Neutral Deprotonation Monoanion Monoanion (pKa ~6.4-6.8) Moderately fluorescent Neutral->Monoanion Deprotonation Dianion Dianion (pH > ~6.8) Highly fluorescent Monoanion->Dianion Deprotonation

Caption: Ionic states of the fluorescein core at different pH values.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound sample so low?

A1: The most common reason for low fluorescence is acidic pH. The dianionic form of the dye, which is the most fluorescent, is predominant at pH values above ~6.8. If your buffer system is acidic, the dye will be in its less fluorescent protonated forms. Ensure your experimental buffer is at a pH of 7.4 or higher for optimal fluorescence. Other factors could include low dye concentration, photobleaching, or the presence of quenching agents.

Q2: What is the optimal pH range for using this compound?

A2: For maximal fluorescence intensity, a pH range of 7.4 to 9.0 is recommended. Within this range, the dye will be predominantly in its highly fluorescent dianionic state. The fluorescence intensity is relatively stable above pH 8.4.[6]

Q3: Can I use this compound for experiments in acidic organelles like lysosomes?

A3: While the fluorescence will be significantly lower in acidic environments, it is still possible to detect a signal. However, for quantitative measurements in acidic organelles, it is crucial to perform a careful calibration of the fluorescence intensity against pH in situ. For such applications, consider using fluorinated derivatives of fluorescein, like Oregon Green, which have a lower pKa (~4.7) and are better suited for acidic environments.[7]

Q4: How does temperature affect the fluorescence of this compound?

A4: Temperature can influence fluorescence intensity. Generally, an increase in temperature can lead to a decrease in fluorescence quantum yield due to increased molecular collisions and non-radiative decay pathways. For precise and comparable measurements, it is important to maintain a constant temperature throughout your experiments.

Q5: My fluorescence signal is decreasing over time, even at a constant pH. What could be the cause?

A5: This is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[4] To minimize photobleaching, reduce the exposure time to the excitation light, decrease the intensity of the excitation source, and use an anti-fade reagent in your mounting medium if applicable for fixed samples.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Incorrect pH of the buffer: The solution is too acidic, leading to protonation of the fluorophore and quenching of fluorescence.Verify the pH of your buffer and adjust it to the optimal range (pH 7.4-9.0).
Low dye concentration: The concentration of the probe is insufficient for detection.Prepare a fresh, more concentrated stock solution and optimize the working concentration.
Incorrect filter set on the microscope/fluorometer: The excitation and emission wavelengths are not optimal for the dye.Use a filter set appropriate for fluorescein (Excitation max ~490 nm, Emission max ~515 nm).
Photobleaching: The fluorophore has been damaged by prolonged exposure to excitation light.Reduce excitation light intensity and exposure time. Use an anti-fade reagent for fixed samples.
High Background Fluorescence Autofluorescence from sample or media: Biological samples and some culture media can exhibit intrinsic fluorescence.Include an unstained control to assess the level of autofluorescence. Use a buffer with low background fluorescence.
Contamination of reagents or labware: Impurities in buffers or on cuvettes/slides can fluoresce.Use high-purity reagents and thoroughly clean all labware.
Inconsistent or Unstable Readings Fluctuating pH: The buffering capacity of your solution is insufficient to maintain a stable pH.Use a buffer with a pKa close to your desired experimental pH and at a sufficient concentration.
Temperature fluctuations: Changes in temperature are affecting the fluorescence quantum yield.Ensure all measurements are performed at a constant and controlled temperature.
Precipitation of the dye: The dye may not be fully soluble in the experimental buffer, especially at high concentrations.Ensure the dye is completely dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous buffer. Sonication may aid dissolution.

Quantitative Data: pH-Dependent Fluorescence

pHRelative Fluorescence Intensity (%)Predominant Ionic Species
4.0< 5Neutral / Cationic
5.0~10Neutral / Monoanion
6.0~30Monoanion
6.4 (pKa)~50Monoanion / Dianion
7.0~70Dianion
7.4~90Dianion
8.0~98Dianion
9.0100Dianion

This data is illustrative and based on the typical pH profile of 5-substituted fluorescein derivatives. The exact values for this compound may vary slightly.

Experimental Protocols

Protocol for Determining the pH-Fluorescence Titration Curve

This protocol outlines the steps to generate a pH-fluorescence calibration curve for this compound.

G Workflow for pH-Fluorescence Titration A Prepare a stock solution of this compound in DMSO. C Add a fixed amount of the dye stock solution to each buffer to achieve the final working concentration. A->C B Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10). B->C D Incubate the solutions at a constant temperature. C->D E Measure the fluorescence intensity of each sample using a fluorometer. D->E G Plot the fluorescence intensity as a function of pH. E->G F Measure the exact pH of each solution using a calibrated pH meter. F->G

Caption: Experimental workflow for generating a pH-fluorescence titration curve.

Materials:

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this solution protected from light.

  • Prepare pH Buffers: Prepare a series of buffers at 0.5 pH unit intervals, covering the range of interest (e.g., pH 4.0, 4.5, 5.0, ..., 10.0).

  • Prepare Samples: In separate cuvettes or wells of a microplate, add the appropriate buffer. Then, add a small, fixed volume of the this compound stock solution to each buffer to reach the desired final concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects.

  • Equilibration: Gently mix and allow the samples to equilibrate at a constant temperature for a set period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. Use an excitation wavelength of approximately 490 nm and measure the emission at approximately 515 nm.

  • pH Measurement: After the fluorescence measurement, accurately measure the pH of each sample using a calibrated pH meter.

  • Data Analysis: Plot the measured fluorescence intensity against the measured pH values. The resulting curve is the pH-fluorescence titration curve for the dye under your experimental conditions.

References

common artifacts in 5-Dodecanoylaminofluorescein imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Dodecanoylaminofluorescein (C12-FL) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-FL) and its primary application?

This compound (C12-FL) is a lipophilic substrate used to measure the efflux activity of multidrug resistance-associated proteins (MRPs), which are key players in drug resistance. C12-FL passively diffuses into cells and is subsequently conjugated by glutathione (B108866) S-transferases (GST) to a fluorescent, membrane-impermeant product. This product is then actively transported out of the cell by MRPs. By quantifying the intracellular fluorescence, researchers can assess MRP activity.

Q2: What are the most common artifacts in C12-FL imaging?

The most prevalent artifacts include:

  • High Background Fluorescence: Caused by autofluorescence from cells or media components, or residual extracellular probe.

  • Photobleaching: The irreversible fading of the fluorescent signal upon exposure to excitation light.

  • Non-Specific Binding: The lipophilic nature of C12-FL can lead to its accumulation in cellular membranes and lipid droplets, causing signal that is not related to MRP activity.[1]

  • Phototoxicity: Light-induced damage to cells, which can alter cellular functions and lead to inaccurate results.

  • Uneven Dye Loading: Inconsistent staining across a cell population leading to high variability in measurements.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Symptoms:

  • Low signal-to-noise ratio.

  • Fluorescence is observed in areas without cells.

  • Control (untreated) cells show significant fluorescence.

Possible Causes & Solutions:

CauseSolution
Autofluorescence Use phenol (B47542) red-free media for all imaging experiments. Include an unstained control to quantify the level of intrinsic cellular autofluorescence.[2][3][4]
Residual Extracellular Probe Thoroughly wash cells with a suitable buffer (e.g., pre-warmed, serum-free medium or PBS) after incubation with C12-FL to remove any unbound probe.[5]
Probe Concentration Too High Titrate the C12-FL concentration to find the lowest effective concentration that provides a stable signal without excessive background.
Issue 2: Rapid Signal Fading (Photobleaching)

Symptoms:

  • Fluorescence intensity diminishes rapidly during image acquisition.

  • Images at the end of a time-lapse experiment are significantly dimmer than at the beginning.

Possible Causes & Solutions:

CauseSolution
Excessive Light Exposure Reduce the excitation light intensity and the exposure time to the minimum required for a detectable signal.[6]
Fluorophore Instability Use a mounting medium containing an antifade reagent. For live-cell imaging, minimize the duration of the experiment.[3]
High Oxygen Concentration Photobleaching is often an oxidative process. While challenging for live-cell imaging, deoxygenating the medium can sometimes help.[6]

Quantitative Data on Photobleaching of Fluorescein (B123965):

Fluorescein, the core of C12-FL, is known to be susceptible to photobleaching. The rate of photobleaching is dependent on several factors including excitation intensity and the local chemical environment.

ConditionAverage Number of Photons Emitted Before Bleaching
Medium to High Illumination30,000 - 40,000[6]

Note: This is a general value for fluorescein and can vary for C12-FL.

Experimental Protocols

Optimized C12-FL Staining Protocol to Minimize Artifacts

This protocol provides a starting point for C12-FL imaging and should be optimized for your specific cell type and experimental conditions.

Reagents:

  • This compound (C12-FL) stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Fixation solution (optional, for fixed-cell imaging): 2-4% paraformaldehyde in PBS

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Preparation of C12-FL Working Solution: Dilute the C12-FL stock solution in pre-warmed, serum-free, phenol red-free medium to the desired final concentration (start with a titration from 1-10 µM).

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum and media components.

  • Dye Loading: Add the C12-FL working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Carefully aspirate the dye solution and wash the cells three times with pre-warmed, serum-free medium to remove extracellular C12-FL.[5][7] This step is critical to reduce background fluorescence.

  • (Optional) Fixation: For fixed-cell imaging, after washing, add the fixation solution and incubate for 10-15 minutes at room temperature. Follow with three washes in PBS.

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~495/525 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching and phototoxicity.

Visual Guides

Logical Workflow for Troubleshooting C12-FL Imaging Artifacts

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions High Background High Background Autofluorescence\nResidual Probe\nHigh Concentration Autofluorescence Residual Probe High Concentration High Background->Autofluorescence\nResidual Probe\nHigh Concentration Signal Fading Signal Fading Excessive Light\nFluorophore Instability Excessive Light Fluorophore Instability Signal Fading->Excessive Light\nFluorophore Instability Non-Specific Staining Non-Specific Staining Lipophilic Nature of Probe Lipophilic Nature of Probe Non-Specific Staining->Lipophilic Nature of Probe Use Phenol-Free Media\nThorough Washing\nTitrate Concentration Use Phenol-Free Media Thorough Washing Titrate Concentration Autofluorescence\nResidual Probe\nHigh Concentration->Use Phenol-Free Media\nThorough Washing\nTitrate Concentration Reduce Exposure/Intensity\nUse Antifade Reagents Reduce Exposure/Intensity Use Antifade Reagents Excessive Light\nFluorophore Instability->Reduce Exposure/Intensity\nUse Antifade Reagents Optimize Wash Steps\nUse Blocking Agents (e.g., BSA) Optimize Wash Steps Use Blocking Agents (e.g., BSA) Lipophilic Nature of Probe->Optimize Wash Steps\nUse Blocking Agents (e.g., BSA)

Caption: Troubleshooting flowchart for C12-FL imaging artifacts.

Experimental Workflow for C12-FL Imaging

G Seed Cells Seed Cells Prepare C12-FL Working Solution Prepare C12-FL Working Solution Seed Cells->Prepare C12-FL Working Solution Wash Cells (PBS) Wash Cells (PBS) Prepare C12-FL Working Solution->Wash Cells (PBS) Load Cells with C12-FL Load Cells with C12-FL Wash Cells (PBS)->Load Cells with C12-FL Incubate Incubate Load Cells with C12-FL->Incubate Wash Cells (Serum-Free Media) Wash Cells (Serum-Free Media) Incubate->Wash Cells (Serum-Free Media) Image Acquisition Image Acquisition Wash Cells (Serum-Free Media)->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: Step-by-step experimental workflow for C12-FL imaging.

Signaling Pathway of C12-FL in a Cell

G C12-FL (extracellular) C12-FL (extracellular) C12-FL (intracellular) C12-FL (intracellular) C12-FL (extracellular)->C12-FL (intracellular) Passive Diffusion Cell Membrane Cell Membrane Fluorescent Product Fluorescent Product C12-FL (intracellular)->Fluorescent Product  + Glutathione (via GST) GST GST MRP MRP Fluorescent Product->MRP Intracellular Accumulation Fluorescent Product (extracellular) Fluorescent Product (extracellular) MRP->Fluorescent Product (extracellular) Active Efflux

Caption: Cellular processing of this compound (C12-FL).

References

Technical Support Center: 5-Dodecanoylaminofluorescein (C11-BODIPY 581/591) Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5-Dodecanoylaminofluorescein, commonly known as C11-BODIPY 581/591, in flow cytometry. This guide provides detailed troubleshooting advice and protocols to help you optimize your experiments and improve the signal-to-noise ratio when measuring lipid peroxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C11-BODIPY 581/591) and what does it measure?

A1: this compound (C11-BODIPY 581/591) is a fluorescent lipid peroxidation sensor. It is a fatty acid analog that readily incorporates into cellular membranes.[1] In its native, reduced state, the probe fluoresces red (~590 nm). Upon oxidation by lipid peroxyl radicals, the polyunsaturated butadienyl portion of the molecule is modified, causing a shift in its fluorescence emission to green (~510 nm).[1][2] This ratiometric shift allows for the quantification of lipid peroxidation in cells using flow cytometry.

Q2: How should I interpret my flow cytometry data for this probe?

A2: Data analysis involves measuring the fluorescence intensity in two separate channels, typically PE (or a similar channel for red fluorescence) and FITC (for green fluorescence). An increase in lipid peroxidation is indicated by a decrease in the red fluorescence signal and a corresponding increase in the green fluorescence signal.[1][2] The primary readout is often the increase in green (FITC) fluorescence.[2] You can analyze the data by looking at the shift in the green fluorescence histogram, or by creating a ratio of the green to red mean fluorescence intensity (MFI).[2]

Q3: What are the essential controls for this assay?

A3: To ensure data quality and proper interpretation, the following controls are essential:

  • Unstained Cells: To determine the level of cellular autofluorescence in both the green and red channels.[3][4]

  • Positive Control: Cells treated with a known inducer of lipid peroxidation or ferroptosis (e.g., RSL3, Erastin, Cumene Hydroperoxide).[2] This confirms the probe is working and helps in setting up appropriate gates.

  • Negative Control: Untreated or vehicle-treated cells to establish a baseline level of lipid peroxidation.[4]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide addresses common issues encountered during C11-BODIPY 581/591 staining and analysis.

Issue 1: Weak or No Signal

Q: My positive control shows no significant shift in fluorescence, or the signal from my treated cells is very weak. What could be the cause?

Potential Cause Solution
Suboptimal Probe Concentration Perform a concentration titration of the C11-BODIPY 581/591 probe to find the optimal staining concentration for your specific cell type. A common starting range is 1-10 µM.[2]
Insufficient Incubation Time/Temperature Ensure cells are incubated with the probe for an adequate duration and at the correct temperature, typically 15-30 minutes at 37°C, to allow for incorporation into the cell membrane.[2]
Probe Degradation C11-BODIPY 581/591 is sensitive to light and oxidation. Store the stock solution protected from light at -20°C.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[5]
Low Target Expression (Low Lipid Peroxidation) Confirm that your experimental treatment is sufficient to induce lipid peroxidation. Optimize the dose and duration of your treatment. Use a robust positive control (e.g., RSL3) to validate the assay setup.[2]
Incorrect Instrument Settings Ensure the correct lasers and filters are being used for excitation and emission (e.g., blue laser for excitation, FITC and PE channels for emission).[2][3] Check that the detector (PMT) voltages are set appropriately to detect both the baseline and shifted signals.
Issue 2: High Background Fluorescence

Q: My unstained or negative control cells show high fluorescence, making it difficult to resolve the positive signal. How can I reduce the background?

Potential Cause Solution
High Cellular Autofluorescence Some cell types have high intrinsic fluorescence. Use an unstained control to set the baseline voltage for your detectors.[6] If autofluorescence is problematic in the green channel, using a brighter fluorophore is a general strategy, though not applicable for this specific probe.[6]
Probe Concentration Too High Excessive probe concentration can lead to high, non-specific staining. Titrate the probe to the lowest concentration that still provides a robust positive signal.[7][8]
Presence of Dead Cells Dead cells can non-specifically bind fluorescent probes, leading to high background.[3] Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from your analysis.[2][9]
Inadequate Washing Insufficient washing can leave excess, unbound probe in the sample. Ensure cells are washed thoroughly with an appropriate buffer (e.g., PBS) after incubation with the probe.[7][10]
Probe Aggregation Prepare the probe working solution in a high-quality solvent (e.g., DMSO) and ensure it is well-vortexed before adding to the cell suspension to prevent the formation of fluorescent aggregates.
Issue 3: Poor Resolution Between Positive and Negative Populations

Q: I see a fluorescence shift, but the positive and negative populations are not well-separated. How can I improve the resolution?

Potential Cause Solution
Suboptimal Gating Strategy Start with proper gating on your cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) plots.[11] Subsequently, use a viability dye to exclude dead cells and gate on single cells to exclude doublets.[2]
High Variation in Staining Ensure a single-cell suspension before staining to allow for uniform probe uptake.[12] Mix the sample gently by pipetting after adding the probe.
Instrument Settings Not Optimized Adjust PMT voltages to place the negative population in the lower decades of the plot, allowing for maximum dynamic range to resolve the positive signal.[13] Ensure proper compensation settings if other fluorophores are used, although it is recommended to minimize spectral overlap.[3]
General ROS vs. Lipid Peroxidation C11-BODIPY 581/591 can be oxidized by general reactive oxygen species (ROS), not just lipid peroxides.[2] To confirm the signal is from lipid peroxidation, consider using co-treatments with specific inhibitors (e.g., ferroptosis inhibitors like Ferrostatin-1) or using a more specific lipid hydroperoxide probe like Liperfluo.[2]

Experimental Protocols & Data

Table 1: Recommended Staining Parameters
ParameterRecommendationNotes
Probe Stock Solution 1-2 mM in anhydrous DMSOStore at -20°C, protected from light.[1]
Working Concentration 1-10 µMMust be optimized for each cell type and condition. A starting point of 2 µM is often effective.[2]
Incubation Time 15-30 minutesLonger times may increase background.
Incubation Temperature 37°COptimal for probe incorporation into the membrane.[2]
Cell Density 0.5 - 1 x 10⁶ cells/mLHigh cell density can lead to probe depletion and staining variability.[10]
Detailed Staining Protocol
  • Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS or HBSS) at a concentration of 1 x 10⁶ cells/mL.[12]

  • Induction of Lipid Peroxidation: Treat cells with your compound of interest or a positive control (e.g., RSL3) for the desired time at 37°C. Include an untreated or vehicle control.

  • Probe Preparation: Prepare a fresh working solution of C11-BODIPY 581/591 in pre-warmed culture medium or buffer to the desired final concentration (e.g., 2 µM).

  • Staining: Add the C11-BODIPY 581/591 working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step twice to remove all unbound probe.

  • Viability Staining (Optional but Recommended): After the final wash, resuspend the cell pellet in a buffer containing a viability dye according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer (e.g., PBS with 1-2% FBS). Analyze samples on the flow cytometer as soon as possible, keeping them on ice and protected from light. Acquire signals in the green (e.g., FITC, ~510-530 nm) and red (e.g., PE, ~580-595 nm) channels.

Visual Guides

G cluster_0 Mechanism of C11-BODIPY 581/591 cluster_1 Fluorescence Emission Reduced Reduced C11-BODIPY (in membrane) Oxidized Oxidized C11-BODIPY (in membrane) Reduced->Oxidized Oxidation Red_Fluorescence Red Fluorescence (~590 nm) Reduced->Red_Fluorescence Green_Fluorescence Green Fluorescence (~510 nm) Oxidized->Green_Fluorescence ROS Lipid Peroxyl Radicals (LPO)

Caption: Mechanism of C11-BODIPY 581/591 fluorescence shift upon lipid peroxidation.

G start Start: Single-Cell Suspension treatment 1. Induce Lipid Peroxidation (e.g., with RSL3) start->treatment stain 2. Stain with C11-BODIPY (e.g., 2µM, 30 min, 37°C) treatment->stain wash1 3. Wash Cells (e.g., 2x with cold PBS) stain->wash1 viability 4. Stain with Viability Dye (Recommended) wash1->viability acquire 5. Acquire on Flow Cytometer (FITC & PE Channels) viability->acquire analysis 6. Data Analysis (Gate on Live, Single Cells) acquire->analysis end End: Quantify LPO analysis->end

Caption: Standard experimental workflow for measuring lipid peroxidation.

G start Problem: Poor Signal-to-Noise Ratio weak_signal Weak or No Signal? start->weak_signal Check Signal Strength high_bg High Background? start->high_bg Check Background Level check_probe Action: Titrate Probe Conc. (1-10 µM) weak_signal->check_probe Yes weak_signal->high_bg No check_incubation Action: Optimize Incubation (Time & Temp) check_probe->check_incubation check_positive_control Action: Verify Positive Control (e.g., RSL3) check_incubation->check_positive_control exclude_dead Action: Use Viability Dye high_bg->exclude_dead Yes check_wash Action: Ensure Thorough Washing exclude_dead->check_wash lower_probe Action: Lower Probe Conc. check_wash->lower_probe

Caption: Troubleshooting decision tree for improving signal-to-noise ratio.

References

Technical Support Center: 5-Dodecanoylaminofluorescein (C12-FL) Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Dodecanoylaminofluorescein (C12-FL) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve cell type-specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-FL) and what is it used for?

A1: this compound (C12-FL) is a fluorescent lipid analog. Its structure consists of a fluorescein (B123965) molecule attached to a twelve-carbon fatty acid chain (dodecanoic acid). This lipophilic nature allows it to be readily taken up by living cells. C12-FL is primarily used to study lipid metabolism, trafficking, and the morphology and function of organelles involved in these processes, most notably the Golgi apparatus and lysosomes.

Q2: Why does my C12-FL staining pattern vary between different cell types?

A2: Cell type-specific variations in C12-FL staining are common and can be attributed to several underlying biological differences:

  • Metabolic Rates: Cells with different metabolic activities will process and traffic lipids at varying rates, leading to differences in the intensity and localization of C12-FL.

  • Organelle Morphology and Function: The size, shape, and functional state of the Golgi apparatus and lysosomes can differ significantly between cell types, affecting the accumulation and appearance of the fluorescent probe.

  • Efflux Pump Activity: The expression and activity of ATP-binding cassette (ABC) transporters, also known as multidrug resistance (MDR) pumps, can vary greatly. These transporters can actively pump C12-FL out of the cell, resulting in weak or no staining in cell types with high efflux activity.

  • Sphingolipid Metabolism: C12-FL can be metabolized into other fluorescent sphingolipids, such as fluorescent glucosylceramide. The enzymatic machinery for these conversions can differ between cell types, leading to distinct staining patterns.

Q3: My C12-FL staining is very weak or absent in a particular cell line. What could be the cause?

A3: A weak or absent signal can stem from several factors. Beyond general issues like incorrect filter sets or low probe concentration, cell type-specific reasons include:

  • High Efflux Pump Activity: Your cell line may have high levels of ABC transporters that are efficiently removing the dye.

  • Poor Probe Uptake: While generally cell-permeable, the efficiency of uptake can be influenced by the cell membrane composition and overall cell health.

  • Rapid Metabolism and Quenching: In some cells, the probe might be rapidly metabolized into a non-fluorescent product or trafficked to a compartment where its fluorescence is quenched.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can obscure your specific signal. To mitigate this:

  • Optimize Probe Concentration: Use the lowest concentration of C12-FL that gives a detectable signal. A typical starting range is 1-5 µM.

  • Thorough Washing: Ensure complete removal of unbound probe by washing the cells multiple times with a suitable buffer after incubation.

  • Use of Back-Exchange Medium: After staining, incubating cells in a medium containing defatted bovine serum albumin (BSA) can help to remove residual probe from the plasma membrane.

Troubleshooting Guides

Problem 1: Weak or No Staining in a Specific Cell Type
Possible Cause Suggested Solution
High ABC Transporter Activity - Check literature for known expression of ABC transporters (e.g., P-glycoprotein/ABCB1, ABCG2) in your cell line.- Co-incubate with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) to see if the signal is restored.- Use a cell line with known low expression of ABC transporters as a positive control.
Suboptimal Probe Concentration - Perform a concentration titration of C12-FL (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for your specific cell type.
Insufficient Incubation Time - Increase the incubation time to allow for sufficient uptake and trafficking of the probe.
Poor Cell Health - Ensure cells are healthy and in the logarithmic growth phase. Staining can be affected by cell stress or death.[1]
Incorrect Imaging Settings - Verify that the excitation and emission filters on your microscope are appropriate for fluorescein (Ex/Em: ~494/521 nm).
Problem 2: High Background or Non-Specific Staining
Possible Cause Suggested Solution
Probe Concentration Too High - Reduce the concentration of C12-FL used for staining.
Incomplete Removal of Unbound Probe - Increase the number and duration of washing steps after incubation.- Use a pre-warmed buffer for washing to maintain cell health.
Probe Aggregation - Ensure the C12-FL stock solution is fully dissolved and sonicate if necessary.- Prepare fresh working solutions for each experiment.
Autofluorescence - Image an unstained control sample to assess the level of endogenous autofluorescence in your cell type.- If autofluorescence is high in the green channel, consider alternative fluorescent probes with different spectral properties.
Problem 3: Differences in Subcellular Localization Between Cell Types
Possible Cause Suggested Solution
Variations in Sphingolipid Metabolism - Research the known sphingolipid metabolic pathways in your cell types of interest.[2][3][4][5][6] - Use inhibitors of specific enzymes in the sphingolipid pathway to investigate the formation of different fluorescent metabolites.
Differences in Golgi and Lysosomal pH - The pH of these organelles can affect the fluorescence intensity of pH-sensitive fluorophores like fluorescein.[7][8][9][10][11] - Use ratiometric pH-sensitive dyes to measure and compare the pH of these compartments in your different cell types.
Altered Organelle Morphology - Co-stain with established markers for the Golgi apparatus (e.g., Giantin, GM130) or lysosomes (e.g., LAMP1) to confirm the localization of C12-FL and assess organelle morphology.[12][13][14][15][16]

Quantitative Data Summary

The following tables summarize key cell type-specific parameters that can influence C12-FL staining, based on literature findings.

Table 1: P-glycoprotein (ABCB1) Expression in Common Cell Lines

Cell LineOriginP-gp mRNA/Protein LevelReference
Caco-2Human colon adenocarcinomaHigh[17][18]
MDCKII/MDR1Madin-Darby canine kidney (transfected)Very High[17][18]
KB-3-1Human epidermoid carcinomaLow[19]
KB-C1Human epidermoid carcinoma (drug-resistant)High[19]
A172Human glioblastomaLow[20]
T98GHuman glioblastomaLow[20]
U251Human glioblastomaLow[20]
A498Human kidney carcinomaHigh[21]

Table 2: Reported Lysosomal pH in Different Cell Types

Cell TypeLysosomal pH RangeReference
HEK293T4.35 ± 0.07[8]
HeLa4.2 ± 0.05[8]
Cos74.28 ± 0.05[8]
Primary Chick Neurons~4.3[8]
Primary Mouse Astrocytes5.0 - 5.8[7]
Primary Mouse Microglia5.0 - 6.6[7]
Female Human MonocytesMore acidic than male[10]
Male Human MonocytesLess acidic than female[10]

Experimental Protocols

Protocol 1: General Staining of Live Cells with C12-FL for Golgi Visualization
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to a confluency of 50-70%.

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of C12-FL in pre-warmed, serum-free culture medium.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the C12-FL staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30 minutes.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.

  • Back-Exchange (Optional): To reduce plasma membrane staining, incubate the cells in pre-warmed medium containing 1% defatted BSA for 10-15 minutes at 37°C.

  • Imaging: Replace the wash solution with a suitable live-cell imaging medium and proceed with fluorescence microscopy.

Protocol 2: Assessing ABC Transporter Activity with C12-FL
  • Cell Preparation: Prepare a suspension of your cells of interest and a control cell line with known low ABC transporter activity.

  • Inhibitor Treatment (Optional): Pre-incubate a sample of the cells with a known ABC transporter inhibitor (e.g., 10 µM verapamil for P-gp) for 30 minutes at 37°C.

  • Staining: Add C12-FL to the cell suspensions (with and without inhibitor) to a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Analysis: Analyze the fluorescence intensity of the cell populations by flow cytometry. A significant increase in fluorescence in the inhibitor-treated cells or in the test cell line compared to a high-expressing control indicates ABC transporter-mediated efflux of C12-FL.

Visualizations

experimental_workflow General Experimental Workflow for C12-FL Staining cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging cell_plating Plate cells on coverslips/dishes prepare_solution Prepare C12-FL working solution incubation Incubate cells with C12-FL (37°C) prepare_solution->incubation wash_cells Wash cells to remove unbound probe incubation->wash_cells back_exchange Optional: Back-exchange with BSA wash_cells->back_exchange imaging Live-cell imaging back_exchange->imaging

Caption: General workflow for staining live cells with this compound (C12-FL).

signaling_pathway Hypothesized Metabolic Pathway of C12-FL C12_FL This compound (C12-FL) Plasma_Membrane Plasma Membrane C12_FL->Plasma_Membrane Uptake Intracellular_C12_FL Intracellular C12-FL Plasma_Membrane->Intracellular_C12_FL Golgi Golgi Apparatus Intracellular_C12_FL->Golgi Glucosylceramide_Synthase Glucosylceramide Synthase Intracellular_C12_FL->Glucosylceramide_Synthase Lysosome Lysosome Intracellular_C12_FL->Lysosome ABC_Transporter ABC Transporter (e.g., P-gp) Intracellular_C12_FL->ABC_Transporter Golgi->Glucosylceramide_Synthase Fluorescent_GlcCer Fluorescent Glucosylceramide Glucosylceramide_Synthase->Fluorescent_GlcCer Fluorescent_GlcCer->Golgi Accumulation Extracellular_C12_FL Extracellular C12-FL ABC_Transporter->Extracellular_C12_FL Efflux

Caption: Hypothesized metabolic and trafficking pathway of C12-FL in a typical mammalian cell.

troubleshooting_logic Troubleshooting Logic for Weak C12-FL Staining Start Weak or No C12-FL Staining Check_Microscope Check Microscope Settings (Filters, etc.) Start->Check_Microscope Optimize_Protocol Optimize Staining Protocol (Concentration, Incubation Time) Check_Microscope->Optimize_Protocol Settings OK Assess_Cell_Health Assess Cell Health and Viability Optimize_Protocol->Assess_Cell_Health No Improvement Resolution Staining Improved Optimize_Protocol->Resolution Improvement Investigate_Efflux Investigate ABC Transporter Activity Assess_Cell_Health->Investigate_Efflux Cells Healthy Consider_Metabolism Consider Cell-Specific Metabolism Investigate_Efflux->Consider_Metabolism Efflux Not the Issue Investigate_Efflux->Resolution Inhibitor Restores Signal

Caption: A logical workflow for troubleshooting weak or absent C12-FL staining.

References

fixation methods compatible with 5-Dodecanoylaminofluorescein staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Dodecanoylaminofluorescein for cellular staining.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixation method for this compound staining?

A1: The recommended fixation method is a combination of formaldehyde (B43269) and glutaraldehyde (B144438). A solution of 2% formaldehyde with 0.2% glutaraldehyde for a short duration (e.g., 5-15 minutes) at room temperature is often effective.[1] This combination helps to preserve cellular and membrane morphology, which is crucial for retaining the lipophilic this compound probe in its correct subcellular location.

Q2: Can I use methanol (B129727) fixation for this compound staining?

A2: Methanol fixation is generally not recommended for staining with lipophilic probes like this compound. Methanol is a precipitating and dehydrating agent that can extract lipids from cellular membranes.[2] This can lead to the loss of the probe from the membranes and a significant decrease in or complete loss of the fluorescent signal. It can also cause visible damage to cellular structures.[3]

Q3: I am observing high background fluorescence. What could be the cause and how can I reduce it?

A3: High background fluorescence can be caused by several factors:

  • Autofluorescence from Glutaraldehyde: Glutaraldehyde is known to induce autofluorescence.[3] If you are using a formaldehyde/glutaraldehyde fixation method, this is a likely cause.

  • Excessive Staining Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing after staining can leave unbound probe in the sample.

To reduce background, you can try quenching the glutaraldehyde-induced autofluorescence with a sodium borohydride (B1222165) solution after fixation. Optimizing the concentration of the staining solution and ensuring thorough washing steps are also crucial.

Q4: My fluorescent signal is weak after fixation. What are the possible reasons?

A4: A weak or absent signal can be due to:

  • Inappropriate Fixation: As mentioned, using alcohol-based fixatives like methanol can strip the probe from the membranes.[2]

  • Over-fixation: Prolonged fixation, even with formaldehyde, can sometimes alter the cellular environment and affect the probe's fluorescence.

  • Photobleaching: Exposure of the stained sample to light for extended periods can cause the fluorophore to fade.

  • Low Probe Concentration: The staining solution may be too dilute.

Ensure you are using a compatible fixation method, optimize the fixation time, protect your samples from light, and consider titrating the concentration of your this compound staining solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescent Signal Use of alcohol-based fixative (e.g., methanol).[2][3]Switch to a cross-linking fixative like formaldehyde or a formaldehyde/glutaraldehyde mixture.
Over-fixation, leading to quenching or altered lipid environment.Reduce the fixation time. A 15-30 minute fixation with 4% paraformaldehyde is often sufficient.[3]
Photobleaching of the fluorophore.Minimize exposure of the sample to light during and after staining. Use an anti-fade mounting medium.
Staining solution concentration is too low.Optimize the concentration of the this compound solution by performing a titration.
High Background Fluorescence Autofluorescence induced by glutaraldehyde fixation.[3]After fixation, wash the cells and then incubate with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature.[4]
Excess unbound probe due to insufficient washing.Increase the number and duration of washing steps after staining.
Staining solution concentration is too high.Reduce the concentration of the this compound solution.
Altered or Artifactual Staining Pattern Lipid extraction or rearrangement by an inappropriate fixative.[2]Use a fixation method that preserves lipid structures, such as a formaldehyde/glutaraldehyde mixture. Avoid alcohol-based fixatives.
Cell shrinkage or morphological changes due to harsh fixation.[3]Use a buffered formaldehyde solution (e.g., 4% PFA in PBS) to better preserve cell morphology.
Staining performed after permeabilization with harsh detergents.For lipophilic dyes, it is often better to stain before permeabilization if intracellular access is not required for another probe. If permeabilization is necessary, use a mild detergent like saponin.

Comparison of Fixation Methods for this compound Staining

Fixation Method Principle of Action Advantages Disadvantages Recommendation for this compound
Formaldehyde (4%) Cross-links proteins and other amine-containing molecules.[3]Good preservation of cellular morphology.[2] Compatible with many fluorescent probes.Can induce some autofluorescence. May mask some epitopes for subsequent immunofluorescence.Recommended. A good starting point for preserving membrane integrity.
Methanol (100%, cold) Dehydrates and precipitates proteins.[2]Fast and can improve antigenicity for some antibodies.Causes cell shrinkage and can extract lipids, leading to loss of lipophilic probes.[2][3] Can quench some fluorophores.Not Recommended. High risk of losing the this compound signal.
Glutaraldehyde (0.2% - 5%) A more efficient cross-linking agent than formaldehyde.[3]Excellent preservation of ultrastructure.Induces significant autofluorescence.[3] Slower penetration than formaldehyde.Recommended in combination with formaldehyde. A low concentration (e.g., 0.2%) can enhance morphological preservation without excessive autofluorescence.[1]
Formaldehyde (2%) + Glutaraldehyde (0.2%) Combines the properties of both cross-linking agents.Excellent preservation of cell and membrane morphology.[1]Can still induce some autofluorescence that may require quenching.Highly Recommended. This combination is cited as effective for a very similar lipophilic probe (C12FDG).[1]

Experimental Protocols

Protocol 1: Recommended Fixation and Staining Protocol

This protocol is adapted from a method used for a structurally similar lipophilic fluorescein (B123965) derivative and is recommended for optimal preservation of the this compound signal and cellular morphology.[1]

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells once with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Prepare a fresh fixation solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.

    • Incubate the cells in the fixation solution for 5-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Quenching of Autofluorescence:

    • If high background is anticipated, prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Incubate the fixed cells in the sodium borohydride solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS or HBSS).

    • Incubate the cells with the staining solution for the optimized time and temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound stain.

  • Imaging: Mount the coverslips with an anti-fade mounting medium and proceed with fluorescence microscopy.

Protocol 2: Standard Formaldehyde Fixation

This is a standard protocol for formaldehyde fixation that can be a good starting point if the combined formaldehyde/glutaraldehyde method is not feasible.

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Washing: Gently wash the cells once with PBS.

  • Fixation:

    • Prepare a fresh 4% paraformaldehyde (PFA) solution in PBS.

    • Fix the cells for 15-30 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS.

  • Staining:

    • Incubate with the this compound staining solution as per your optimized protocol, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Imaging: Mount and image as described above.

Diagrams

Fixation_Workflow start Start: Live Cells for Staining wash1 Wash with PBS start->wash1 fixation Fixation wash1->fixation formaldehyde 4% Formaldehyde (15-30 min) fixation->formaldehyde Standard form_glut 2% Formaldehyde + 0.2% Glutaraldehyde (5-15 min) fixation->form_glut Recommended methanol 100% Cold Methanol (Not Recommended) fixation->methanol Avoid wash2 Wash with PBS formaldehyde->wash2 form_glut->wash2 stain Stain with This compound wash2->stain wash3 Wash with PBS stain->wash3 image Image wash3->image

Caption: Recommended workflow for fixation and staining.

Troubleshooting_Logic start Staining Issue? weak_signal Weak or No Signal start->weak_signal Yes high_background High Background start->high_background Yes artifacts Localization Artifacts start->artifacts Yes fixative_check Fixative Used? weak_signal->fixative_check glutaraldehyde_check Glutaraldehyde Used? high_background->glutaraldehyde_check lipid_extraction Lipid Extraction (e.g., by Methanol)? artifacts->lipid_extraction methanol_used Methanol Used fixative_check->methanol_used Alcohol-based overfixation Over-fixation? fixative_check->overfixation Cross-linker switch_fixative Switch to Formaldehyde-based Fixation methanol_used->switch_fixative reduce_time Reduce Fixation Time overfixation->reduce_time Yes low_conc Low Stain Concentration? overfixation->low_conc No titrate_up Increase Stain Concentration low_conc->titrate_up Yes quench Quench with Sodium Borohydride glutaraldehyde_check->quench Yes inadequate_wash Insufficient Washing? glutaraldehyde_check->inadequate_wash No increase_wash Increase Wash Steps inadequate_wash->increase_wash Yes high_conc High Stain Concentration? inadequate_wash->high_conc No titrate_down Decrease Stain Concentration high_conc->titrate_down Yes use_crosslinker Use Cross-linking Fixative lipid_extraction->use_crosslinker Yes cell_morphology Poor Cell Morphology? lipid_extraction->cell_morphology No buffered_fixative Use Buffered Formaldehyde cell_morphology->buffered_fixative Yes

Caption: Decision tree for troubleshooting common staining issues.

References

Validation & Comparative

A Head-to-Head Battle: 5-Dodecanoylaminofluorescein (C12FDG) vs. X-gal for Senescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of cellular senescence is paramount. This guide provides a comprehensive comparison of two widely used methods: the fluorescent substrate 5-Dodecanoylaminofluorescein (C12FDG) and the chromogenic substrate X-gal, both of which target the senescence-associated β-galactosidase (SA-β-gal) activity.

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases and cancer. Consequently, robust methods for identifying senescent cells are crucial for advancing research and developing novel therapeutics. The most established biomarker for senescence is the increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0. Both C12FDG and X-gal leverage this enzymatic activity for senescence detection, albeit through different reporting mechanisms.

Performance Comparison: C12FDG vs. X-gal

The choice between C12FDG and X-gal hinges on the specific experimental needs, such as the requirement for quantification, throughput, and compatibility with other assays. Below is a summary of their key performance characteristics based on experimental data.

FeatureThis compound (C12FDG)X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
Detection Method FluorescentChromogenic (Blue Precipitate)
Primary Application Flow Cytometry, Fluorescence MicroscopyBrightfield Microscopy, Histochemistry
Quantification Highly quantitative (fluorescence intensity)[1][2]Semi-quantitative (manual cell counting)[1][3]
Sensitivity High, allows for detection of subtle changes[1]Good, considered the "gold standard"[4][5]
Incubation Time Relatively short (e.g., 90 minutes to a few hours)[4]Long (typically overnight)[3][4]
Throughput High-throughput compatible (especially with flow cytometry)Low-throughput
Fixation Compatibility Not compatible with fixation and permeabilization; leaks out of cells[4][5]Requires cell fixation; stable signal[1]
Multiplexing Limited with intracellular markers due to incompatibility with permeabilization[5]Compatible with subsequent immunostaining[6]
Data from a direct comparison study In ionizing radiation-induced senescent IMR-90 fibroblasts, C12FDG staining intensity was elevated.[7][8]In the same study, X-Gal staining exhibited a larger relative increase in signal compared to C12FDG.[7][8]
Correlation between methods A modest correlation (R² = 0.142) was observed at the single-cell level between X-Gal and C12FDG staining in senescent cultures, with no correlation in control cells.[7][8]This suggests that the two stains may not be reporting the exact same molecular entity.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures for both C12FDG and X-gal, the following diagrams are provided.

C12FDG_Mechanism cluster_cell Senescent Cell C12FDG_in C12FDG (Lipophilic, Non-fluorescent) Lysosome Lysosome (pH ≈ 6.0) C12FDG_in->Lysosome SA_beta_gal SA-β-galactosidase Fluorescein Fluorescein (Green Fluorescence) SA_beta_gal->Fluorescein Cleavage Detection Flow Cytometer or Fluorescence Microscope Fluorescein->Detection

C12FDG enzymatic reaction in a senescent cell.

X_gal_Mechanism cluster_cell Fixed Senescent Cell X_gal_in X-gal SA_beta_gal SA-β-galactosidase X_gal_in->SA_beta_gal Cleavage Indoxyl 5-Bromo-4-chloro-indoxyl Blue_precipitate Blue Precipitate Indoxyl->Blue_precipitate Dimerization & Oxidation Microscope Brightfield Microscope Blue_precipitate->Microscope

X-gal reaction and detection in a fixed senescent cell.

Experimental Protocols

Below are detailed methodologies for performing senescence detection using C12FDG and X-gal.

This compound (C12FDG) Staining for Flow Cytometry

This protocol is adapted from established methods for the fluorescent detection of SA-β-gal activity in live cells.[2][9]

Materials:

  • This compound di-β-D-galactopyranoside (C12FDG)

  • Bafilomycin A1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Induce senescence using your method of choice (e.g., replicative exhaustion, drug treatment).

  • Bafilomycin A1 Treatment: To alkalinize the lysosomes and enhance the detection of SA-β-gal at pH 6.0, pre-treat the cells with 100 nM Bafilomycin A1 in fresh culture medium for 1 hour at 37°C.[9]

  • C12FDG Staining: Prepare a 2 mM working solution of C12FDG in pre-warmed fresh culture medium. Add the C12FDG solution to the cells (final concentration of 30 µM is often used) and incubate for 1-2 hours at 37°C in the dark.[9]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells using a gentle method such as trypsinization, followed by neutralization with culture medium.

  • Flow Cytometry Analysis: Centrifuge the cells and resuspend the pellet in ice-cold PBS. Analyze the cells on a flow cytometer, exciting at 488 nm and detecting the emission at approximately 515 nm. Include appropriate controls, such as non-senescent cells and unstained cells.

X-gal Staining for Microscopy

This protocol is a standard method for the colorimetric detection of SA-β-gal in fixed cells.[6]

Materials:

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Dimethylformamide (DMF) or DMSO

  • Citric acid/sodium phosphate (B84403) buffer (pH 6.0)

  • Potassium ferricyanide

  • Potassium ferrocyanide

  • Sodium chloride (NaCl)

  • Magnesium chloride (MgCl2)

  • Formaldehyde (B43269) or Glutaraldehyde (B144438)

  • PBS

  • Brightfield microscope

Procedure:

  • Cell Fixation: Wash the cells grown on coverslips or in culture dishes twice with PBS. Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

  • Washing: After fixation, wash the cells three times with PBS.

  • Staining Solution Preparation: Prepare the X-gal staining solution fresh. A typical solution contains:

    • 1 mg/mL X-gal (from a 20 mg/mL stock in DMF or DMSO)

    • 40 mM Citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferricyanide

    • 5 mM Potassium ferrocyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Staining: Aspirate the final PBS wash and add the X-gal staining solution to the cells, ensuring the cell monolayer is completely covered. Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plates from light during incubation.

  • Microscopy: After incubation, wash the cells with PBS. The blue-stained senescent cells can be visualized and counted using a standard brightfield microscope.

Conclusion

Both this compound and X-gal are valuable tools for the detection of cellular senescence. C12FDG offers a sensitive and quantitative method that is well-suited for high-throughput screening and flow cytometry applications. Its main drawback is the incompatibility with fixation, which limits its use in multiplexing with intracellular markers. In contrast, X-gal remains the robust, gold-standard method for histochemical visualization of senescent cells, providing a stable and easily interpretable signal. However, it is a low-throughput and semi-quantitative technique. The choice of reagent should, therefore, be guided by the specific research question and the experimental platform available. For quantitative and high-throughput analysis of senescence in live cells, C12FDG is the superior choice. For qualitative, image-based confirmation of senescence in fixed samples, X-gal remains a reliable and widely accepted method.

References

comparing 5-Dodecanoylaminofluorescein with other fluorescent beta-gal substrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-Dodecanoylaminofluorescein and its alternatives for robust and sensitive detection of beta-galactosidase activity.

For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate for detecting beta-galactosidase (β-gal) activity is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of this compound (C12FDG) with other commonly used fluorescent substrates. The comparison is supported by experimental data and detailed protocols to assist in making an informed choice for your specific research needs.

Introduction to Fluorescent Beta-Galactosidase Substrates

Beta-galactosidase, encoded by the lacZ gene, is a widely utilized reporter enzyme in molecular biology due to its high turnover rate and the general absence of endogenous activity in mammalian cells.[1] The activity of this enzyme is typically detected through the hydrolysis of a substrate, leading to a measurable signal. While chromogenic substrates like X-Gal have been historically important, fluorescent substrates offer significantly higher sensitivity, enabling the detection of low levels of enzyme activity and facilitating quantitative analysis through methods like flow cytometry and fluorescence microscopy.

This compound (C12FDG) is a lipophilic, fluorogenic substrate that has gained prominence, particularly for the detection of senescence-associated β-galactosidase (SA-β-gal) activity in live cells.[2][3] Upon enzymatic cleavage by β-galactosidase, C12FDG releases a highly fluorescent product. Its lipophilic nature aids in its retention within the cell.[4] However, a variety of other fluorescent substrates are available, each with distinct characteristics that may be advantageous for different applications.

Comparative Analysis of Substrate Performance

The choice of a fluorescent substrate is often dictated by factors such as sensitivity, cell permeability, signal retention, and the spectral properties of the fluorescent product. This section provides a comparative overview of C12FDG and its main alternatives.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for C12FDG and other popular fluorescent β-galactosidase substrates. It is important to note that kinetic parameters can vary depending on the enzyme source and assay conditions.

SubstrateAbbreviationExcitation (nm)Emission (nm)Michaelis Constant (Km)Quantum Yield (Φ) of ProductKey Features
This compound di-β-D-galactopyranosideC12FDG~488~52319.70 +/- 0.14 mM[5]~0.925 (Fluorescein)[6]Lipophilic, good for live animal cells and senescence assays.[7][8]
Fluorescein (B123965) di-β-D-galactopyranosideFDG~490~52018.0 µM[9]~0.925 (Fluorescein)[6]Good for gram-negative bacteria; less retained in animal cells than C12FDG.[10]
4-Methylumbelliferyl-β-D-galactopyranosideMUG~365~460117.6 µM (for FMG, a related compound)[11]~0.63[12][13]Water-soluble, blue fluorescence, suitable for cell extracts and purified enzymes.
Chlorophenol red-β-D-galactopyranosideCPRG~570-595 (absorbance)~620 (fluorescence with enhancer)Not readily availableNot readily availableCan be used as a colorimetric or fluorimetric substrate.[14]
9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranosideDDAOG~646~659Not readily availableNot readily availableFar-red fluorescence, minimizes cellular autofluorescence.[4][15]

Signaling Pathway and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the general signaling pathway of a fluorescent β-galactosidase substrate and a typical experimental workflow for comparing different substrates.

Beta_Galactosidase_Signaling_Pathway Substrate Non-fluorescent Substrate Enzyme Beta-Galactosidase Substrate->Enzyme Enters cell Product Fluorescent Product + Galactose Enzyme->Product Hydrolysis Detection Fluorescence Detection Product->Detection Emits light

Beta-galactosidase enzymatic reaction and fluorescence detection.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture 1. Cell Culture (e.g., lacZ-expressing cells) Substrate Prep 2. Prepare Substrate Working Solutions Cell Culture->Substrate Prep Incubation 3. Incubate Cells with Substrates Substrate Prep->Incubation Measurement 4. Measure Fluorescence (Plate Reader/Flow Cytometer) Incubation->Measurement Data Processing 5. Background Subtraction & Normalization Measurement->Data Processing Comparison 6. Compare Signal Intensity, Kinetics, and Signal-to-Noise Data Processing->Comparison

Workflow for comparing fluorescent beta-galactosidase substrates.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of fluorescent β-galactosidase substrates.

Protocol 1: In Vitro Assay for Kinetic Parameter Determination

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of β-galactosidase with different fluorescent substrates using purified enzyme.

Materials:

  • Purified β-galactosidase enzyme

  • Fluorescent substrates (C12FDG, FDG, MUG, etc.)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, containing 2 mM MgCl2 and 100 mM β-mercaptoethanol)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the fluorescent substrate in Assay Buffer.

  • Add a fixed amount of purified β-galactosidase to each well of the microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for each substrate.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Live-Cell Staining for Senescence-Associated β-Galactosidase (SA-β-gal) Detection by Flow Cytometry

This protocol details the use of C12FDG for the detection of SA-β-gal activity in live cells, a common application for this substrate.[16][17]

Materials:

  • Cultured cells (e.g., senescent and non-senescent control cells)

  • C12FDG stock solution (e.g., 10 mM in DMSO)

  • Bafilomycin A1 (optional, to alkalinize lysosomes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • (Optional) Pre-treat cells with Bafilomycin A1 (e.g., 100 nM) for 1 hour at 37°C to increase lysosomal pH.

  • Prepare the C12FDG working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of approximately 33 µM.[8]

  • Remove the culture medium from the cells and add the C12FDG working solution.

  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Harvest the cells using a gentle cell dissociation reagent.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Analyze the cells on a flow cytometer using an appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm).

  • Gate on the live cell population and quantify the percentage of C12FDG-positive cells and the mean fluorescence intensity.

Conclusion

The selection of a fluorescent substrate for β-galactosidase detection is a critical step in experimental design. This compound (C12FDG) is a highly effective substrate for live-cell applications in animal cells, particularly for senescence studies, due to its lipophilicity and the high quantum yield of its fluorescent product. However, for applications in bacteria, FDG may be a more suitable choice. For assays involving cell lysates or purified enzymes where blue fluorescence is desired, MUG presents a robust alternative. For experiments where cellular autofluorescence is a concern, far-red substrates like DDAOG offer a significant advantage. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can select the optimal substrate to achieve reliable and sensitive results.

References

A Comparative Guide: C12FDG vs. Fluorescein di(β-D-galactopyranoside) for β-Galactosidase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is critical for the sensitive and accurate detection of β-galactosidase (β-gal) activity, a widely used reporter enzyme in various biological assays, including studies on gene expression, cellular senescence, and drug screening. This guide provides an objective comparison of two common fluorogenic substrates: 5-Dodecanoylaminofluorescein di(β-D-galactopyranoside) (C12FDG) and Fluorescein (B123965) di(β-D-galactopyranoside) (FDG), supported by experimental data and protocols to aid in your experimental design.

At a Glance: Key Differences

C12FDG is a lipophilic derivative of FDG, a modification that significantly influences its performance in cellular assays.[1][2][3][4] The primary advantages of C12FDG over FDG in mammalian cell-based assays stem from its increased lipophilicity, which enhances its ability to cross cell membranes and be retained within the cell, leading to higher sensitivity.[1][2][3] However, this very property hinders its use in gram-negative bacteria, where FDG remains the substrate of choice.[1][3]

Data Presentation: Performance Comparison

FeatureC12FDG (this compound di(β-D-galactopyranoside))Fluorescein di(β-D-galactopyranoside) (FDG)
Principle Fluorogenic substrate for β-galactosidase.Fluorogenic substrate for β-galactosidase.
Lipophilicity High, due to the 12-carbon lipophilic moiety.[2][4][5]Lower than C12FDG.
Cell Permeability Readily enters viable animal cells.[1][6] Poor penetration in gram-negative bacteria and viable yeast cells without permeabilization.[1][3]Enters viable gram-negative bacteria.[1][3] Can be used in animal cells, but may be less efficient than C12FDG.
Sensitivity in Animal Cells More sensitive than FDG for β-galactosidase activity determination.[1][2][3]Less sensitive than C12FDG.
Cellular Retention The fluorescent product is better retained within cells compared to the product of FDG.[7] However, it can still leak out of cells and is sensitive to fixation.[8][9]The fluorescent product (fluorescein) can leak from cells.
Applications Detection of β-galactosidase activity in mammalian cells, particularly for cellular senescence assays using flow cytometry.[5][6][10]Detection of β-galactosidase activity in gram-negative bacteria.[1][3] Can be used in mammalian cells.
Excitation/Emission (nm) ~488 / 523 nm.[2]~490 / 525 nm.
Drawbacks Can be toxic at high concentrations or with long incubation times.[4] Not suitable for all cell types.[7] May show conflicting results with colorimetric assays.[11]Lower sensitivity in mammalian cells compared to C12FDG.

Experimental Workflows and Signaling Pathway

The enzymatic reaction for both substrates follows the same fundamental pathway. β-galactosidase cleaves the galactose moieties from the non-fluorescent substrate, releasing the highly fluorescent fluorescein molecule.

G cluster_workflow Experimental Workflow A Cell Seeding & Treatment B Substrate Incubation (C12FDG or FDG) A->B Incubate cells C β-galactosidase Cleavage B->C Substrate enters cells D Fluorescence Detection (Flow Cytometry / Microscopy) C->D Fluorescent product generated

Fig. 1: Generalized experimental workflow for β-galactosidase activity assays using fluorogenic substrates.

G cluster_pathway Enzymatic Reaction Pathway Substrate Non-fluorescent Substrate C12FDG or FDG Enzyme β-galactosidase Substrate->Enzyme Binds to Product Fluorescent Product Fluorescein Enzyme->Product Releases Galactose 2x Galactose Enzyme->Galactose Releases

Fig. 2: Enzymatic cleavage of C12FDG or FDG by β-galactosidase to produce a fluorescent signal.

Experimental Protocols

Below are detailed methodologies for utilizing C12FDG and FDG in key experiments.

Protocol 1: Detection of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity in Mammalian Cells using C12FDG

This protocol is adapted for flow cytometry-based detection of senescent cells.

Materials:

  • C12FDG (this compound di(β-D-galactopyranoside))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bafilomycin A1 (optional, for lysosomal pH neutralization)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mM stock solution of C12FDG in DMSO. Store in aliquots at -20°C, protected from light.

    • If using, prepare a stock solution of Bafilomycin A1 in DMSO.

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and treat with the desired compounds to induce senescence. Include untreated control cells.

  • Staining:

    • (Optional) To neutralize lysosomal pH, pre-incubate cells with 100 nM Bafilomycin A1 in fresh culture medium for 1 hour at 37°C.[6]

    • Prepare a 33 µM working solution of C12FDG in pre-warmed fresh culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.[4]

    • Remove the medium from the cells and add the C12FDG working solution.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator, protected from light.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells by trypsinization, if adherent.

    • Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission at approximately 525 nm.

    • Use unstained and non-senescent stained cells to set the gates for background fluorescence.

Protocol 2: β-Galactosidase Activity Assay in Gram-Negative Bacteria using FDG

This protocol is a general guideline for detecting β-galactosidase expression in bacteria using flow cytometry.

Materials:

  • Fluorescein di(β-D-galactopyranoside) (FDG)

  • Phosphate-buffered saline (PBS) or a suitable buffer

  • Bacterial culture expressing β-galactosidase

  • Flow cytometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of FDG in a small volume of organic solvent like DMSO and then dilute with buffer to the desired concentration.

  • Bacterial Culture:

    • Grow the bacterial culture under conditions that induce the expression of the lacZ gene.

  • Staining:

    • Harvest the bacteria by centrifugation and wash with PBS.

    • Resuspend the bacterial pellet in PBS containing the desired concentration of FDG. The optimal concentration and incubation time should be determined experimentally.

    • Incubate the bacterial suspension under appropriate conditions (e.g., 37°C) for a sufficient period to allow for substrate cleavage.

  • Flow Cytometry Analysis:

    • Analyze the bacterial suspension directly on a flow cytometer using a 488 nm excitation laser and detecting emission around 520 nm.

    • Use a bacterial strain that does not express β-galactosidase as a negative control to set the background fluorescence gate.

Conclusion

The choice between C12FDG and FDG is highly dependent on the experimental system. For researchers working with mammalian cells, particularly in the context of cellular senescence, the enhanced sensitivity and cellular retention of C12FDG make it the superior choice.[1][2][3] However, its limitations, such as potential leakage and fixation sensitivity, should be considered when planning experiments that require multiplexing with intracellular staining.[8][9] For studies involving gram-negative bacteria, FDG remains the more reliable and effective substrate due to its better penetration into these microorganisms.[1][3] Careful consideration of the specific cell type and experimental requirements will ensure the selection of the most appropriate fluorogenic substrate for robust and accurate measurement of β-galactosidase activity.

References

A Head-to-Head Comparison: 5-Dodecanoylaminofluorescein (BODIPY FL C12) and Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate visualization and quantification of lipid droplets are crucial for understanding metabolic states and disease progression. Two of the most prominent fluorescent dyes used for this purpose are Nile Red and the family of BODIPY dyes, including the fatty acid analog 5-Dodecanoylaminofluorescein, more commonly known as BODIPY FL C12. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.

While Nile Red is a venerable and widely used stain for general lipid droplet visualization, BODIPY dyes, particularly BODIPY 493/503 for neutral lipid staining and BODIPY FL C12 for tracking fatty acid uptake, offer advantages in brightness, photostability, and specificity.[][2]

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties and performance in specific applications. Below is a summary of the key characteristics of BODIPY dyes and Nile Red.

FeatureBODIPY FL C12 / 493/503Nile RedKey Considerations
Excitation Max ~500 nm (BODIPY 500/510 C1, C12)[3][4]552 nm (in methanol)[5]BODIPY dyes are well-suited for the common 488 nm laser line. Nile Red's excitation is optimal with a ~561 nm laser.
Emission Max ~510 nm (BODIPY 500/510 C1, C12)[3][4]636 nm (in methanol)[5]BODIPY typically emits in the green channel, which can conflict with GFP-tagged proteins.[6] Nile Red emits in the red channel.
Specificity High for neutral lipids (BODIPY 493/503) or for tracking fatty acid metabolism (BODIPY FL C12).[]Stains neutral lipids, but can also label other hydrophobic structures like intracellular membranes.[2]BODIPY dyes are considered more selective for lipid droplets than Nile Red.[2]
Photostability High; resistant to photobleaching.[][7]Prone to photobleaching during extended imaging.[]BODIPY is superior for time-lapse and long-term imaging experiments.
Environmental Sensitivity Relatively insensitive to environmental polarity and pH.[3][8]Highly solvatochromic; fluorescence properties are sensitive to the polarity of the environment.[8]Nile Red's fluorescence can shift, which can be a tool or a complication. BODIPY provides more consistent fluorescence.
Brightness & Quantum Yield High quantum yield, resulting in a very bright signal.[3][9]Intensely fluorescent in hydrophobic environments, but minimal in aqueous media.[3]BODIPY dyes are generally considered brighter and provide a higher signal-to-noise ratio.[]
Suitability for Live Cells Excellent; cell-permeable and low cytotoxicity.[][3]Good; widely used as a vital stain.[3]Both are suitable for live-cell imaging.
Suitability for Fixed Cells Excellent; staining is effective after mild fixation.[][10]Good; can be used on fixed cells.[11]Fixation methods may alter lipid droplet morphology, which should be considered for both dyes.
High-Throughput Screening Excellent; Z'-factors are typically above 0.5 in HTS assays.[12][13]Good, but with lower assay resolution; Z'-factors are often between 0.1 and 0.5.[12]BODIPY 493/503 is better suited for quantitative HTS applications.[12][13]

Experimental Methodologies

Detailed protocols are essential for reproducible and accurate results. Below are standard protocols for staining lipid droplets with BODIPY 493/503 and Nile Red.

Protocol 1: Staining of Neutral Lipid Droplets with BODIPY 493/503

This protocol is adapted for staining both live and fixed cells for fluorescence microscopy and flow cytometry.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of BODIPY 493/503 in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light.

    • Prepare a working solution of 1-2 µM BODIPY 493/503 in phosphate-buffered saline (PBS) immediately before use. For A498 cells, a 2 µM solution is effective.[14]

  • Cell Preparation :

    • For Live-Cell Imaging : Culture cells on coverslips or in imaging dishes. Gently wash the cells once with pre-warmed PBS to remove residual culture medium.

    • For Fixed-Cell Imaging : Fix cells with a 2-4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.[] Wash the cells three times with PBS to remove the fixative. Permeabilization is generally not required and may affect lipid droplet integrity.[10]

  • Staining :

    • Add the BODIPY 493/503 working solution to the cells and incubate for 15 minutes at 37°C, protected from light.[14]

  • Washing :

    • Wash the cells twice with PBS to remove excess dye.

  • Imaging :

    • Mount the coverslips with an appropriate mounting medium or add fresh PBS/media to the imaging dish.

    • Image the cells using a fluorescence microscope with standard FITC/GFP filter sets (e.g., excitation at 488 nm, emission at 500-530 nm).

Protocol 2: Staining of Lipid Droplets with Nile Red

This protocol is suitable for staining both live and fixed cells.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of Nile Red in anhydrous DMSO. Store aliquots at -20°C, protected from light.

    • Prepare a working solution of 100-1000 nM Nile Red in PBS or serum-free medium immediately before use.

  • Cell Preparation :

    • For Live-Cell Imaging : Culture cells as described for the BODIPY protocol. Wash once with PBS.

    • For Fixed-Cell Imaging : Fix cells with 4% paraformaldehyde for 10 minutes. Wash three times with PBS. If required, permeabilize with 0.5% Triton X-100 for 10 minutes, though this may affect lipid morphology.

  • Staining :

    • Add the Nile Red working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing :

    • Wash the cells three times with PBS for 5 minutes each.

  • Imaging :

    • Image the cells using a fluorescence microscope. For optimal lipid droplet specificity, use a filter set for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm). For red fluorescence, use a TRITC/Texas Red filter set (excitation ~552 nm, emission ~636 nm).[5]

Visualizing Experimental Workflows and Biological Pathways

To better understand the application of these dyes, the following diagrams illustrate a typical experimental workflow, the role of lipid droplets in cellular signaling, and a decision-making guide for probe selection.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture treatment Experimental Treatment (e.g., fatty acid loading) cell_culture->treatment fixation Fixation (Optional) (e.g., 4% PFA) treatment->fixation staining Incubate with Fluorescent Dye (BODIPY or Nile Red) fixation->staining washing Wash to Remove Excess Dye staining->washing imaging Fluorescence Imaging (Confocal, HCS) washing->imaging flow Flow Cytometry (Quantitative population data) washing->flow quant Image Analysis (LD count, size, intensity) imaging->quant

Caption: Experimental workflow for lipid droplet staining and analysis.

G cluster_pool Bioactive Lipid Pool cluster_pathways Signaling Pathways FA Fatty Acids (FAs) LD Lipid Droplet (Storage & Sequestration) FA->LD Esterification / Lipolysis Metabolism Oxidative Metabolism FA->Metabolism Inflammation Inflammation (e.g., eicosanoid production) FA->Inflammation DAG Diacylglycerols (DAGs) DAG->LD Sequestration / Release Lipogenesis Lipogenesis & Adipogenesis DAG->Lipogenesis LD->Metabolism Regulates LD->Inflammation Regulates LD->Lipogenesis Regulates

Caption: Lipid droplets as hubs in cellular lipid signaling pathways.[15]

G start Start: Choose a Lipid Droplet Stain q1 Need high photostability for time-lapse imaging? start->q1 q2 Is the experiment a High-Content Screen (HCS)? q1->q2 No bodipy Use a BODIPY Dye (e.g., BODIPY 493/503) q1->bodipy Yes q3 Are you using GFP-tagged proteins in your experiment? q2->q3 No q2->bodipy Yes q4 Are you tracking fatty acid uptake and metabolism? q3->q4 No q3->bodipy No (Be aware of spectral overlap) nile_red Use Nile Red q3->nile_red Yes q4->nile_red No (General LD stain) bodipy_c12 Use BODIPY FL C12 q4->bodipy_c12 Yes

Caption: Decision guide for selecting a lipid droplet stain.

Conclusion

Both Nile Red and BODIPY-family dyes are effective tools for staining lipid droplets.

  • Nile Red remains a cost-effective and useful probe for general lipid droplet visualization, especially when a red-shifted emission is required to avoid conflict with green fluorophores like GFP.[6] However, its broad emission spectrum, lower photostability, and potential for non-specific staining are significant limitations.[][2]

  • BODIPY dyes , such as BODIPY 493/503, offer superior performance for most applications. Their high specificity, exceptional brightness, and resistance to photobleaching make them the preferred choice for quantitative analysis, high-content screening, and long-term live-cell imaging.[][7][13] For studies focused on the dynamics of fatty acid metabolism, fatty acid analogs like BODIPY FL C12 are indispensable tools that allow for the real-time tracking of lipid uptake and incorporation into lipid droplets.

For researchers requiring high-fidelity, quantitative data with minimal experimental artifacts, BODIPY dyes represent the more advanced and reliable option.

References

A Researcher's Guide: 5-Dodecanoylaminofluorescein vs. BODIPY Dyes for Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of membrane biology, fluorescent probes are indispensable tools for visualizing cellular structures and deciphering dynamic processes. Among the myriad of available dyes, 5-Dodecanoylaminofluorescein and the BODIPY family of dyes are prominent choices for interrogating lipid environments. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific membrane studies.

The fundamental difference lies in their mechanism. This compound, often referred to as C12FDG, is a fluorogenic substrate that requires enzymatic cleavage to become fluorescent. In contrast, BODIPY dyes are intrinsically fluorescent probes that directly stain lipid structures. This distinction governs their applications, with C12FDG being a specialized tool for detecting specific enzyme activity and BODIPY dyes serving as versatile reporters of membrane structure, dynamics, and lipid metabolism.

Comparative Analysis of Photophysical and Performance Characteristics

The selection of a fluorescent probe is critically dependent on its photophysical properties. BODIPY dyes are renowned for their high fluorescence quantum yields, sharp emission peaks, and exceptional photostability.[1][] They are also relatively insensitive to the polarity and pH of their environment.[3] this compound, upon cleavage, releases fluorescein, whose fluorescence is known to be pH-sensitive and more prone to photobleaching compared to the robust BODIPY core.

PropertyThis compound (as Fluorescein)BODIPY Dyes (Representative Examples)Key Considerations for Membrane Studies
Mechanism Fluorogenic Substrate (for β-galactosidase)[4][5]Direct Lipophilic Stain[6]BODIPY provides a direct readout of lipid environments. C12FDG reports on specific enzyme activity.
Excitation Max (Ex) ~488 nm[4][7]~493 nm (BODIPY 493/503)[3], ~581 nm (BODIPY 581/591)[8]Both are compatible with common laser lines (e.g., 488 nm Argon ion laser). BODIPY offers a broader spectral range through various derivatives.
Emission Max (Em) ~523 nm[4][7]~503 nm (BODIPY 493/503)[3], ~590 nm (BODIPY 581/591, reduced)[8]BODIPY dyes typically have narrower, more symmetric emission peaks, which is advantageous for multiplex imaging.[]
Quantum Yield Moderate (pH-dependent)High to Very High[1][]High quantum yield translates to brighter signals, crucial for detecting low-abundance targets.
Photostability Moderate (Prone to photobleaching)High to Excellent[1][]BODIPY's high photostability is ideal for long-term live-cell imaging and time-lapse experiments.[]
Environmental Sensitivity Highly pH-sensitiveLargely insensitive to pH and solvent polarity[3]BODIPY dyes provide more reliable quantification in varying cellular microenvironments.
Primary Application Senescence-Associated β-Galactosidase (SA-β-Gal) Assays[5][9]Lipid Droplet Staining, Membrane Labeling, Lipid Trafficking, Lipid Peroxidation Sensing[8][]C12FDG is highly specific for its enzyme target. BODIPY is a versatile platform for a wide range of lipid-related studies.
Cytotoxicity Generally low for staining applicationsGenerally low, well-suited for live-cell imaging[1][]Both are suitable for live-cell studies, but concentrations should always be optimized.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key applications of both dye types.

Protocol 1: Lipid Droplet Staining with BODIPY 493/503

This protocol is adapted for staining neutral lipids in both live and fixed cells. BODIPY 493/503 is highly lipophilic and specifically accumulates in the core of lipid droplets.[][11]

A. Reagent Preparation

  • Stock Solution (10 mM): Dissolve 1 mg of BODIPY 493/503 in 382 µL of high-quality DMSO.[3] Store at -20°C, protected from light.

  • Working Solution (1-2 µM): Dilute the stock solution in serum-free cell culture medium or PBS. For a 2 µM solution, dilute the stock 1:5000.[11] Prepare fresh for each experiment.

B. Staining Protocol for Adherent Cells

  • Grow cells on coverslips or in a multi-well plate to the desired confluency.

  • Wash cells once with 1X PBS.

  • For Live-Cell Imaging: a. Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][11] b. Wash the cells twice with 1X PBS to remove excess dye. c. Add fresh, pre-warmed culture medium or a suitable live-cell imaging solution.[12]

  • For Fixed-Cell Imaging: a. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[11][] b. Wash the cells three times with 1X PBS. c. Add the BODIPY working solution and incubate for 20-60 minutes at room temperature in the dark.[] d. Wash three times with 1X PBS. e. Mount the coverslip onto a slide using an appropriate mounting medium, with DAPI if nuclear counterstaining is desired.

  • Image the cells using fluorescence microscopy with standard green filter sets (e.g., excitation 488 nm, emission 500-550 nm).

Protocol 2: Measuring Lipid Peroxidation with BODIPY 581/591 C11

This probe is a sensitive sensor that localizes to membranes and exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation of its butadienyl moiety, allowing for ratiometric analysis of lipid peroxidation.[8]

A. Reagent Preparation

  • Stock Solution (10 mM): Dissolve 1 mg of BODIPY 581/591 C11 into 198.3 µL of anhydrous DMSO.[8] Store at -20°C, protected from light.

  • Working Solution (1-2 µM): Dilute the stock solution in cell culture media.

B. Staining and Treatment Protocol

  • Culture cells to the desired density in a suitable imaging dish or plate.

  • Incubate cells with 1-2 µM of BODIPY 581/591 C11 working solution for 30 minutes at 37°C.[8]

  • Wash the cells twice with a buffered salt solution (e.g., HBSS).

  • Add your desired treatment compounds (e.g., an oxidizing agent like cumene (B47948) hydroperoxide) dissolved in HBSS and incubate for the required duration.[8]

  • Examine cells immediately by fluorescence microscopy or flow cytometry.

  • For ratiometric imaging, acquire two images: one using a green channel (e.g., emission ~510 nm) and one using a red channel (e.g., emission ~590 nm). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Assay with C12FDG

This protocol uses the lipophilic C12FDG substrate to detect SA-β-Gal activity, a common biomarker for cellular senescence.[7] The lipophilic tail helps retain the fluorescent product within the cell.

A. Reagent Preparation

  • Stock Solution (33 mM): Dissolve 1 mg of C12FDG in 35.5 µL of DMSO.[7] Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution (33 µM): Dilute the stock solution 1:1000 in PBS (pH 6.0). The acidic pH is important for the lysosomal SA-β-Gal enzyme activity. Prepare this solution immediately before use.[7]

B. Staining Protocol

  • Culture cells in a multi-well plate.

  • Wash cells once with 1X PBS.

  • Fix the cells using a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.[7]

  • Wash the cells twice with 1X PBS.

  • Add the 33 µM C12FDG working solution (pH 6.0) to the cells and incubate for 10 minutes to 2 hours at 37°C in a non-CO₂ incubator. Incubation time may require optimization depending on the cell type.

  • Optional: For nuclear counterstaining, wash and incubate with a Hoechst 33342 solution (e.g., 1 µg/mL) for 10 minutes.[7]

  • Wash cells twice with PBS (pH 7.4).

  • Add fresh PBS or imaging buffer to the wells and analyze using a fluorescence microscope or plate reader (Ex/Em = 488/523 nm).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for labeling live cells with a fluorescent membrane probe, a common procedure for many BODIPY dye applications.

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging plate_cells Plate cells on coverslips or imaging dish grow_cells Culture cells to desired confluency (e.g., 24-48h) plate_cells->grow_cells wash1 Wash cells once with pre-warmed PBS grow_cells->wash1 Start Staining prep_dye Prepare fresh working solution of dye (e.g., 1-5 µM in media) incubate Incubate cells with dye solution (15-30 min) prep_dye->incubate wash1->incubate wash2 Wash cells twice with fresh media incubate->wash2 add_buffer Add live-cell imaging buffer wash2->add_buffer Prepare for Imaging acquire Image on microscope with environmental control (37°C, 5% CO2) add_buffer->acquire

References

A Comparative Guide to Senescence Detection: Cross-Validation of 5-Dodecanoylaminofluorescein (C12FDG) with Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cellular senescence is paramount. This guide provides a comprehensive comparison of the widely used fluorescent probe, 5-Dodecanoylaminofluorescein (C12FDG), with other common methods for identifying senescent cells. We present a cross-validation of C12FDG against the traditional colorimetric X-gal assay, as well as newer fluorescent probes, CellEvent Senescence Green and DDAOG, supported by experimental data and detailed protocols.

The detection of senescent cells, which are characterized by a state of irreversible growth arrest, is crucial for understanding aging, age-related diseases, and cancer. A key biomarker for senescence is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1] this compound (C12FDG) is a lipophilic, cell-permeable substrate that is cleaved by SA-β-gal to produce a green fluorescent product, allowing for the quantification of senescent cells via flow cytometry or fluorescence microscopy.[2][3]

Performance Comparison of Senescence Assays

To aid in the selection of the most appropriate assay for your research needs, the following tables summarize the key characteristics and performance metrics of C12FDG and its alternatives.

FeatureThis compound (C12FDG)X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)CellEvent Senescence GreenDDAOG (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-Galactopyranoside)
Detection Principle FluorogenicChromogenicFluorogenicFluorogenic
Output Signal Green Fluorescence (Ex/Em: ~490/514 nm)[4]Blue Precipitate[3]Green Fluorescence (Ex/Em: ~490/514 nm)[5]Far-Red Fluorescence (Ex/Em: ~645/660 nm)[6]
Detection Method Flow Cytometry, Fluorescence Microscopy[2]Brightfield Microscopy[3]Flow Cytometry, Fluorescence Microscopy[7]Flow Cytometry[6]
Cell State Live cells[1]Fixed cells[6]Fixed cells[5]Live cells[6]
Multiplexing Limited, prone to leakage upon fixation[8][9]Possible with some fluorescent stains[9]Compatible with fixation and immunofluorescence[7][10]Compatible with other fluorescent probes[6]
Key Advantages Quantitative, high-throughput potential[2]"Gold standard", simple equipment[8]Better cell retention, fixable[10]Avoids cellular autofluorescence[6]
Key Disadvantages Green fluorescence can overlap with autofluorescence, leaks from cells[6][8]Subjective, low-throughput, not quantitative[6]Requires cell fixation

Quantitative Data Comparison

The following table presents a summary of quantitative data from a study comparing the percentage of senescent cells detected by different methods after inducing senescence in RPMI 8226 multiple myeloma cells with varying concentrations of doxorubicin.

TreatmentC12FDG (% senescent cells)
5 nM Doxorubicin15.78%[2]
25 nM Doxorubicin26.31%[2]
50 nM DoxorubicinNot specified

Note: A direct quantitative comparison in the same study between C12FDG, X-gal, CellEvent, and DDAOG was not found in the search results. One study noted that C12FDG and X-gal staining intensity were both elevated in senescent cells, though with only a modest correlation at the single-cell level, suggesting they may not be directly interchangeable.[9][11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of C12FDG and a typical cross-validation workflow, the following diagrams are provided.

C12FDG_Mechanism C12FDG_ext C12FDG (extracellular) C12FDG_int C12FDG (intracellular) C12FDG_ext->C12FDG_int Membrane Permeation SA_betagal Senescence-Associated β-galactosidase (SA-β-gal) C12FDG_int->SA_betagal Substrate for Fluorescein Fluorescent Product SA_betagal->Fluorescein Cleavage Detection Detection (Flow Cytometry/ Fluorescence Microscopy) Fluorescein->Detection

Caption: Mechanism of C12FDG for detecting cellular senescence.

Cross_Validation_Workflow cluster_induction Senescence Induction cluster_staining Staining cluster_analysis Data Acquisition & Analysis Induce Induce Senescence (e.g., Doxorubicin treatment) Stain_C12FDG Stain with C12FDG Induce->Stain_C12FDG Stain_Xgal Stain with X-gal Induce->Stain_Xgal Stain_CellEvent Stain with CellEvent Senescence Green Induce->Stain_CellEvent Stain_DDAOG Stain with DDAOG Induce->Stain_DDAOG Control Control Cells (No treatment) Control->Stain_C12FDG Control->Stain_Xgal Control->Stain_CellEvent Control->Stain_DDAOG Flow_Cytometry Flow Cytometry Analysis Stain_C12FDG->Flow_Cytometry Microscopy Brightfield & Fluorescence Microscopy Stain_Xgal->Microscopy Stain_CellEvent->Flow_Cytometry Stain_DDAOG->Flow_Cytometry Quantify Quantify Percentage of Senescent Cells Flow_Cytometry->Quantify Microscopy->Quantify Compare Compare Results Quantify->Compare

Caption: Experimental workflow for cross-validating senescence assays.

Detailed Experimental Protocols

1. This compound (C12FDG) Staining Protocol

This protocol is adapted for flow cytometry.

  • Cell Preparation: Culture cells to the desired confluency. Induce senescence as required by your experimental design.

  • Bafilomycin A1 Treatment (Optional but Recommended): To alkalinize lysosomes, incubate cells with 100 nM Bafilomycin A1 for 1 hour at 37°C.[12] This step helps to optimize the pH for SA-β-gal activity.

  • C12FDG Staining: Add C12FDG to the cell culture medium to a final concentration of 30 µM.[12]

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[1]

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze using a cytometer with a 488 nm excitation laser and a 514 nm emission filter.[4]

2. X-gal Staining Protocol

This is a standard protocol for the colorimetric detection of SA-β-gal.

  • Cell Preparation: Plate cells in multi-well plates and induce senescence as required.

  • Fixation: Wash the cells once with PBS and then fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Prepare the X-gal staining solution containing 1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2 in a 40 mM citric acid/sodium phosphate buffer (pH 6.0). Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a non-CO2 incubator overnight. The development of a blue color indicates SA-β-gal activity.[1]

  • Analysis: Count the number of blue-stained cells under a brightfield microscope.

3. CellEvent Senescence Green Protocol

This protocol is for flow cytometry and is based on the manufacturer's recommendations.

  • Cell Preparation and Senescence Induction: Prepare a single-cell suspension after inducing senescence.

  • Fixation: Fix the cells with 2% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells with 1% BSA in PBS.

  • Staining: Resuspend the cells in the provided working solution containing the CellEvent Senescence Green Probe.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a non-CO2 incubator, protected from light.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS for analysis on a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter.

4. DDAOG Staining Protocol

This protocol is adapted for the detection of senescent cells using flow cytometry.

  • Cell Preparation: Harvest cells into a suspension.

  • Bafilomycin A1 Treatment: Treat the samples with Bafilomycin A1 (final concentration 0.1 µM) for 30 minutes to adjust the lysosomal pH.[13]

  • DDAOG Staining: Add the DDAOG probe (final concentration 0.02 mM) to the cell suspension and incubate for 60 minutes to detect SA-β-gal.[6][13]

  • Washing: Wash the samples twice with PBS.

  • Viability Staining (Optional): A viability stain can be added for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer with a 645/660 nm emission filter for DDAOG. Cellular autofluorescence can be simultaneously detected in the green channel as a secondary marker for senescence.[6]

Conclusion

The choice of a senescence assay depends on the specific experimental needs, including the desired output (quantitative vs. qualitative), cell state (live vs. fixed), and the need for multiplexing with other markers. C12FDG offers a quantitative and high-throughput method for detecting senescence in live cells, but researchers should be mindful of potential autofluorescence interference. For endpoint assays that require fixation and multiplexing, CellEvent Senescence Green provides a robust alternative with better cellular retention. The traditional X-gal assay remains a simple, albeit non-quantitative, method for initial screening. The far-red fluorescent probe DDAOG is particularly advantageous for circumventing issues with cellular autofluorescence. This guide provides the necessary information for researchers to make an informed decision and to properly cross-validate their findings when using C12FDG for senescence detection.

References

Navigating the Maze of Multidrug Resistance: A Comparative Guide to 5-Dodecanoylaminofluorescein and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical study of multidrug resistance (MDR), the choice of fluorescent probe is paramount. 5-Dodecanoylaminofluorescein (C12-FL) has been a commonly utilized tool for assessing the function of ATP-binding cassette (ABC) transporters, key players in MDR. However, a nuanced understanding of its limitations is crucial for robust and reproducible research. This guide provides an objective comparison of C12-FL with other fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

The Double-Edged Sword: Understanding the Limitations of this compound (C12-FL)

This compound, often used in its diacetate form (C12-FDA), is a lipophilic substrate that can readily diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and trapped. In cells overexpressing efflux pumps like P-glycoprotein (P-gp/ABCB1), C12-FL is actively transported out, resulting in lower intracellular fluorescence. This principle forms the basis of its use in MDR studies.

However, several limitations can impact the accuracy and interpretation of data generated using C12-FL:

  • Non-Specific Esterase Activity: The assay's reliance on intracellular esterase activity for fluorescence activation can be a significant confounding factor. Variations in esterase activity between different cell lines or even within the same cell population under different experimental conditions can lead to misleading results regarding transporter function.

  • Photostability Concerns: Like many fluorescein-based dyes, C12-FL is susceptible to photobleaching, the photochemical destruction of the fluorophore under light exposure.[1] This can lead to a decrease in fluorescence intensity that is independent of transporter activity, potentially underestimating the true efflux rate. Compared to more modern dyes like the Alexa Fluor series, fluorescein (B123965) derivatives generally exhibit lower photostability.[2][3][4]

  • Self-Quenching at High Concentrations: At high intracellular concentrations, fluorescein molecules can exhibit self-quenching, where the fluorescence intensity is no longer proportional to the concentration. This can complicate quantitative analysis and may lead to an underestimation of intracellular accumulation in cells with low efflux activity.

  • Potential for Metabolic Alteration: The dodecanoyl lipid side chain of C12-FL can be subject to cellular metabolism, potentially altering its interaction with ABC transporters and affecting its efflux kinetics. While specific metabolic pathways for C12-FL are not extensively documented in the readily available literature, the metabolism of similar lipidated molecules in cells is a known phenomenon.[5][6][7][8][9]

  • Lack of Transporter Specificity: C12-FL is a substrate for multiple ABC transporters, including P-gp (ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). This lack of specificity can make it challenging to dissect the contribution of individual transporters in cells expressing multiple efflux pumps.

A Comparative Look: C12-FL vs. The Alternatives

To overcome the limitations of C12-FL, researchers have turned to a variety of alternative fluorescent probes. The table below provides a comparative overview of some commonly used substrates for studying P-gp/ABCB1 activity.

FeatureThis compound (C12-FL)Rhodamine 123Calcein-AM
Principle Intracellular trapping after esterase cleavage and subsequent efflux.Cationic dye that accumulates in mitochondria based on membrane potential and is a direct P-gp substrate.Non-fluorescent substrate that becomes fluorescent and trapped after intracellular esterase cleavage; its efflux is measured.
Activation Intracellular esterases.No activation required.Intracellular esterases.
Photostability Moderate, susceptible to photobleaching.[1]Generally more photostable than fluorescein.[10]Moderate, susceptible to photobleaching.
Specificity Substrate for multiple ABC transporters (e.g., P-gp, MRP1).Primarily a P-gp substrate, but can be transported by other transporters to a lesser extent.[11]Substrate for P-gp and MRP1.[12]
Advantages Commercially available and widely used.Direct measurement of efflux without reliance on esterase activity. Good correlation between efflux and P-gp expression.[13]High fluorescence quantum yield.
Disadvantages Dependent on esterase activity, photobleaching, potential for self-quenching and metabolic alteration.Mitochondrial toxicity at higher concentrations, can be influenced by mitochondrial membrane potential.Dependent on esterase activity, substrate for multiple transporters.

Experimental Data Snapshot: IC50 Values for P-gp Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of potential MDR modulators. The table below presents a compilation of IC50 values for the well-characterized P-gp inhibitor verapamil (B1683045), determined using different fluorescent substrates. It is important to note that direct comparative studies including C12-FL are limited in the literature, highlighting a key knowledge gap.

Fluorescent SubstrateP-gp InhibitorCell LineIC50 (µM)
Rhodamine 123VerapamilK562/ADR~10
Calcein-AMVerapamilKB-V19.45[14]
Rhodamine 123VerapamilP-gp overexpressing cellsVaries (typically in the low µM range)[15][16][17][18]

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay methodology.

Experimental Protocols: A Guide to Measuring ABC Transporter Activity

Detailed and standardized protocols are essential for obtaining reliable and comparable data. Below are generalized protocols for assessing P-gp (ABCB1) efflux activity using C12-FDA and the alternative probe, Rhodamine 123.

Protocol 1: this compound Diacetate (C12-FDA) Efflux Assay

1. Cell Preparation:

  • Plate MDR-negative (parental) and MDR-positive (e.g., P-gp overexpressing) cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. C12-FDA Loading:

  • Wash the cells with a suitable buffer (e.g., phenol (B47542) red-free medium).

  • Incubate the cells with a working solution of C12-FDA (typically 1-5 µM) for 30-60 minutes at 37°C. To assess inhibition, pre-incubate a set of wells with the test inhibitor for 15-30 minutes before adding C12-FDA. A known P-gp inhibitor like verapamil (10-50 µM) should be used as a positive control.

3. Efflux and Measurement:

  • After loading, wash the cells with ice-cold buffer to remove excess dye.

  • Add fresh, pre-warmed buffer (with or without the inhibitor) and incubate for a defined efflux period (e.g., 30-120 minutes) at 37°C.

  • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~485 nm, Emission: ~520 nm).

4. Data Analysis:

  • Calculate the fold-increase in fluorescence in the presence of an inhibitor compared to the untreated control in the MDR-positive cells. This reflects the level of P-gp inhibition.

Protocol 2: Rhodamine 123 Efflux Assay

1. Cell Preparation:

  • Prepare cell suspensions of parental and MDR-positive cells at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

2. Rhodamine 123 Loading and Efflux:

  • Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C. For inhibition studies, pre-incubate cells with the inhibitor for 15-30 minutes.

  • After loading, centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed buffer (with or without the inhibitor).

  • Incubate for a defined efflux period (e.g., 30-120 minutes) at 37°C.

3. Flow Cytometry Analysis:

  • Analyze the intracellular fluorescence of the cell suspension using a flow cytometer with appropriate laser and filter settings for Rhodamine 123 (Excitation: 488 nm, Emission: ~530 nm).

4. Data Analysis:

  • Compare the mean fluorescence intensity of the MDR-positive cells with and without the inhibitor. The shift in fluorescence indicates the extent of P-gp inhibition.

Visualizing the Workflow: ABC Transporter Efflux Assay

The following diagram illustrates the general workflow of a fluorescent substrate-based assay for measuring ABC transporter activity.

ABC_Transporter_Assay_Workflow cluster_Extracellular Extracellular Space cluster_Cell Cell Fluorescent Substrate Fluorescent Substrate Intracellular Space Intracellular Space Fluorescent Substrate->Intracellular Space Inhibitor Inhibitor ABC Transporter ABC Transporter (e.g., P-gp) Inhibitor->ABC Transporter Inhibition Intracellular Space->ABC Transporter Binding Fluorescence Fluorescence Intracellular Space->Fluorescence Esterase Cleavage (for some probes) ABC Transporter->Fluorescent Substrate Active Efflux

Workflow of a fluorescent substrate-based ABC transporter assay.

Logical Framework for Probe Selection

The decision-making process for selecting an appropriate fluorescent probe for MDR research involves considering several factors.

Probe_Selection_Logic Start Start: Need to measure transporter activity Q1 Is esterase activity a concern? Start->Q1 Use_Direct_Substrate Consider direct substrates (e.g., Rhodamine 123) Q1->Use_Direct_Substrate Yes Use_Esterase_Substrate Esterase-activated probes are an option (e.g., C12-FL, Calcein-AM) Q1->Use_Esterase_Substrate No A1_Yes Yes A1_No No Q2 Is high photostability critical? Use_Direct_Substrate->Q2 Use_Esterase_Substrate->Q2 Use_Photostable_Probe Prioritize photostable probes (e.g., Rhodamine 123, Alexa Fluor conjugates) Q2->Use_Photostable_Probe Yes Standard_Probes_OK Standard probes may suffice Q2->Standard_Probes_OK No A2_Yes Yes A2_No No Q3 Is transporter specificity required? Use_Photostable_Probe->Q3 Standard_Probes_OK->Q3 Use_Specific_Probe Select probe with higher specificity or use specific inhibitors Q3->Use_Specific_Probe Yes Broad_Spectrum_Probe_OK Broad-spectrum probes can be used Q3->Broad_Spectrum_Probe_OK No A3_Yes Yes A3_No No End Select appropriate probe and validate Use_Specific_Probe->End Broad_Spectrum_Probe_OK->End

Decision tree for selecting a fluorescent probe for MDR studies.

Conclusion: Making an Informed Choice

While this compound has its place in the historical context of MDR research, its inherent limitations necessitate careful consideration and, in many cases, the use of more robust and specific alternatives. Probes like Rhodamine 123 and Calcein-AM offer distinct advantages and disadvantages that must be weighed in the context of the specific research question and experimental system. By understanding the nuances of each probe and employing rigorous experimental design and controls, researchers can navigate the complexities of multidrug resistance and contribute to the development of more effective therapeutic strategies. The continuous development of novel fluorescent probes with improved photostability, specificity, and reduced cellular artifacts will undoubtedly further enhance our ability to unravel the mechanisms of MDR.

References

A Quantitative Comparison of Fluorescent Probes for Detecting Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cellular senescence is crucial for understanding aging, age-related diseases, and cancer. This guide provides an objective comparison of commonly used fluorescent probes for cellular senescence, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), a lysosomal enzyme.[1] This guide focuses on fluorescent probes designed to detect this enzymatic activity, offering a more quantitative and versatile alternative to the traditional colorimetric X-Gal staining.

Quantitative Comparison of Fluorescent Probes

The selection of a fluorescent probe for cellular senescence depends on various factors, including the experimental model, the required sensitivity, and the instrumentation available. Below is a summary of the key quantitative and qualitative parameters of several common fluorescent probes.

Probe NameTargetExcitation (nm)Emission (nm)Signal-to-Noise RatioPhotostabilityFixable?MultiplexingKey Advantages
X-Gal SA-β-galN/A (Colorimetric)N/A (Blue precipitate)LowHighYesLimitedGold standard, simple brightfield detection.[2][3]
C12FDG SA-β-gal~488~523ModerateLowNo (leaks from cells)[3]DifficultLive-cell compatible, allows for flow cytometry analysis.[4][5]
CellEvent™ Senescence Green SA-β-gal~490~514HighHighYesYesBright signal, excellent cell retention, fixable for immunofluorescence.[3][6]
DDAOG SA-β-gal~645~660HighModerateYesYesFar-red emission minimizes autofluorescence, suitable for in vivo imaging.[7]
Various Research Probes (e.g., NIR Probes) SA-β-gal, other markersVaries (often Near-Infrared)Varies (often Near-Infrared)HighVariesVariesYesHigh sensitivity, deep tissue penetration for in vivo studies.[8][9]

Signaling Pathways in Cellular Senescence

Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53-p21 pathway and the p16-Rb pathway. These pathways are activated by various stressors, including DNA damage, oncogene activation, and telomere shortening, leading to cell cycle arrest.[10][11][12]

Key Signaling Pathways in Cellular Senescence cluster_stress Cellular Stressors cluster_p53 p53-p21 Pathway cluster_p16 p16-Rb Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 p16 p16 Oncogene Activation->p16 Telomere Shortening Telomere Shortening Telomere Shortening->p53 p21 p21 p53->p21 activates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits Cell Cycle Arrest Cell Cycle Arrest CDK2_CyclinE->Cell Cycle Arrest progression blocked CDK46_CyclinD CDK4/6/Cyclin D p16->CDK46_CyclinD inhibits Rb Rb (active) CDK46_CyclinD->Rb phosphorylates to inactivate pRb p-Rb (inactive) E2F E2F Rb->E2F sequesters E2F->Cell Cycle Arrest transcription for progression blocked Cellular Senescence Cellular Senescence Cell Cycle Arrest->Cellular Senescence

Key signaling pathways leading to cellular senescence.

Experimental Workflow for Fluorescent Probe Staining

The general workflow for using a fluorescent probe to detect cellular senescence involves several key steps, from cell preparation to data analysis. The specific details will vary depending on the chosen probe and experimental setup.

General Experimental Workflow for Fluorescent Senescence Detection A 1. Cell Culture and Senescence Induction B 2. Cell Harvesting and Fixation (if required) A->B C 3. Staining with Fluorescent Probe B->C D 4. Washing C->D E 5. (Optional) Counterstaining / Antibody Staining D->E F 6. Imaging or Flow Cytometry D->F Skip optional step E->F G 7. Data Analysis and Quantification F->G

A generalized workflow for senescence detection using fluorescent probes.

Detailed Experimental Protocols

Protocol 1: Staining with CellEvent™ Senescence Green Probe (for Microscopy)

This protocol is adapted from manufacturer's guidelines and is suitable for adherent cells in a 96-well plate format.[13]

Materials:

  • Cells cultured in a 96-well plate

  • Senescence-inducing agent (e.g., doxorubicin, etoposide)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (2-4% paraformaldehyde in PBS)

  • 1% Bovine Serum Albumin (BSA) in PBS

  • CellEvent™ Senescence Green Probe (1000X stock)

  • CellEvent™ Senescence Buffer

Procedure:

  • Induce Senescence: Treat cells with the desired senescence-inducing agent for the appropriate duration. Include an untreated control.

  • Fixation:

    • Wash cells once with PBS.

    • Add 100 µL/well of Fixation Solution and incubate for 10-15 minutes at room temperature.

    • Wash cells twice with PBS.

  • Staining:

    • Prepare the Working Solution by diluting the CellEvent™ Senescence Green Probe 1:1000 in pre-warmed (37°C) CellEvent™ Senescence Buffer.

    • Add 100 µL of the Working Solution to each well.

    • Incubate for 2 hours at 37°C, protected from light. Do not use a CO2 incubator as it will alter the pH of the buffer.[13]

  • Washing: Wash cells twice with PBS.

  • Imaging: Acquire images using a fluorescence microscope with a standard FITC filter set.

Protocol 2: Staining with C12FDG for Flow Cytometry

This protocol is based on established methods for detecting SA-β-gal activity in live cells.[4][14]

Materials:

  • Cell suspension

  • Cell culture medium

  • Bafilomycin A1 (100 µM stock in DMSO)

  • C12FDG (10 mM stock in DMSO)

  • PBS

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.

  • Lysosomal pH Adjustment: Add Bafilomycin A1 to a final concentration of 100 nM. Incubate for 30-60 minutes at 37°C in a CO2 incubator. This step is crucial to raise the lysosomal pH to the optimal range for SA-β-gal detection.[4]

  • Staining:

    • Add C12FDG to the cell suspension to a final concentration of 20 µM.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter.

Conclusion

The detection of cellular senescence using fluorescent probes offers significant advantages over traditional colorimetric methods, including higher sensitivity, quantitative analysis, and the potential for multiplexing. The choice of probe should be carefully considered based on the specific experimental needs. For fixed-cell imaging and multiplexing with antibodies, probes like CellEvent™ Senescence Green are ideal. For live-cell analysis and flow cytometry, C12FDG remains a viable option, while far-red probes like DDAOG are advantageous for in vivo imaging and reducing autofluorescence. By understanding the quantitative differences between these probes and employing optimized protocols, researchers can achieve reliable and reproducible detection of cellular senescence.

References

A Comparative Guide to the Specificity and Selectivity of 5-Dodecanoylaminofluorescein as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Dodecanoylaminofluorescein (DAF) with other common fluorescent probes for its primary application in determining the critical micelle concentration (CMC) of detergents and its secondary use in studying membrane fluidity. The performance of DAF is evaluated against established probes, supported by experimental data to inform probe selection for specific research needs.

Overview of this compound (DAF)

This compound is a lipophilic fluorescent probe characterized by a fluorescein (B123965) headgroup and a C12 acyl chain. This amphipathic structure dictates its utility in probing hydrophobic environments. Its principal application lies in the determination of the critical micelle concentration (CMC) of surfactants through fluorescence polarization (anisotropy). While it has been mentioned in the context of membrane fluidity studies, its use in this area is less prevalent compared to other specialized probes.

I. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. The formation of micelles creates a nonpolar microenvironment within the aqueous solution, which can be detected by fluorescent probes.

A. Principle of CMC Determination using DAF

The method for determining the CMC of various detergents with DAF is based on fluorescence polarization (anisotropy)[1][2].

  • Below the CMC: In a solution with a surfactant concentration below the CMC, the DAF probe is free-rotating, resulting in a low fluorescence polarization value.

  • At and Above the CMC: As the surfactant concentration reaches the CMC, micelles form. The lipophilic dodecanoyl tail of DAF partitions into the hydrophobic core of these newly formed micelles. This incorporation into the much larger and slower-tumbling micelle significantly restricts the rotational motion of the DAF molecule.

  • Signal Detection: This restricted motion leads to a sharp increase in the fluorescence polarization of the sample. The CMC is identified as the inflection point of the curve when plotting fluorescence polarization as a function of surfactant concentration.

A key advantage of this technique is that it can be performed with very low (submicromolar) concentrations of the DAF probe, which minimizes the risk of the probe itself influencing the micellization process[1].

B. Comparison with an Alternative Probe: Pyrene (B120774)

Pyrene is another widely used fluorescent probe for CMC determination. Its mechanism relies on the sensitivity of its vibrational fine structure in the emission spectrum to the polarity of the microenvironment. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is high in polar environments (water) and decreases as pyrene partitions into the nonpolar micellar core.

C. Quantitative Comparison of CMC Values

The following table presents CMC values for several common detergents determined using DAF (fluorescence polarization) and Pyrene (fluorescence intensity ratio).

DetergentMethodCMC (mM)
Polysorbate 20 (Tween 20) DAF (Fluorescence Polarization) 0.06
Pyrene (I1/I3 Ratio)~0.06
Sodium Dodecyl Sulfate (SDS) DAF (Fluorescence Polarization) 8.2
Pyrene (I1/I3 Ratio)7.7 - 8.3[3]
Domiphen Bromide DAF (Fluorescence Polarization) 4.5
Pyrene (I1/I3 Ratio)Not readily available
Cetyltrimethylammonium Bromide (CTAB) DAF (Fluorescence Polarization)Not readily available
Pyrene (I1/I3 Ratio)0.92 - 0.98[3]
Triton X-100 DAF (Fluorescence Polarization)Not readily available
Pyrene (I1/I3 Ratio)0.24 - 0.33[3]

Note: The CMC values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

D. Experimental Protocols for CMC Determination

Materials:

  • This compound (DAF) stock solution (e.g., 1 mM in DMSO)

  • Surfactant stock solution of known concentration

  • Appropriate buffer (e.g., HEPES, PBS)

  • Microplate reader with fluorescence polarization capabilities

  • 384-well black microplates

Procedure:

  • Prepare a series of surfactant dilutions in the desired buffer. The concentration range should span the expected CMC.

  • Add a fixed, low concentration of DAF to each well of the microplate (e.g., final concentration of 100 nM).

  • Add the surfactant dilutions to the respective wells. Include control wells with only the buffer and DAF (for minimum polarization) and wells with a high concentration of surfactant known to be well above the CMC (for maximum polarization).

  • Incubate the plate at room temperature for a sufficient time to allow for equilibration and micelle formation (e.g., 15-30 minutes).

  • Measure the fluorescence polarization at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Plot the fluorescence polarization values (in milli-polarization units, mP) against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated using a four-parameter logistic fit[4].

Materials:

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)

  • Surfactant stock solution of known concentration

  • Appropriate aqueous buffer

  • Fluorometer

Procedure:

  • Prepare a series of surfactant solutions at various concentrations in the aqueous buffer.

  • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the final concentration of the organic solvent from the pyrene stock is minimal.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution (excitation at ~334 nm, emission scan from ~350 to 500 nm).

  • Determine the intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed, corresponding to the inflection point of the sigmoidal curve.

E. Visualization of CMC Determination Principles

CMC_Determination cluster_DAF DAF (Fluorescence Anisotropy) cluster_Pyrene Pyrene (I1/I3 Ratio) DAF_Below Below CMC: Free DAF, Low Anisotropy DAF_Above Above CMC: DAF in Micelle, High Anisotropy DAF_Below->DAF_Above [Surfactant] increases Pyrene_Below Below CMC: Pyrene in Water, High I1/I3 Pyrene_Above Above CMC: Pyrene in Micelle, Low I1/I3 Pyrene_Below->Pyrene_Above [Surfactant] increases

Caption: Principles of CMC determination using DAF and Pyrene.

II. Membrane Fluidity Studies

Membrane fluidity is a critical parameter that influences many cellular processes. It is often assessed by measuring the rotational mobility of fluorescent probes embedded in the lipid bilayer.

A. This compound in Membrane Fluidity

DAF's lipophilic tail allows it to insert into lipid membranes. In principle, changes in membrane fluidity would alter its rotational mobility and thus its fluorescence anisotropy. However, DAF is not a commonly used probe for this application, and there is a lack of extensive, comparative data on its performance in membrane fluidity studies.

B. Comparison with Alternative Probes: Laurdan (B1674558) and DPH

Laurdan is a widely used probe that is sensitive to the polarity of its environment in the membrane, which correlates with lipid packing and water penetration. Its emission spectrum shifts in response to changes in membrane phase. This shift is quantified by the Generalized Polarization (GP) value. A higher GP value corresponds to a more ordered, less fluid membrane[5][6].

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that partitions into the hydrocarbon core of the lipid bilayer. Its fluorescence anisotropy is a direct measure of the rotational constraints imposed by the surrounding lipid acyl chains, and thus reflects membrane fluidity. Higher anisotropy values indicate a more rigid membrane environment[7][8].

C. Quantitative Comparison of Membrane Fluidity Probes
ProbeParameterLiquid Disordered (Ld) PhaseLiquid Ordered (Lo) PhaseSolid Gel (So) Phase
Laurdan Generalized Polarization (GP)-0.1 to 0.30.3 to 0.6> 0.6
DPH Fluorescence Anisotropy (r)~0.10 - 0.20~0.20 - 0.30> 0.30
DAF Fluorescence Anisotropy (r)Data not readily availableData not readily availableData not readily available

Values are approximate and can vary with lipid composition and temperature.

D. Experimental Protocols for Membrane Fluidity Measurement

Materials:

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Lipid vesicles or cells

  • Buffer

  • Fluorometer with emission scanning capabilities

Procedure:

  • Incubate the lipid vesicles or cells with Laurdan at a final concentration of 1-5 µM for 30-60 minutes.

  • Wash the sample to remove excess probe.

  • Measure the fluorescence emission spectrum from 400 nm to 600 nm with excitation at ~350 nm.

  • Record the emission intensities at 440 nm (I440) and 490 nm (I490).

  • Calculate the Generalized Polarization (GP) using the formula: GP = (I440 - I490) / (I440 + I490)[6].

Materials:

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Lipid vesicles or cells

  • Buffer

  • Fluorometer with polarization accessories

Procedure:

  • Add the DPH stock solution to the buffer to a final concentration of ~1 µM and vortex to disperse.

  • Add the lipid vesicles or cells to the DPH-containing buffer and incubate for 30-60 minutes.

  • Measure the steady-state fluorescence anisotropy (r) with excitation at ~360 nm and emission at ~430 nm.

  • Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarizers for vertically polarized excitation, and G is the instrumental correction factor.

E. Visualization of Probe Localization in Membranes

Membrane_Probes cluster_Membrane Lipid Bilayer cluster_Probes Probe Localization MembraneCore Hydrophobic Core MembraneInterface Glycerol Backbone Region AqueousPhase_bottom Aqueous Phase AqueousPhase_top Aqueous Phase DAF DAF DAF->MembraneInterface Fluorescein headgroup at interface Laurdan Laurdan Laurdan->MembraneInterface Naphthalene moiety at interface DPH DPH DPH->MembraneCore Deep in hydrophobic core

Caption: Localization of DAF, Laurdan, and DPH in a lipid bilayer.

Conclusion and Recommendations

For CMC Determination:

This compound is a highly specific and sensitive probe for determining the CMC of a wide range of detergents using fluorescence anisotropy. Its main advantage is the use of very low probe concentrations, minimizing potential interference with the self-assembly process. The obtained CMC values are in good agreement with those from other methods. For routine and high-throughput CMC determination, DAF offers a robust and reliable method. Pyrene remains a valid alternative, particularly when fluorescence anisotropy instrumentation is not available.

For Membrane Fluidity Studies:

While DAF can theoretically be used for membrane fluidity studies, it is not a standard or recommended probe for this application. Probes like Laurdan and DPH are specifically designed for this purpose and have been extensively characterized.

  • Laurdan is excellent for assessing lipid packing and phase behavior through its sensitivity to the membrane's hydration state (GP measurements).

  • DPH provides a direct measure of the rotational mobility within the hydrophobic core of the membrane (anisotropy measurements).

For researchers investigating membrane fluidity, the use of Laurdan or DPH is strongly recommended over DAF due to their established performance and the wealth of comparative data available in the literature. The choice between Laurdan and DPH will depend on the specific aspect of membrane dynamics being investigated (lipid packing vs. core fluidity).

References

Assessing the Long-Term Cytotoxicity of 5-Dodecanoylaminofluorescein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in long-term cellular studies, particularly in the fields of drug development and oxidative stress, the choice of fluorescent probes is critical. The ideal probe must not only provide accurate measurements but also exhibit minimal interference with normal cellular processes over extended periods. 5-Dodecanoylaminofluorescein, also known as C11-BODIPY 581/591, is a widely used fluorescent sensor for detecting lipid peroxidation, a key event in ferroptosis and other forms of cell death. While its efficacy in short-term assays is well-established, its suitability for long-term studies hinges on a thorough understanding of its potential cytotoxicity.

This guide provides a comprehensive comparison of this compound (C11-BODIPY 581/591) with alternative methods for assessing cell health and oxidative stress in long-term experiments. We present available data on its cytotoxicity, detail experimental protocols, and offer insights into the underlying mechanisms of potential probe-induced cell death.

Performance Comparison: this compound vs. Alternatives

The long-term cytotoxicity of a fluorescent probe can be influenced by its chemical nature and its interaction with cellular components, especially when subjected to repeated light exposure during imaging. While this compound is generally reported to have low intrinsic cytotoxicity, its use in long-term live-cell imaging raises concerns about phototoxicity.

Key Considerations:

  • Intrinsic Cytotoxicity: In the absence of significant light exposure, C11-BODIPY 581/591 is considered to have low toxicity. One study reported that it is not cytotoxic to rat-1 fibroblasts at concentrations up to 50 µM. However, comprehensive, time-dependent quantitative data on its effects on cell viability and proliferation over 24, 48, and 72-hour periods are limited in publicly available literature.

  • Phototoxicity: Like many fluorescent molecules, BODIPY dyes, including C11-BODIPY 581/591, can generate reactive oxygen species (ROS) upon excitation with light.[1][2][3] This phototoxicity can induce cellular stress and, ultimately, apoptosis or necrosis, confounding experimental results in long-term imaging studies.[1][2][3] The degree of phototoxicity is dependent on the intensity and duration of light exposure.

Alternative Probes and Assays:

For long-term assessment of cell health and lipid peroxidation, several alternatives to C11-BODIPY 581/591 are available:

  • Calcein AM/Propidium Iodide (PI) Assay: This is a classic dual-staining method for assessing cell viability. Calcein AM is a cell-permeant dye that becomes fluorescent (green) upon cleavage by esterases in viable cells. Propidium Iodide is a nuclear stain that is excluded by the intact membranes of live cells and therefore only stains the nuclei of dead cells (red). This method provides a straightforward live/dead cell count but does not directly measure lipid peroxidation.

  • Malondialdehyde (MDA) Assay (TBARS Assay): This biochemical assay quantifies malondialdehyde, a major end-product of lipid peroxidation. It is a well-established method for measuring bulk lipid peroxidation in cell lysates but does not provide single-cell resolution or real-time data in live cells.

The following table summarizes the key characteristics of these methods for long-term studies.

FeatureThis compound (C11-BODIPY 581/591)Calcein AM / Propidium Iodide (PI)Malondialdehyde (MDA) Assay (TBARS)
Primary Measurement Lipid Peroxidation (ratiometric)Cell Viability (Live/Dead)Bulk Lipid Peroxidation
Assay Type Live-cell imaging/flow cytometryLive-cell imaging/flow cytometryLysate-based biochemical assay
Long-Term Suitability Potential for phototoxicity with repeated imagingGenerally low cytotoxicity, but PI is toxic to compromised cellsEndpoint assay, not suitable for continuous monitoring
Data Output Single-cell fluorescence intensity ratioPercentage of live and dead cellsConcentration of MDA in lysate
Advantages High sensitivity for lipid peroxidation, ratiometric measurement reduces artifactsSimple, robust, and widely used for viabilityWell-established, quantitative measure of total lipid peroxidation
Limitations Limited long-term cytotoxicity data, potential for phototoxicityDoes not measure lipid peroxidationEndpoint assay, lacks single-cell resolution

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for assessing long-term cytotoxicity using this compound and for the alternative Calcein AM/PI and MDA assays.

Long-Term Cytotoxicity Assessment of this compound

This protocol is designed to evaluate the effect of C11-BODIPY 581/591 on cell viability over an extended period.

Materials:

  • This compound (C11-BODIPY 581/591)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

  • 96-well clear-bottom black plates

  • Fluorescence microscope or plate reader

  • Reagents for a viability assay (e.g., Calcein AM/PI or a commercial kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 24, 48, 72 hours).

  • Probe Loading: After 24 hours of incubation, treat the cells with varying concentrations of C11-BODIPY 581/591 (e.g., 1-10 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO) and an unstained control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Viability Assessment: At each time point, assess cell viability using a standard method such as the Calcein AM/PI assay or a commercial viability reagent.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader. Quantify the percentage of viable cells in each condition.

Calcein AM and Propidium Iodide (PI) Viability Assay

Materials:

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Cell culture medium or PBS

Procedure:

  • Prepare Staining Solution: Prepare a working solution containing Calcein AM (final concentration 1-2 µM) and PI (final concentration 1-2 µg/mL) in cell culture medium or PBS.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.

  • Analysis: Count the number of green (live) and red (dead) cells to determine the percentage of viable cells.

Malondialdehyde (MDA) Assay (TBARS Method)

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Cell lysis buffer

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Lysis: At the desired time point, harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysate for normalization.

  • TBA Reaction: Add TCA to the lysate to precipitate proteins, followed by centrifugation. Add TBA reagent (containing BHT to prevent further oxidation) to the supernatant.

  • Incubation: Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (Ex/Em ~530/550 nm).

  • Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of potential cytotoxicity and the experimental process, the following diagrams are provided in Graphviz DOT language.

Probe-Induced Cytotoxicity Signaling Pathway

Fluorescent probes, particularly under illumination, can generate reactive oxygen species (ROS), which can trigger distinct cell death pathways.

G cluster_trigger Trigger cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_pathways Cell Death Pathways Probe Fluorescent Probe (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Probe->ROS Phototoxicity Light Light Exposure Light->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Necrosis Necrosis (Membrane Damage) Lipid->Necrosis Apoptosis Apoptosis (Caspase Activation) Protein->Apoptosis DNA->Apoptosis G cluster_assessment Viability & Cytotoxicity Assessment start Start: Seed Cells incubation1 Incubate 24h start->incubation1 treatment Treat with Probes (C11-BODIPY, Calcein AM/PI, etc.) and Controls incubation1->treatment incubation2 Incubate for 24h, 48h, 72h treatment->incubation2 microscopy Fluorescence Microscopy incubation2->microscopy flow Flow Cytometry incubation2->flow biochem Biochemical Assays (e.g., MDA) incubation2->biochem analysis Data Analysis: - % Viability - Fluorescence Intensity - MDA Concentration microscopy->analysis flow->analysis biochem->analysis conclusion Conclusion: Compare Long-Term Cytotoxicity analysis->conclusion

References

Safety Operating Guide

Personal protective equipment for handling 5-Dodecanoylaminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical disposal is paramount. This guide provides immediate, essential safety protocols and logistical plans for handling 5-Dodecanoylaminofluorescein, a lipophilic green fluorescent substrate. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect against dust particles and potential splashes.[1][2][3]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Gloves should be inspected before each use and disposed of as contaminated waste after handling.[1][4][5]
Body Protection Laboratory CoatA buttoned lab coat made of a low-permeability fabric should be worn to protect skin and clothing.[1][3][4][6]
Full-body coveringConsider disposable coveralls for extensive handling of the powdered form to prevent skin contamination.[4][6]
Respiratory Protection NIOSH-approved RespiratorEssential when handling the powdered form to avoid inhalation of dust particles.[1][4][6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow ensures that this compound is handled safely from preparation to the completion of the experiment.

  • Preparation :

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary materials, including the chemical, solvents (e.g., DMSO), and measurement tools.

    • Don all required Personal Protective Equipment as detailed in the table above.

  • Weighing and Dissolving :

    • Handle the solid, powdered this compound within a chemical fume hood to minimize inhalation risk.[4][6]

    • Use a dedicated, clean spatula and weighing paper.

    • Slowly and carefully transfer the desired amount of the compound.

    • To dissolve, add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Cap the container and mix gently until the solid is fully dissolved.

  • Experimental Use :

    • When using the dissolved solution, continue to wear appropriate PPE, particularly gloves and eye protection.

    • Avoid splashes and aerosols.

    • Keep containers with the fluorescent dye covered when not in use to prevent solvent evaporation and potential spills.

  • Post-Experiment :

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Properly dispose of all contaminated disposable materials, including gloves, pipette tips, and weighing paper, as chemical waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (Unused powder, contaminated disposables)Labeled Hazardous Waste ContainerCollect all solid waste in a clearly labeled, sealed, and compatible container. The label should indicate "Hazardous Waste" and list the chemical name.[1][7][8]
Liquid Waste (Unused solutions, solvent rinses)Labeled Hazardous Liquid Waste ContainerCollect all liquid waste in a designated, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.[1][9]
Empty Containers Original or appropriate waste containerThe original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular waste or require it to be treated as hazardous waste.[1]

General Disposal Guidelines :

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • All chemical waste should be disposed of through a licensed hazardous waste management company.[8][9]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to arrange for waste pickup.[1]

  • Used fluorescein (B123965) materials may be classified as chemically contaminated waste and require incineration for disposal.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Post-Experiment & Disposal Prep 1. Area & Equipment Preparation Don_PPE 2. Don Appropriate PPE Weigh 3. Weigh Powder Don_PPE->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Experiment 5. Perform Experiment Dissolve->Experiment Decontaminate 6. Decontaminate Equipment Experiment->Decontaminate Dispose_Waste 7. Segregate & Dispose Waste Decontaminate->Dispose_Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Dodecanoylaminofluorescein
Reactant of Route 2
Reactant of Route 2
5-Dodecanoylaminofluorescein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。